molecular formula C6H5FINO B069088 (2-Fluoro-4-iodopyridin-3-yl)methanol CAS No. 171366-19-1

(2-Fluoro-4-iodopyridin-3-yl)methanol

Cat. No.: B069088
CAS No.: 171366-19-1
M. Wt: 253.01 g/mol
InChI Key: FQCZQIGAGKWNEA-UHFFFAOYSA-N
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Description

(2-Fluoro-4-iodopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H5FINO and its molecular weight is 253.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-fluoro-4-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCZQIGAGKWNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452244
Record name (2-Fluoro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171366-19-1
Record name (2-Fluoro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 171366-19-1

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: (2-Fluoro-4-iodopyridin-3-yl)methanol is a halogenated pyridinylmethanol derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, an iodine atom, and a hydroxymethyl group on a pyridine scaffold, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route, and explores its potential biological significance based on the activities of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, with data primarily sourced from PubChem.[1][2] These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

PropertyValueSource
CAS Number 171366-19-1[3][4]
Molecular Formula C₆H₅FINO[1][2]
Molecular Weight 253.01 g/mol [1][2]
IUPAC Name (2-fluoro-4-iodo-pyridin-3-yl)methanol[1][2]
Canonical SMILES C1=CN=C(C(=C1I)F)CO[1][2]
InChI Key FQCZQIGAGKWNEA-UHFFFAOYSA-N[1][2]
Appearance Solid (predicted)
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Electrophilic Iodination

This proposed synthesis involves a two-step process starting from 2-fluoropyridine-3-carboxylic acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, followed by a regioselective iodination at the C4 position of the pyridine ring.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Iodination 2-fluoropyridine-3-carboxylic_acid 2-Fluoropyridine-3-carboxylic acid 2-fluoropyridin-3-yl-methanol (2-Fluoropyridin-3-yl)methanol 2-fluoropyridine-3-carboxylic_acid->2-fluoropyridin-3-yl-methanol LiAlH4 or BH3-THF final_product This compound 2-fluoropyridin-3-yl-methanol->final_product I2, Periodic Acid

Figure 1. Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (2-Fluoropyridin-3-yl)methanol

  • Materials: 2-Fluoropyridine-3-carboxylic acid, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve 2-fluoropyridine-3-carboxylic acid in anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of LiAlH₄ or BH₃-THF in THF to the stirred mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting solid and wash with diethyl ether.

    • Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (2-fluoropyridin-3-yl)methanol.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: (2-Fluoropyridin-3-yl)methanol, Iodine (I₂), Periodic acid (H₅IO₆), sulfuric acid (H₂SO₄), acetic acid, water, sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃), ethyl acetate, brine, sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve (2-fluoropyridin-3-yl)methanol in a mixture of acetic acid and water.

    • Add iodine and periodic acid to the solution.

    • Carefully add concentrated sulfuric acid dropwise while maintaining the temperature.

    • Heat the reaction mixture and stir for several hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are not extensively reported, the broader class of pyridinylmethanol derivatives has shown significant activity in modulating key signaling pathways, suggesting potential therapeutic applications for this compound.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Pyridinylmethanol derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[5][6][7] TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons and is implicated in pain sensation, inflammation, and skin disorders.[1][7]

Signaling Pathway:

Activation of TRPV3 by stimuli such as heat leads to an influx of calcium ions (Ca²⁺). This influx triggers downstream signaling cascades, including the release of pro-inflammatory mediators and neurotransmitters, contributing to pain and inflammation. Pyridinylmethanol derivatives can block the TRPV3 channel, thereby inhibiting this Ca²⁺ influx and mitigating the subsequent pathological effects.

G cluster_0 TRPV3 Signaling Pathway cluster_1 Inhibition by Pyridinylmethanol Stimulus Heat/Chemical Stimulus TRPV3 TRPV3 Channel Stimulus->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Opens Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_Influx->Downstream Response Pain Sensation & Inflammation Downstream->Response Pyridinylmethanol This compound (Potential Antagonist) Pyridinylmethanol->TRPV3 Blocks

Figure 2. Potential inhibition of the TRPV3 signaling pathway.

Phosphodiesterase-4 (PDE4) Inhibition

Substituted 2-pyridinemethanol derivatives have also been investigated as potent and selective inhibitors of Phosphodiesterase-4 (PDE4).[3][5] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects.

Signaling Pathway:

In inflammatory cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors and other signaling molecules. This leads to a reduction in the production and release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.

G cluster_0 cAMP Signaling Pathway cluster_1 PDE4 Action and Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Degraded by Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory AMP AMP PDE4->AMP Pyridinylmethanol This compound (Potential Inhibitor) Pyridinylmethanol->PDE4 Inhibits

Figure 3. Potential inhibition of the PDE4-mediated cAMP degradation.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutics. Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol to enable its production in sufficient quantities for further studies.

  • Conducting comprehensive biological screening to identify its specific molecular targets and elucidate its mechanism of action.

  • Performing structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives to improve potency and selectivity.

  • Investigating its potential efficacy in preclinical models of diseases where targets such as TRPV3 and PDE4 are implicated.

This compound is a chemical entity with significant, yet largely unexplored, potential in drug discovery. Its structural features make it an ideal candidate for the synthesis of diverse compound libraries. Based on the known biological activities of related pyridinylmethanol derivatives, it is plausible that this compound could act as a modulator of important signaling pathways, such as those involving TRPV3 and PDE4. Further research is warranted to fully characterize its synthetic accessibility and biological profile, which could pave the way for the development of novel therapeutic agents.

References

In-depth Technical Guide to (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic building block, (2-Fluoro-4-iodopyridin-3-yl)methanol. This compound is of significant interest to researchers in medicinal chemistry and drug discovery due to its unique structural features, which make it a valuable intermediate for the synthesis of complex molecular scaffolds.

Core Chemical Properties

PropertyValueSource
CAS Number 171366-19-1[1]
Molecular Formula C₆H₅FINO[1]
Molecular Weight 253.01 g/mol [1]
Exact Mass 252.93999 Da[1]
XLogP3 1.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Note: The properties listed above are computationally derived and may differ from experimental values.

Synthesis and Reactivity

A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. The synthesis would likely involve the introduction of the hydroxymethyl group onto a pre-functionalized 2-fluoro-4-iodopyridine ring.

A potential synthetic workflow is outlined below:

G A 2-Fluoro-4-iodopyridine B Lithiation A->B n-BuLi or LDA C Formylation B->C DMF D Reduction C->D NaBH4 or LiAlH4 E This compound D->E

Figure 1: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Lithiation: 2-Fluoro-4-iodopyridine would be dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would be added dropwise to deprotonate the 3-position of the pyridine ring, forming a lithiated intermediate.

  • Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would then be added to the reaction mixture. The lithiated intermediate would attack the carbonyl carbon of DMF, leading to the formation of an aldehyde precursor after acidic workup.

  • Reduction: The resulting 2-fluoro-4-iodo-3-pyridinecarboxaldehyde would be reduced to the corresponding alcohol. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

  • Purification: The final product, this compound, would be purified using standard techniques such as column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The 2-fluoropyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability, while the pyridine nitrogen can act as a hydrogen bond acceptor. The presence of an iodine atom provides a reactive handle for further diversification through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

While no specific biological activity has been reported for this compound itself, its structural motifs are present in molecules with known biological activities. For instance, fluorinated pyridines are key components of various kinase inhibitors targeting pathways involved in cancer and other diseases.

The logical relationship for its potential use in kinase inhibitor synthesis is depicted below:

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Diverse Library of Substituted Pyridines B->C D Screening for Kinase Inhibition C->D E Lead Compound Identification D->E

Figure 2: Logical workflow for the application of this compound in kinase inhibitor discovery.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of functional groups offers multiple avenues for chemical modification, making it a valuable tool for medicinal chemists. Further research is warranted to fully elucidate its experimental properties, optimize its synthesis, and explore its potential in drug discovery programs.

References

An In-depth Technical Guide to (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic applications of (2-Fluoro-4-iodopyridin-3-yl)methanol, a halogenated pyridine derivative of interest to researchers and professionals in drug discovery and organic synthesis.

Molecular Structure and Properties

This compound is a substituted pyridine ring bearing a fluorine atom at the 2-position, an iodine atom at the 4-position, and a hydroxymethyl group at the 3-position. The presence of multiple functional groups, particularly the reactive iodine and fluorine atoms, makes it a valuable building block in medicinal chemistry and material science.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₅FINO[PubChem][1]
Molecular Weight 253.01 g/mol [PubChem][1]
IUPAC Name (2-fluoro-4-iodo-3-pyridinyl)methanol[PubChem][1]
CAS Number 171366-19-1[PubChem][1]
Monoisotopic Mass 252.93999 Da[PubChem][1]

Potential Synthetic Applications and Experimental Protocols

The following are generalized experimental protocols for these types of reactions, adapted for a substrate like this compound. These protocols are based on established methodologies for similar halogenated pyridines.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add the degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-substituted product.

General Protocol for Sonogashira Coupling

This protocol outlines a typical procedure for the palladium- and copper-catalyzed cross-coupling of an aryl iodide with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF and triethylamine to the flask.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-substituted product.

Visualizing Synthetic Potential

The following diagram illustrates the potential of this compound as a scaffold in organic synthesis, highlighting its utility in palladium-catalyzed cross-coupling reactions to generate more complex molecules.

G cluster_reactants Reactants cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Products A This compound Suzuki Suzuki Coupling A->Suzuki Sonogashira Sonogashira Coupling A->Sonogashira B Arylboronic Acid (R-B(OH)₂) B->Suzuki C Terminal Alkyne (R'-C≡CH) C->Sonogashira D 4-Aryl-(2-fluoro-pyridin-3-yl)methanol Suzuki->D E 4-Alkynyl-(2-fluoro-pyridin-3-yl)methanol Sonogashira->E

Caption: Synthetic pathways using this compound.

Signaling Pathways

Currently, there is no specific information available in the cited literature that directly implicates this compound in any biological signaling pathways. However, halogenated pyridines are recognized as important pharmacophores in the development of kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. The structural motifs present in this molecule make it a candidate for further investigation in this area. Researchers may find this compound to be a useful starting point for the synthesis of novel kinase inhibitors, which could then be used to probe various signaling cascades.

References

Synthesis Pathway for (2-Fluoro-4-iodopyridin-3-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing (2-Fluoro-4-iodopyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formylation of a fluorinated iodopyridine, followed by the reduction of the resulting aldehyde to the desired primary alcohol. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the introduction of a formyl group at the 3-position of a 2-fluoro-4-iodopyridine precursor to yield 2-Fluoro-4-iodopyridine-3-carbaldehyde. The subsequent step is the selective reduction of this aldehyde to the corresponding primary alcohol, this compound.

Synthesis_Pathway 2-Fluoro-3-iodopyridine 2-Fluoro-3-iodopyridine Intermediate_Aldehyde 2-Fluoro-4-iodopyridine-3-carbaldehyde 2-Fluoro-3-iodopyridine->Intermediate_Aldehyde Formylation Final_Product This compound Intermediate_Aldehyde->Final_Product Reduction

Caption: Overall synthesis workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the intermediate aldehyde and the physical properties of the starting material and final product.

Table 1: Synthesis of 2-Fluoro-4-iodopyridine-3-carbaldehyde

ParameterValueReference
Starting Material2-Fluoro-3-iodopyridine
Product4-Iodo-2-fluoro-3-formylpyridine[1]
Yield96%[1]
Purity99.3% (Gas Chromatography)[1]

Table 2: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Fluoro-4-iodopyridine-3-carbaldehydeC6H3FINO251.00White powder153034-82-3[2]
This compoundC6H5FINO253.01Not specified171366-19-1[3]

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-iodopyridine-3-carbaldehyde

This procedure details the formylation of 2-fluoro-3-iodopyridine to yield the intermediate aldehyde.

Reaction Scheme:

Experimental Procedure: [1]

  • Charging the Reactor: In an autoclave, combine 154 g of 2-fluoro-3-iodopyridine, 616 g of ethyl formate, and 85.4 g of calcium carbonate.

  • Inerting the Atmosphere: Seal the autoclave and replace the internal atmosphere with nitrogen.

  • Reaction: With stirring, gradually heat the mixture to 115°C. Maintain this temperature for approximately 8 hours, or until the pressure inside the autoclave no longer increases, indicating the completion of the reaction.

  • Work-up: After cooling the reaction mixture to room temperature, extract it three times with 100 mL of dichloroethane.

  • Isolation: Combine the organic phases, remove the solvent under reduced pressure, and dry the resulting solid under vacuum to obtain 106.3 g of 2-Fluoro-4-iodopyridine-3-carbaldehyde as an off-white solid.

Step 2: Synthesis of this compound

This section outlines the reduction of the intermediate aldehyde to the final alcohol product using sodium borohydride. This is a general procedure adapted for this specific substrate.

Reaction Scheme:

Experimental Procedure:

  • Dissolving the Aldehyde: In a round-bottom flask, dissolve 2-Fluoro-4-iodopyridine-3-carbaldehyde in methanol.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) portion-wise to the cooled solution while stirring. The addition should be controlled to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C to decompose the excess sodium borohydride and the borate esters.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Mandatory Visualizations

The following diagram illustrates the logical workflow of the synthesis process.

Synthesis_Workflow start Start Materials: - 2-Fluoro-3-iodopyridine - Ethyl Formate - Calcium Carbonate step1 Step 1: Formylation - Autoclave reaction at 115°C - Nitrogen atmosphere start->step1 workup1 Work-up 1: - Extraction with Dichloroethane - Solvent removal step1->workup1 intermediate Intermediate Product: 2-Fluoro-4-iodopyridine-3-carbaldehyde workup1->intermediate step2 Step 2: Reduction - Dissolve in Methanol - Addition of NaBH4 at 0-5°C intermediate->step2 workup2 Work-up 2: - Quenching with water/acid - Extraction with organic solvent - Washing and drying step2->workup2 purification Purification (Optional): Column Chromatography workup2->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide: Physical and Chemical Properties of (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-iodopyridin-3-yl)methanol is a halogenated pyridinemethanol derivative of interest in medicinal chemistry and drug discovery. The presence of a fluorine atom, an iodine atom, and a hydroxymethyl group on the pyridine ring provides a unique combination of properties and reactive sites for synthetic elaboration. This document provides a technical overview of the known physical and chemical properties of this compound, intended to serve as a resource for researchers utilizing this molecule in their work. Pyridine derivatives are a significant class of heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The structural formula of this compound is presented below:

Molecular Formula: C₆H₅FINO[1]

CAS Number: 171366-19-1[1]

Physical Properties
PropertyValueSource
Molecular Weight 253.01 g/mol PubChem[1]
Exact Mass 252.93999 DaPubChem[1]
XLogP3-AA (Lipophilicity) 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 33.1 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed scientific literature. However, a logical and commonly employed synthetic route would involve the reduction of the corresponding aldehyde, 2-fluoro-4-iodopyridine-3-carboxaldehyde.

Proposed Synthetic Pathway

The synthesis can be visualized as a single-step reduction of the aldehyde precursor.

G Proposed Synthesis of this compound Precursor 2-Fluoro-4-iodopyridine-3-carboxaldehyde Product This compound Precursor->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, LiAlH4) Reducing_Agent->Product

Caption: Proposed synthetic route to this compound.

General Experimental Protocol for Aldehyde Reduction

The following is a generalized protocol for the reduction of a pyridine carboxaldehyde to a pyridinemethanol, which can be adapted for the synthesis of the title compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Materials:

  • 2-Fluoro-4-iodopyridine-3-carboxaldehyde

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol or ethanol for NaBH₄; tetrahydrofuran or diethyl ether for LiAlH₄)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous solution of ammonium chloride (for quenching LiAlH₄ reactions)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure using Sodium Borohydride (Illustrative):

  • Dissolve 2-fluoro-4-iodopyridine-3-carboxaldehyde in a suitable alcohol solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended to determine reaction completion).

  • Quench the reaction by the slow addition of deionized water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by a suitable method, such as column chromatography on silica gel.

Note: Reactions involving LiAlH₄ require strictly anhydrous conditions and are typically quenched by the careful, sequential addition of water and an aqueous base.

Spectral Data

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the surveyed literature. Researchers synthesizing this compound will need to perform their own spectral characterization.

Applications in Drug Discovery

While specific biological activities or signaling pathway involvement for this compound have not been reported, substituted pyridinemethanol derivatives are a well-established class of compounds in medicinal chemistry. The pyridine moiety can act as a bioisostere for a phenyl ring and the nitrogen atom can serve as a hydrogen bond acceptor. The hydroxymethyl group provides a point for further derivatization or can participate in hydrogen bonding interactions with biological targets. The fluorine and iodine atoms can be used to modulate pharmacokinetic properties and provide handles for further synthetic transformations, such as cross-coupling reactions. Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, and antiviral agents.

Logical Workflow for Characterization

For researchers who have synthesized this compound, a standard workflow for characterization would be as follows:

G Characterization Workflow for this compound Start Crude Product Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Analysis Purity Assessment (e.g., LC-MS, HPLC) Purification->Purity_Analysis Structure_Verification Structural Elucidation Purity_Analysis->Structure_Verification Physical_Properties Determination of Physical Properties Purity_Analysis->Physical_Properties NMR 1H and 13C NMR Spectroscopy Structure_Verification->NMR MS Mass Spectrometry (e.g., HRMS) Structure_Verification->MS IR Infrared Spectroscopy Structure_Verification->IR Final Characterized Compound Structure_Verification->Final Melting_Point Melting Point Analysis Physical_Properties->Melting_Point Solubility Solubility Studies Physical_Properties->Solubility Physical_Properties->Final

Caption: A typical workflow for the characterization of a newly synthesized compound.

Conclusion

This compound is a compound with potential utility in the synthesis of more complex molecules for pharmaceutical and agrochemical research. While detailed experimental data on its physical properties and a specific, verified synthesis protocol are currently lacking in the public domain, this guide provides a summary of its computed properties and a logical approach to its synthesis and characterization based on established chemical principles. Further research is required to fully elucidate the experimental physical properties and potential biological activities of this compound.

References

(2-Fluoro-4-iodopyridin-3-yl)methanol: A Technical Guide to its Spectral Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) and other spectral data for the compound (2-Fluoro-4-iodopyridin-3-yl)methanol. Due to the limited availability of public domain raw experimental data for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Compound Identification

IUPAC Name This compound
Molecular Formula C₆H₅FINO
Molecular Weight 253.01 g/mol
CAS Number 171366-19-1[1][2]

Predicted Spectral Data

The following tables summarize the predicted NMR, mass spectrometry, and IR spectral data for this compound. These predictions are derived from the chemical structure and comparison with similar fluorinated and iodinated pyridine derivatives.

¹H NMR Spectroscopy (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~8.10d1HH-6J(H-6, H-5) ≈ 5.0
~7.50d1HH-5J(H-5, H-6) ≈ 5.0
~4.80s2H-CH₂OH
~2.50br s1H-OH
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~162 (d, ¹J(C-F) ≈ 240)C-2
~150C-6
~140C-5
~130C-3
~95 (d, ²J(C-F) ≈ 35)C-4
~60-CH₂OH
Mass Spectrometry (Electron Ionization, EI)
m/zInterpretation
253[M]⁺ (Molecular Ion)
222[M - CH₂OH]⁺
126[M - I]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1600-1450C=C and C=N stretch (pyridine ring)
1250-1000C-O stretch (primary alcohol)
1100-1000C-F stretch

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative.

  • Esterification: 2-Fluoro-4-iodonicotinic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

  • Reduction: The methyl 2-fluoro-4-iodonicotinate is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C, and a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), is added portion-wise. The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched by the careful addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe.

  • Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product 2-Fluoro-4-iodonicotinic acid 2-Fluoro-4-iodonicotinic acid Esterification Esterification 2-Fluoro-4-iodonicotinic acid->Esterification Methanol Methanol Methanol->Esterification Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reduction Reduction Reducing Agent (e.g., LiAlH4)->Reduction Esterification->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Purified This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation IR->Structure_Confirmation

References

Commercial Suppliers and Synthetic Utility of (2-Fluoro-4-iodopyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-4-iodopyridin-3-yl)methanol (CAS No. 171366-19-1) is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of multiple reactive sites: a fluorine atom, which can enhance metabolic stability and binding affinity of target molecules; an iodine atom, which is an excellent leaving group for cross-coupling reactions; and a primary alcohol, which can be further functionalized. This guide provides an overview of commercial suppliers and key synthetic applications of this versatile reagent.

Commercial Availability

A number of chemical suppliers offer this compound. The table below summarizes the offerings from several prominent vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierCAS NumberPurityAvailable Quantities
BLDpharm171366-19-1Information available upon requestVarious
Molchemical171366-19-198%500g
Reagentia171366-19-1Information available upon request250 mg, 1 g, 5 g, 25 g
SciSupplies171366-19-195.0%1g

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the pyridine ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, particularly in the construction of biaryl and aryl-alkyne scaffolds found in many biologically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the iodopyridine and a boronic acid or ester. This reaction is widely used in the synthesis of kinase inhibitors, where the pyridine moiety can act as a hinge-binding motif.[1][2]

A general experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, boronic acid, base, and palladium catalyst in a flask inert Establish inert atmosphere (e.g., N2 or Ar) reagents->inert solvent Add degassed solvent inert->solvent heat Heat the reaction mixture with stirring solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool the reaction mixture monitor->cool extract Aqueous work-up and extraction cool->extract purify Purify by column chromatography extract->purify G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, palladium catalyst, and copper(I) iodide in a flask inert Establish inert atmosphere (e.g., N2 or Ar) reagents->inert solvent Add degassed solvent and amine base inert->solvent alkyne Add terminal alkyne solvent->alkyne stir Stir at room temperature or with heating alkyne->stir monitor Monitor reaction progress (TLC, LC-MS) stir->monitor filter Filter through celite monitor->filter extract Aqueous work-up and extraction filter->extract purify Purify by column chromatography extract->purify G A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C Functionalized Fluoropyridine Intermediate B->C D Further Synthetic Steps (e.g., coupling, cyclization) C->D E Kinase Inhibitor Candidate D->E F Target Kinase E->F Inhibition

References

An In-depth Technical Guide to the Safety and Handling of (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (2-Fluoro-4-iodopyridin-3-yl)methanol (CAS No. 171366-19-1), a key building block in pharmaceutical research and development. The following sections detail the compound's properties, potential hazards, safe handling procedures, and emergency protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in a laboratory setting.

PropertyValueSource
CAS Number 171366-19-1[1][2][3][4]
Molecular Formula C₆H₅FINO[5]
Molecular Weight 253.01 g/mol [5]
Appearance Solid (form not specified)[1]
Purity 98%[3]
Solubility No data available
Boiling Point No data available
Melting Point No data available
Density No data available

Hazard Identification and Safety Precautions

While a comprehensive, officially reviewed Safety Data Sheet (SDS) for this compound is not widely available, a product information sheet from a commercial supplier provides key safety information.[1] The hazards associated with structurally similar fluorinated and iodinated compounds should also be considered.

2.1. GHS Hazard Statements and Precautionary Statements

Based on available information for this and related compounds, the following classifications should be considered:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • Response:

    • IF ON SKIN: Wash with plenty of soap and water.[6]

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[6]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[6]

    • IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

2.2. General Hazards of Related Compounds

  • Fluorinated Pyridines: The introduction of fluorine into organic molecules can significantly alter their chemical and toxicological properties.[7][8] While often enhancing metabolic stability, the C-F bond can, under certain conditions, be metabolically cleaved, potentially releasing fluoride ions.[8] Chronic exposure to high levels of fluoride can have adverse health effects.[9] Some fluorinated compounds have been shown to be carcinogenic or have other hazardous health effects.[10]

  • Iodinated Aromatic Compounds: Iodinated compounds can be toxic and may cause damage to the thyroid through prolonged or repeated exposure if swallowed. Care should be taken to avoid the release of iodine vapor, which is a respiratory irritant.[11]

Safe Handling and Storage

A logical workflow for the safe handling and use of this compound is essential to minimize exposure and ensure laboratory safety.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Hood PPE->Ventilation Emergency Ensure Access to Eyewash & Safety Shower Ventilation->Emergency Weighing Weigh in a Contained Manner Emergency->Weighing Dispensing Dispense Carefully Avoid Dust/Aerosol Generation Weighing->Dispensing Reaction Perform Reaction in Closed System if Possible Dispensing->Reaction Decontaminate Decontaminate Glassware and Work Surfaces Reaction->Decontaminate Waste Dispose of Waste in Designated Containers Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Safe Handling Workflow for this compound

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[6]

  • Some suppliers recommend cold-chain transportation.[2]

Experimental Protocols

4.1. Hypothetical Synthesis of this compound

Step 1: Synthesis of 3-Fluoro-4-iodopyridine (Adapted from a known procedure) [12]

  • Reaction: Diazotization of 3-fluoro-4-aminopyridine followed by iodination.

  • Materials: 3-fluoro-4-aminopyridine, concentrated sulfuric acid, sodium nitrite, potassium iodide, deionized water, ethyl acetate, sodium thiosulfate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a flask equipped with a stirrer and thermometer, cautiously add concentrated sulfuric acid to deionized water while cooling in an ice-salt bath.

    • Add 3-fluoro-4-aminopyridine portion-wise, maintaining a low temperature.

    • Cool the solution to 0-5 °C.

    • Prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the aminopyridine solution, keeping the temperature between 0-5 °C.

    • Stir for an additional 30 minutes at 0-5 °C.

    • Prepare a solution of potassium iodide in deionized water.

    • Add the diazonium salt solution to the potassium iodide solution, controlling the rate of addition.

    • Allow the reaction to warm to room temperature and then heat to facilitate the reaction.

    • Cool the mixture and extract the product with ethyl acetate.

    • Wash the organic layer with sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-fluoro-4-iodopyridine.

    • Purify by column chromatography or recrystallization.

Step 2: Formylation of 3-Fluoro-4-iodopyridine (Hypothetical)

This step would likely involve a directed ortho-metalation followed by quenching with an electrophilic formylating agent (e.g., N,N-dimethylformamide).

Step 3: Reduction of 2-Fluoro-4-iodopyridine-3-carbaldehyde to this compound (Hypothetical)

  • Reaction: Reduction of the aldehyde to the primary alcohol.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this transformation.

  • Solvent: Methanol or ethanol.

  • General Procedure:

    • Dissolve 2-fluoro-4-iodopyridine-3-carbaldehyde in a suitable alcohol solvent (e.g., methanol) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

4.2. Purification

  • Column Chromatography: A silica gel column using a gradient of hexane and ethyl acetate is a suitable method for purification.[12]

  • Recrystallization: A mixture of hexane and ethyl acetate or ethanol and water can be effective for recrystallization.[12]

Emergency Procedures

5.1. First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[13]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[13]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[13]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen iodide.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

5.3. Accidental Release Measures

  • Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation. Avoid dust formation.[6]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[6]

  • Methods for Cleaning Up: Sweep up, or absorb with inert material and place into a suitable disposal container. Consult local regulations for disposal.[6]

Toxicological Information

Specific toxicological data for this compound is not available. The information provided is based on general principles of toxicology and data for related compounds.

  • Acute Effects: As indicated by the GHS classifications for similar compounds, acute exposure may cause irritation to the skin, eyes, and respiratory system. Ingestion, inhalation, or significant skin absorption could be harmful.

  • Chronic Effects: The long-term effects of exposure have not been studied. Chronic exposure to other fluorinated compounds has been linked to potential health concerns.[9][10] Prolonged or repeated exposure to iodinated compounds may affect the thyroid.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dispose of the chemical and its container at an approved waste disposal plant.[6]

Disclaimer

This document is intended as a guide and is based on the best available information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

A Technical Guide to (2-Fluoro-4-iodopyridin-3-yl)methanol: A Key Intermediate in Lorlatinib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-iodopyridin-3-yl)methanol is a crucial heterocyclic building block in the field of medicinal chemistry. Its significance is primarily associated with its role as a key intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor developed by Pfizer for the treatment of non-small cell lung cancer (NSCLC). The unique substitution pattern of a fluorine atom at the 2-position, an iodine atom at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring makes it a versatile scaffold for the construction of complex macrocyclic structures like Lorlatinib. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, chemical properties, and role in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is primarily sourced from computational predictions available in public chemical databases.

PropertyValueSource
Molecular Formula C₆H₅FINOPubChem[1]
Molecular Weight 253.01 g/mol PubChem[1]
CAS Number 171366-19-1PubChem[1]
IUPAC Name (2-fluoro-4-iodo-3-pyridinyl)methanolPubChem[1]
Computed XLogP3-AA 1.1PubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 2PubChem[1]
Computed Rotatable Bond Count 1PubChem[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a simpler pyridine derivative. Based on available literature, a plausible and documented synthetic route involves the formylation of a di-halogenated pyridine followed by the reduction of the resulting aldehyde.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from 2-fluoro-3-iodopyridine.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction 2-Fluoro-3-iodopyridine 2-Fluoro-3-iodopyridine Aldehyde 2-Fluoro-4-iodopyridine- 3-carboxaldehyde 2-Fluoro-3-iodopyridine->Aldehyde Ethyl Formate, Calcium Carbonate, 115 °C Alcohol This compound Aldehyde->Alcohol Sodium Borohydride, Methanol, 0 °C to RT

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-iodopyridine-3-carboxaldehyde

This procedure is based on a documented catalytic esterolysis reaction.

Materials:

  • 2-Fluoro-3-iodopyridine

  • Ethyl formate

  • Calcium carbonate

  • Autoclave

Procedure:

  • Charge an autoclave with 2-fluoro-3-iodopyridine, ethyl formate (mass ratio of 4:1 to the pyridine), and calcium carbonate (1.1 molar equivalents relative to the pyridine).

  • Seal the autoclave and replace the internal atmosphere with nitrogen.

  • With stirring, slowly heat the reaction mixture to 115 °C.

  • Maintain the reaction at this temperature for approximately 8 hours, or until the internal pressure ceases to rise, indicating the completion of the reaction.

  • After cooling, the crude product can be purified.

Quantitative Data for Step 1:

ParameterValue
Yield Up to 96%
Purity 99.3%

Step 2: Synthesis of this compound

Materials:

  • 2-Fluoro-4-iodopyridine-3-carboxaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-fluoro-4-iodopyridine-3-carboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (typically 1.1 to 1.5 molar equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by silica gel column chromatography if necessary.

Note: Quantitative data for this specific reduction (yield, purity) is not available in the reviewed literature and would need to be determined experimentally.

Role in Drug Development: The Synthesis of Lorlatinib

This compound is a critical building block in the convergent synthesis of Lorlatinib. In the overall synthetic strategy, this intermediate is typically activated and then coupled with other fragments to construct the complex macrocyclic core of the drug.

The logical relationship of this intermediate in the broader synthesis of Lorlatinib is illustrated below.

Lorlatinib_Synthesis Start Starting Materials Intermediate_A This compound Start->Intermediate_A Activated_Intermediate Activated Pyridine Intermediate Intermediate_A->Activated_Intermediate Activation of hydroxyl group Coupling Coupling Reactions (e.g., S_N2 displacement) Activated_Intermediate->Coupling Other_Fragments Other Synthetic Fragments (e.g., aminopyrazole) Other_Fragments->Coupling Macrocyclization_Precursor Macrocyclization Precursor Coupling->Macrocyclization_Precursor Macrocyclization Macrocyclization Macrocyclization_Precursor->Macrocyclization Lorlatinib Lorlatinib Macrocyclization->Lorlatinib

Caption: Role of this compound in Lorlatinib synthesis.

The hydroxyl group of this compound is typically activated, for instance, by conversion to a mesylate or tosylate, to facilitate a nucleophilic substitution reaction with another key fragment of the Lorlatinib molecule. The iodine atom on the pyridine ring serves as a handle for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are instrumental in the later stages of the synthesis to form the macrocycle.

Conclusion

This compound is a high-value intermediate in modern pharmaceutical synthesis, with its primary application being the construction of the potent ALK/ROS1 inhibitor, Lorlatinib. While detailed experimental data for its synthesis and characterization are not extensively published in readily accessible literature, its preparation can be reliably achieved through a two-step process involving the formylation of 2-fluoro-3-iodopyridine followed by the reduction of the resulting aldehyde. The strategic placement of the fluoro, iodo, and hydroxymethyl functional groups provides medicinal chemists with the necessary tools to assemble complex and biologically active molecules. Further research and publication of detailed experimental procedures and characterization data for this compound would be beneficial to the broader scientific community.

References

An In-depth Technical Guide on (2-Fluoro-4-iodopyridin-3-yl)methanol: Discovery, Synthesis, and Role in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for (2-Fluoro-4-iodopyridin-3-yl)methanol, a key fluorinated pyridine building block in modern medicinal chemistry. Its significance is primarily derived from its role as a crucial intermediate in the synthesis of the potent MEK inhibitor, Trametinib. This document details its physicochemical properties, outlines the synthetic pathways to its precursor and the inferred final reduction step, and contextualizes its importance within the broader landscape of cancer drug discovery.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the research and synthesis of the targeted cancer therapeutic, Trametinib. Trametinib, a selective allosteric inhibitor of MEK1 and MEK2, is a critical component in the treatment of various cancers, particularly melanoma with BRAF mutations. The journey to develop potent and selective MEK inhibitors spurred the synthesis of novel heterocyclic intermediates, among which this compound emerged as a vital structural component.

The initial disclosure of Trametinib and its synthetic routes can be traced back to the patent application WO2005121142, which laid the groundwork for the subsequent exploration and optimization of its manufacturing process. While this foundational document does not explicitly detail the synthesis of this compound, it describes the synthesis of related structures that point towards its use as a key building block. The history of this compound is therefore not one of independent discovery but rather a development driven by the needs of a larger drug discovery program.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, with data aggregated from various chemical databases.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 171366-19-1PubChem
Molecular Formula C₆H₅FINOPubChem
Molecular Weight 253.01 g/mol PubChem
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a multi-step process, culminating in the reduction of its aldehyde precursor, 2-fluoro-4-iodopyridine-3-carbaldehyde.

Synthesis of the Precursor: 2-Fluoro-4-iodopyridine-3-carbaldehyde

The synthesis of the aldehyde precursor is a critical first step. While various methods for the formylation of pyridines exist, a common route involves the ortho-lithiation of a substituted pyridine followed by quenching with an electrophilic formylating agent.

Experimental Protocol (Inferred from similar syntheses):

  • Starting Material: 2-Fluoro-4-iodopyridine.

  • Step 1: Lithiation. A solution of 2-fluoro-4-iodopyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Step 2: Addition of a Strong Base. A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution. The base selectively deprotonates the pyridine ring at the position ortho to the fluorine atom (C-3), which is the most acidic proton.

  • Step 3: Formylation. An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. The lithiated intermediate undergoes nucleophilic attack on the carbonyl carbon of DMF.

  • Step 4: Quench. The reaction is quenched by the addition of an aqueous solution (e.g., saturated ammonium chloride solution) to hydrolyze the intermediate and yield the desired aldehyde, 2-fluoro-4-iodopyridine-3-carbaldehyde.

  • Step 5: Purification. The crude product is then purified using standard laboratory techniques, such as extraction and column chromatography.

Reduction to this compound

The final step in the synthesis is the reduction of the aldehyde group to a primary alcohol. This is a standard transformation in organic chemistry, commonly achieved using a mild reducing agent.

Experimental Protocol (General Procedure):

  • Starting Material: 2-Fluoro-4-iodopyridine-3-carbaldehyde.

  • Step 1: Dissolution. The aldehyde is dissolved in a suitable protic solvent, typically methanol or ethanol.

  • Step 2: Reduction. The solution is cooled in an ice bath, and a mild reducing agent, most commonly sodium borohydride (NaBH₄), is added portion-wise. The reaction is typically stirred at a low temperature for a period of time, and then allowed to warm to room temperature to ensure complete conversion.

  • Step 3: Quench and Work-up. The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Step 4: Purification. The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Role in Drug Development: The Synthesis of Trametinib

This compound serves as a critical building block in the synthesis of Trametinib. While the full synthetic route of Trametinib is complex and involves multiple steps, the incorporation of the (2-fluoro-4-iodophenyl) moiety originates from intermediates derived from this alcohol. The presence of the fluorine and iodine atoms on the pyridine ring allows for further functionalization and coupling reactions to construct the final complex structure of the drug molecule.

The development of Trametinib and its impact on cancer treatment underscore the importance of having access to a diverse range of functionalized heterocyclic intermediates. The synthesis of molecules like this compound is a testament to the enabling power of synthetic organic chemistry in the field of drug discovery.

Signaling Pathways and Logical Relationships

The therapeutic effect of Trametinib, for which this compound is a key precursor, is achieved through the inhibition of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in proteins such as BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.

Below is a diagram illustrating the logical flow of the synthesis of this compound and its role as a precursor to Trametinib, which in turn inhibits a key signaling pathway in cancer.

G Synthesis and Application of this compound cluster_synthesis Synthetic Pathway cluster_application Application in Drug Synthesis cluster_pathway Biological Target A 2-Fluoro-4-iodopyridine B 2-Fluoro-4-iodopyridine-3-carbaldehyde A->B Formylation C This compound B->C Reduction (e.g., NaBH4) D Trametinib (MEK Inhibitor) C->D Multi-step Synthesis E RAS/RAF/MEK/ERK Pathway D->E Inhibition F Cancer Cell Proliferation E->F

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (2-Fluoro-4-iodopyridin-3-yl)methanol with various boronic acids or esters. This reaction is a powerful method for the synthesis of 4-aryl or 4-heteroaryl-substituted (2-fluoropyridin-3-yl)methanol derivatives, which are valuable intermediates in the development of novel pharmaceuticals. The protocol is based on established methodologies for the Suzuki coupling of functionalized iodopyridines.[1][2][3][4]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heterobiaryl scaffolds.[5][6][7][8] The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[9][10]

This compound is a functionalized building block where the carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to carbon-bromine or carbon-chlorine bonds.[1][4] This allows for selective coupling at the 4-position of the pyridine ring under relatively mild conditions. The presence of the fluoro and hydroxymethyl groups may influence the electronic properties and reactivity of the molecule, and the choice of reaction conditions is crucial for a successful transformation.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (3:1), or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][11]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction vessel.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (2-Fluoro-4-arylpyridin-3-yl)methanol.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling of iodopyridine derivatives, which can be used as a starting point for the optimization of the reaction with this compound.

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.1 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂1 - 5 mol%
Base K₂CO₃, K₃PO₄, or Na₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (3:1)Degassed
Temperature 80 - 100 °COptimization may be required.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

Troubleshooting

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, reaction time, or catalyst loading. Ensure that the reagents and solvents are anhydrous and properly degassed. The choice of base can also be critical, and screening different bases may be beneficial.[11]

  • Homocoupling of Boronic Acid: This side product can form in the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere and that the solvents are thoroughly degassed.[11]

  • Dehalogenation: The starting iodopyridine may undergo dehalogenation. Using milder reaction conditions (lower temperature, shorter reaction time) might mitigate this side reaction.[11]

  • Protodeborylation of Boronic Acid: Pyridylboronic acids can be unstable. Using milder bases or anhydrous conditions can sometimes reduce this side reaction.[11][12]

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Boronic Acid, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat Reaction Mixture (80-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (EtOAc/Water) G->H I Extract and Wash H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Isolated Product K->L

Caption: Workflow for the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd_intermediate1 Ar-Pd(II)(I)L_n pd0->pd_intermediate1 Oxidative Addition aryl_halide This compound (Ar-I) oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)(R)L_n pd_intermediate1->pd_intermediate2 Transmetalation boronic_acid R-B(OH)₂ base Base (e.g., K₂CO₃) transmetalation Transmetalation pd_intermediate2->pd0 Reductive Elimination product Product (Ar-R) reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Sonogashira Reaction with (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction has become indispensable in medicinal chemistry and materials science for constructing complex molecular architectures.[1][2] The substrate, (2-Fluoro-4-iodopyridin-3-yl)methanol, is a valuable building block in drug discovery. Its functionalization via the Sonogashira reaction enables the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. The fluorinated pyridine scaffold is prevalent in many biologically active compounds, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[3] This document provides a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, based on established procedures for structurally similar compounds.[1][3][4]

Reaction Principle and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]

The palladium cycle begins with the oxidative addition of the aryl iodide, this compound, to a Pd(0) species to form a Pd(II) complex.[6] Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.[6] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center.[6] The final step is reductive elimination from the resulting palladium complex to yield the desired 4-alkynyl-2-fluoro-3-(hydroxymethyl)pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[1][6]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0–3.0 equiv)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, gentle heating (e.g., 40–60 °C) may be necessary. Reaction times can vary from 2 to 24 hours.[3]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst residues, and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2-fluoro-3-(hydroxymethyl)pyridine.

Data Presentation

The following table summarizes typical quantitative data for the Sonogashira reaction of this compound. The values are illustrative and may vary depending on the specific terminal alkyne and optimized reaction conditions.

ParameterValueNotes
Reactants
This compound1.0 equiv
Terminal Alkyne1.2 equivA slight excess is used to ensure complete consumption of the starting material.
Catalysts
Pd(PPh₃)₂Cl₂2.5 mol%Other palladium sources like Pd(PPh₃)₄ can also be used.[5]
CuI5.0 mol%Co-catalyst to facilitate the reaction at milder temperatures.[5]
Base & Solvent
Triethylamine (Et₃N)2.5 equivActs as both a base and can be a co-solvent.
Tetrahydrofuran (THF)0.1 - 0.5 MA common solvent for Sonogashira reactions.[8]
Reaction Conditions
TemperatureRoom Temperature to 50 °CHeating may be required for less reactive substrates.
Reaction Time4 - 18 hoursMonitored by TLC or LC-MS.
Outcome
Yield75 - 95%Isolated yield after purification.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry Schlenk Flask under Inert Atmosphere prep2 Add this compound, Pd Catalyst, and CuI prep1->prep2 prep3 Add Anhydrous Solvent, Amine Base, and Terminal Alkyne prep2->prep3 react1 Stir at Room Temperature (or Heat if Necessary) prep3->react1 react2 Monitor Reaction Progress (TLC or LC-MS) react1->react2 workup1 Filter through Celite react2->workup1 Upon Completion workup2 Concentrate Filtrate workup1->workup2 workup3 Aqueous Work-up and Extraction workup2->workup3 workup4 Dry and Concentrate Organic Phase workup3->workup4 purify Column Chromatography workup4->purify product Isolated Product purify->product Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition pd0->pd_oxidative R¹-X pd_complex R¹-Pd(II)(X)L₂ pd_oxidative->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Product R¹-C≡CR² cu_x CuX alkyne H-C≡CR² cu_x->alkyne cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + Base base Base cu_acetylide->transmetalation caption R¹ = (2-Fluoro-3-hydroxymethyl)pyridin-4-yl X = I R² = Alkyne Substituent

References

Application Notes and Protocols: (2-Fluoro-4-iodopyridin-3-yl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (2-Fluoro-4-iodopyridin-3-yl)methanol as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic incorporation of the 2-fluoropyridine moiety is a recognized approach in medicinal chemistry to enhance binding affinity and modulate the physicochemical properties of drug candidates. The iodine atom at the 4-position serves as a versatile handle for introducing various substituents via cross-coupling reactions, while the hydroxymethyl group at the 3-position offers a site for further functionalization or can participate in crucial hydrogen-bonding interactions within the kinase active site.

This application note will focus on the synthesis of representative inhibitors for two important cancer targets: Polo-like kinase 1 (PLK1) and Discoidin Domain Receptor 1 (DDR1).

Application in Polo-like Kinase 1 (PLK1) Inhibitor Synthesis

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a hallmark of many human cancers, making it an attractive target for cancer therapy. The synthesis of PLK1 inhibitors often involves the construction of a core scaffold that can effectively occupy the ATP-binding pocket. The 2-fluoropyridine motif can act as a hinge-binder, mimicking the adenine region of ATP.

PLK1_Signaling_Pathway cluster_0 Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Transition Cytokinesis Cytokinesis M_Phase->Cytokinesis Leads to PLK1 PLK1 Activation PLK1->G2_Phase Promotes PLK1_Inhibitor This compound-based PLK1 Inhibitor PLK1_Inhibitor->PLK1 Inhibits

A key step in the synthesis of many kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction to form a biaryl scaffold. In this representative synthesis, this compound is coupled with a boronic acid derivative.

Suzuki_Workflow Start Start Materials: This compound Aryl Boronic Acid Reaction_Setup Reaction Setup: - Add reactants, catalyst, and base - Degas solvent Start->Reaction_Setup Heating Heating & Stirring: - 80-100 °C - 4-12 hours Reaction_Setup->Heating Workup Aqueous Workup: - Dilute with water and EtOAc - Separate layers Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Biaryl PLK1 Inhibitor Precursor Purification->Product

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture and the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir for 8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

StepProductStarting MaterialYield (%)Purity (HPLC)
1Biaryl PLK1 Inhibitor PrecursorThis compound85>98%

Application in Discoidin Domain Receptor 1 (DDR1) Inhibitor Synthesis

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen. Aberrant DDR1 signaling is implicated in various diseases, including fibrosis and cancer, by promoting cell migration, proliferation, and survival. The development of selective DDR1 inhibitors is an active area of research.

DDR1_Signaling_Pathway cluster_0 Cellular Processes Migration Cell Migration Proliferation Cell Proliferation Survival Cell Survival Collagen Collagen DDR1 DDR1 Activation Collagen->DDR1 Activates DDR1->Migration Promotes DDR1->Proliferation Promotes DDR1->Survival Promotes DDR1_Inhibitor This compound-based DDR1 Inhibitor DDR1_Inhibitor->DDR1 Inhibits

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for installing alkynyl moieties, which can serve as key pharmacophores in kinase inhibitors.

Sonogashira_Workflow Start Start Materials: This compound Terminal Alkyne Reaction_Setup Reaction Setup: - Add reactants, catalysts, and base - Degas solvent Start->Reaction_Setup Reaction Stirring at RT: - 2-6 hours Reaction_Setup->Reaction Workup Aqueous Workup: - Dilute with EtOAc - Wash with water and brine Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Alkynyl-Pyridine DDR1 Inhibitor Precursor Purification->Product

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture for 4 hours at room temperature, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-pyridine product.

StepProductStarting MaterialYield (%)Purity (HPLC)
1Alkynyl-Pyridine DDR1 Inhibitor PrecursorThis compound92>97%

Application Notes and Protocols for (2-Fluoro-4-iodopyridin-3-yl)methanol in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-4-iodopyridin-3-yl)methanol is a versatile, halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique trifunctional nature—a fluorine atom, an iodine atom, and a hydroxymethyl group—offers medicinal chemists a powerful scaffold for creating diverse molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom provides a reactive handle for cross-coupling reactions, and the hydroxymethyl group can be further functionalized or participate in hydrogen bonding interactions.

These application notes provide an overview of the utility of this compound in the synthesis of targeted therapies, with a focus on MEK inhibitors, and detail experimental protocols for its key transformations.

Application in the Synthesis of MEK Inhibitors: The Case of Trametinib

The MEK (mitogen-activated protein kinase kinase) signaling pathway is a critical cascade in cellular proliferation and survival, and its dysregulation is a hallmark of many cancers. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, approved for the treatment of various cancers, including melanoma. The chemical structure of Trametinib features a 2-fluoro-4-iodo-phenylamino moiety, highlighting the importance of intermediates derived from 2-fluoro-4-iodoaniline.

This compound can be considered a valuable precursor to a key intermediate in the synthesis of Trametinib and its analogs. The following proposed synthetic workflow outlines the conversion of the starting methanol to a crucial amine intermediate.

experimental_workflow start This compound step1 Oxidation start->step1 e.g., PCC, DMP intermediate1 2-Fluoro-4-iodonicotinaldehyde step1->intermediate1 step2 Reductive Amination intermediate1->step2 Amine source, reducing agent (e.g., NaBH(OAc)₃) intermediate2 (2-Fluoro-4-iodopyridin-3-yl)methanamine step2->intermediate2 step3 Coupling with Pyridopyrimidine Core intermediate2->step3 Buchwald-Hartwig Amination final_product Trametinib Analog step3->final_product

Caption: Proposed workflow for the synthesis of a Trametinib analog from this compound.

The MEK Signaling Pathway and Trametinib's Mechanism of Action

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression involved in cell growth, proliferation, and survival. In many cancers, mutations in proteins like BRAF and Ras lead to the constitutive activation of this pathway. MEK1 and MEK2 are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2. Trametinib acts as a selective, allosteric inhibitor of MEK1/2, thereby preventing the phosphorylation of ERK and blocking downstream signaling.

MEK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras activates Raf Raf (e.g., BRAF) Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Fos) ERK->TranscriptionFactors activates Trametinib Trametinib Trametinib->MEK inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of Trametinib.

Experimental Protocols

Protocol 1: Proposed Synthesis of (2-Fluoro-4-iodopyridin-3-yl)methanamine

This protocol describes a two-step process to convert this compound into its corresponding amine, a key intermediate for coupling reactions.

Step 1: Oxidation to 2-Fluoro-4-iodonicotinaldehyde

  • Materials: this compound, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Sodium thiosulfate, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

    • Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 2: Reductive Amination to (2-Fluoro-4-iodopyridin-3-yl)methanamine

  • Materials: 2-Fluoro-4-iodonicotinaldehyde, Ammonium acetate or ammonia solution, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Dissolve the crude 2-fluoro-4-iodonicotinaldehyde (1.0 eq) in anhydrous DCM or DCE.

    • Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

The iodine atom at the C4 position of this compound is highly susceptible to palladium-catalyzed Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF).

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst (0.02-0.05 eq) and the degassed solvent.

    • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Conditions Expected Yield (%)
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂70-95
BaseK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent1,4-Dioxane/H₂O, Toluene, DMF
Temperature80-110 °C

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Protocol 3: General Procedure for Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes at the C4 position, providing access to a wide range of alkynylpyridine derivatives.

  • Materials: this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), Solvent (e.g., THF or DMF).

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (0.02-0.05 eq) and CuI (0.04-0.10 eq).

    • Add a solution of this compound (1.0 eq) in the chosen solvent.

    • Add the amine base (2.0-3.0 eq), followed by the terminal alkyne (1.1-1.5 eq).

    • Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Parameter Typical Conditions Expected Yield (%)
CatalystPd(PPh₃)₂Cl₂, CuI65-90
BaseTEA, DIPEA
SolventTHF, DMF
Temperature25-70 °C

Table 2: Representative Conditions for Sonogashira Coupling.

Versatility of this compound as a Building Block

The strategic placement of the three functional groups on the pyridine ring allows for a divergent synthetic approach, making this molecule a valuable starting material for generating diverse scaffolds for drug discovery.

logical_relationship cluster_c4 C4 Position (Iodo) cluster_c3 C3 Position (Methanol) cluster_products Potential API Scaffolds start This compound suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald oxidation Oxidation start->oxidation amination Conversion to Amine start->amination etherification Etherification start->etherification aryl_pyridines 4-Aryl/Heteroaryl Pyridines suzuki->aryl_pyridines alkynyl_pyridines 4-Alkynyl Pyridines sonogashira->alkynyl_pyridines amino_pyridines 4-Amino Pyridines buchwald->amino_pyridines functionalized_sidechain Functionalized C3 Sidechain Derivatives oxidation->functionalized_sidechain amination->functionalized_sidechain etherification->functionalized_sidechain

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex APIs. Its utility in constructing key intermediates for targeted therapies like MEK inhibitors demonstrates its significance in modern drug discovery. The provided protocols for its functionalization via oxidation, reductive amination, Suzuki-Miyaura, and Sonogashira couplings offer a solid foundation for researchers to leverage the unique reactivity of this scaffold in their synthetic endeavors. The ability to selectively modify the C4 and C3 positions allows for the systematic exploration of structure-activity relationships, ultimately facilitating the development of novel and more effective therapeutics.

Application Notes and Protocols for the Oxidation of (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the oxidation of (2-Fluoro-4-iodopyridin-3-yl)methanol to its corresponding aldehyde, 2-Fluoro-4-iodopyridine-3-carbaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols provided are based on established oxidation methods for pyridylmethanols and are designed to be clear, concise, and reproducible in a laboratory setting.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For heterocyclic compounds such as substituted pyridines, mild and selective oxidation conditions are necessary to avoid over-oxidation to the carboxylic acid or side reactions with the pyridine ring. This compound is a valuable building block in medicinal chemistry, and its selective oxidation to 2-Fluoro-4-iodopyridine-3-carbaldehyde provides a key intermediate for further functionalization, such as in the synthesis of β-carbolines which have applications in anti-cancer treatments.[1] Several reagents are commonly employed for this type of transformation, including Pyridinium chlorochromate (PCC), Manganese dioxide (MnO2), and Swern oxidation conditions. This document will focus on a protocol utilizing PCC, a widely used and reliable reagent for this purpose.[2][3][4][5]

Data Presentation

The following table summarizes typical quantitative data and reaction parameters for the oxidation of primary alcohols to aldehydes using common methods applicable to the target compound.

Oxidizing AgentMolar Equivalents of OxidantSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pyridinium chlorochromate (PCC)1.2 - 1.5Dichloromethane (DCM)Room Temperature2 - 470 - 90
Manganese dioxide (MnO2)5 - 10Dichloromethane (DCM) or ChloroformRoom Temperature to Reflux12 - 4860 - 95
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)1.1 (Oxalyl Cl), 2.2 (DMSO), 5.0 (Et3N)Dichloromethane (DCM)-78 to Room Temperature1 - 385 - 95

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of this compound to 2-Fluoro-4-iodopyridine-3-carbaldehyde using Pyridinium chlorochromate (PCC). PCC is a mild oxidant that is particularly useful for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[2][4]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® (or silica gel)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Buchner funnel or fritted glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of PCC and Celite: To the stirred solution, add Celite® (a mass approximately equal to that of PCC) followed by Pyridinium chlorochromate (PCC) (1.2-1.5 eq) in one portion. The addition of Celite helps to prevent the formation of a tarry residue and simplifies the work-up.[2][3]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Filtration: Pass the mixture through a short plug of silica gel or Celite® to filter off the chromium salts and other solid by-products. Wash the filter cake thoroughly with diethyl ether.

  • Solvent Removal: Combine the filtrates and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-4-iodopyridine-3-carbaldehyde.

Safety Precautions:

  • PCC is a toxic and potentially carcinogenic chromium (VI) compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it with care in a fume hood.

Experimental Workflow Diagram

Oxidation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start This compound dissolve Dissolve in Anhydrous DCM start->dissolve add_reagents Add Celite® and PCC (1.2 - 1.5 eq) dissolve->add_reagents react Stir at Room Temperature (2-4 h) add_reagents->react dilute Dilute with Diethyl Ether react->dilute filter Filter through Silica/Celite® dilute->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product 2-Fluoro-4-iodopyridine-3-carbaldehyde purify->product

Caption: Experimental workflow for the PCC oxidation of this compound.

References

Synthesis of β-Carbolines from (2-Fluoro-4-iodopyridin-3-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of β-carboline derivatives, a scaffold of significant interest in drug discovery, utilizing (2-Fluoro-4-iodopyridin-3-yl)methanol and its derivatives as key starting materials. The methodologies outlined herein leverage modern palladium-catalyzed cross-coupling and cyclization strategies, offering a versatile route to novel β-carboline analogues.

Introduction

β-Carbolines are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Their diverse biological profile has established them as a "privileged scaffold" in medicinal chemistry. The synthesis of novel β-carboline derivatives is a key objective in the development of new therapeutic agents. This protocol focuses on a modular synthetic approach starting from functionalized pyridines, which allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting β-carboline products.

The use of this compound as a starting material offers several advantages. The fluorine substituent can enhance the metabolic stability and binding affinity of the final compounds, while the iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of the tricyclic β-carboline core.

Proposed Synthetic Pathway

The synthesis of β-carbolines from this compound derivatives can be envisioned through a multi-step sequence involving an initial oxidation of the methanol to an aldehyde, followed by a Sonogashira coupling with a terminal alkyne, and a subsequent intramolecular cyclization to form the indole ring of the β-carboline system.

G cluster_0 Synthesis of β-Carboline Core A This compound B Oxidation (e.g., DMP, PCC) A->B Step 1 C 2-Fluoro-4-iodopyridine-3-carbaldehyde B->C D Sonogashira Coupling (Pd catalyst, CuI, base) C->D Step 2 F Pyridyl-alkyne Intermediate D->F E Terminal Alkyne (e.g., 2-ethynylaniline) E->D G Intramolecular Cyclization (e.g., Larock Indole Synthesis) F->G Step 3 H Substituted β-Carboline G->H

Caption: Proposed synthetic workflow for β-carbolines.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Fluoro-4-iodopyridine-3-carbaldehyde

This protocol describes the oxidation of the starting alcohol to the corresponding aldehyde, a key intermediate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ and a saturated solution of Na₂S₂O₃.

  • Stir the mixture vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-Fluoro-4-iodopyridine-3-carbaldehyde.

Expected Yield: 85-95%

Protocol 2: Sonogashira Coupling of 2-Fluoro-4-iodopyridine-3-carbaldehyde with 2-Ethynylaniline

This protocol details the palladium- and copper-catalyzed cross-coupling of the iodopyridine aldehyde with a terminal alkyne.

Materials:

  • 2-Fluoro-4-iodopyridine-3-carbaldehyde

  • 2-Ethynylaniline

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask, add 2-Fluoro-4-iodopyridine-3-carbaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF (or DMF) and anhydrous TEA (or DIPEA) (3.0 eq).

  • Add 2-Ethynylaniline (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pyridyl-alkyne intermediate.

Expected Yield: 70-85%

Protocol 3: Intramolecular Cyclization to form the β-Carboline Core

This protocol describes the palladium-catalyzed intramolecular cyclization of the pyridyl-alkyne intermediate to the final β-carboline product, analogous to the Larock indole synthesis.

Materials:

  • Pyridyl-alkyne intermediate from Protocol 2

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask, add the pyridyl-alkyne intermediate (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted β-carboline.

Expected Yield: 50-70%

Data Presentation

StepReactant(s)ProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1 This compound2-Fluoro-4-iodopyridine-3-carbaldehydeDMPDCMRT2-485-95
2 2-Fluoro-4-iodopyridine-3-carbaldehyde, 2-EthynylanilinePyridyl-alkyne intermediatePd(PPh₃)₂Cl₂, CuI, TEATHFRT6-1270-85
3 Pyridyl-alkyne intermediateSubstituted β-CarbolinePd(OAc)₂, PPh₃, K₂CO₃DMF100-12012-2450-70

Yields are approximate and may vary depending on the specific substrates and reaction conditions.

Application in Drug Development and Signaling Pathways

β-Carboline derivatives have been shown to interact with a variety of biological targets and signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

G cluster_0 β-Carboline Cellular Targets cluster_1 Cancer-Related Pathways cluster_2 Neuro-Related Pathways BC β-Carboline Derivatives Wnt Wnt/β-catenin Pathway BC->Wnt Inhibition Hedgehog Hedgehog Pathway BC->Hedgehog Modulation Ras Ras Signaling BC->Ras Inhibition CellCycle Cell Cycle (CDK/Cyclin) BC->CellCycle Arrest TGF TGF-β/Smad Pathway BC->TGF Inhibition ChE Cholinesterase Inhibition BC->ChE Inhibition

Caption: Key signaling pathways modulated by β-carbolines.

The synthesized β-carbolines can be screened for their biological activity in various assays to determine their potential as therapeutic agents. For example, their anti-proliferative effects can be evaluated in cancer cell lines, and their inhibitory activity against specific kinases or enzymes can be measured. The modular nature of the described synthesis allows for the generation of a library of analogues, facilitating the exploration of SAR and the optimization of lead compounds.

Conclusion

The protocols outlined in this document provide a robust and versatile framework for the synthesis of novel β-carboline derivatives from this compound. By leveraging palladium-catalyzed reactions, researchers can efficiently access a diverse range of substituted β-carbolines for evaluation in drug discovery programs targeting various diseases. The provided information on relevant signaling pathways offers a starting point for investigating the mechanism of action of these promising compounds.

Application Notes and Protocols for EGFR/HER2 Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) in medicinal chemistry. This document includes detailed experimental protocols for the evaluation of these inhibitors, quantitative data for key compounds, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to EGFR/HER2 Inhibition

The EGFR family of receptor tyrosine kinases, which includes EGFR (HER1/ErbB1), HER2 (ErbB2/neu), HER3 (ErbB3), and HER4 (ErbB4), are crucial mediators of cell signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] Dysregulation of these pathways, particularly through the overexpression or mutation of EGFR and HER2, is a hallmark of numerous cancers, including breast, lung, gastric, and colorectal cancers.[3][4] This makes them prime targets for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domains of EGFR and HER2 have emerged as a cornerstone of targeted cancer therapy.[5] These inhibitors can be broadly classified as reversible or irreversible, with some targeting a single receptor and others having dual or pan-HER inhibitory activity.

Mechanism of Action of Key EGFR/HER2 Inhibitors

Several EGFR/HER2 inhibitors have been approved for clinical use, each with a distinct pharmacological profile.

  • Lapatinib is a reversible dual TKI that targets both EGFR and HER2 by competing with ATP for the binding site in the intracellular kinase domain.[6][7] This inhibition blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.[6]

  • Afatinib is an irreversible pan-HER inhibitor that covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to sustained inhibition of signaling.[8][9] It has shown efficacy against non-small cell lung cancer (NSCLC) with activating EGFR mutations and is also being investigated in HER2-positive cancers.[10]

  • Neratinib is another irreversible pan-HER inhibitor that covalently binds to and inhibits EGFR, HER2, and HER4.[1][11] It has demonstrated significant activity in HER2-positive breast cancer, including in the extended adjuvant setting.[3]

  • Tucatinib is a highly selective, reversible inhibitor of HER2.[4][12] Its high selectivity for HER2 over EGFR is associated with a more favorable side effect profile, particularly a lower incidence of skin rash and diarrhea.[4] Tucatinib has shown significant efficacy in HER2-positive breast cancer, including in patients with brain metastases.[13][14]

Quantitative Data: In Vitro Potency of EGFR/HER2 Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of key EGFR/HER2 inhibitors against various cancer cell lines, providing a quantitative comparison of their potency.

InhibitorCell LineCancer TypeHER2 StatusEGFR StatusIC50 (nM)
Lapatinib BT-474Breast CancerOverexpressingModerate25 - 46
SK-BR-3Breast CancerOverexpressingModerate32 - 79
MDA-MB-468Breast CancerLowHigh2,300
T47DBreast CancerLowLow4,800
USPC1Endometrial CancerOverexpressing-52
Afatinib EGFR wt--Wild-Type0.5
EGFR L858R--Mutated0.4
EGFR L858R/T790M--Mutated10
HER2---14
HER4---1
PC-9NSCLC-Mutated (del E746-A750)0.28
NCI-H1975NSCLC-Mutated (L858R/T790M)38.4
Neratinib SK-BR-3Breast CancerOverexpressing-2
BT-474Breast CancerOverexpressing-3
A431Epidermoid CarcinomaLowOverexpressing81
UACC-732Breast CancerOverexpressing-650
Tucatinib BT-474Breast CancerAmplifiedLow33
SK-BR-3Breast CancerAmplifiedLow26
NCI-N87Gastric CancerAmplifiedModerate4
EFM192ABreast CancerAmplified-17
A431Epidermoid CarcinomaLowHigh16,471

Note: IC50 values can vary between studies due to differences in experimental conditions such as assay type and incubation time.[11]

Signaling Pathway and Inhibition

The diagram below illustrates the EGFR/HER2 signaling pathway and the points of inhibition by TKIs. Upon ligand binding (for EGFR) or heterodimerization, the receptors undergo autophosphorylation, activating downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which drive cell proliferation and survival. TKIs block this initial phosphorylation step.

EGFR_HER2_Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR (HER1) Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras TKI EGFR/HER2 TKI (e.g., Lapatinib, Afatinib) TKI->Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

EGFR/HER2 signaling pathway and TKI inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified EGFR and HER2 enzymes.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix: - Kinase (EGFR/HER2) - Substrate (e.g., Poly(Glu,Tyr)) - Kinase Buffer Start->Prepare AddInhibitor Add Test Inhibitor (Varying Concentrations) Prepare->AddInhibitor Initiate Initiate Reaction (Add ATP) AddInhibitor->Initiate Incubate Incubate (e.g., 30-60 min at 30°C) Initiate->Incubate Stop Stop Reaction & Detect ADP Formation (e.g., ADP-Glo™ Assay) Incubate->Stop Measure Measure Luminescence Stop->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Workflow for an in vitro kinase assay.

Methodology:

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Enzyme: Recombinant human EGFR or HER2 kinase domain.

    • Substrate: A suitable substrate such as Poly(Glu, Tyr) 4:1.

    • ATP Solution: Prepare a stock solution of ATP in water.

    • Test Inhibitor: Prepare serial dilutions of the inhibitor in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test inhibitor or DMSO (vehicle control) to the wells.

    • Add 2 µL of the diluted enzyme.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km value for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection (using a luminescence-based assay like ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability/Proliferation Assay (MTT/XTT)

Objective: To assess the dose-dependent effect of an inhibitor on the viability and proliferation of cancer cell lines.

Cell_Viability_Workflow Start Start SeedCells Seed Cells in a 96-well Plate Start->SeedCells AllowAttachment Allow Cells to Attach (24 hours) SeedCells->AllowAttachment TreatCells Treat with Serial Dilutions of Inhibitor AllowAttachment->TreatCells Incubate Incubate (e.g., 72-96 hours) TreatCells->Incubate AddReagent Add MTT or XTT Reagent Incubate->AddReagent IncubateAgain Incubate (2-4 hours) AddReagent->IncubateAgain Solubilize Solubilize Formazan (MTT only) IncubateAgain->Solubilize If MTT MeasureAbsorbance Measure Absorbance (570 nm for MTT, 450 nm for XTT) IncubateAgain->MeasureAbsorbance If XTT Solubilize->MeasureAbsorbance Analyze Analyze Data (Calculate IC50) MeasureAbsorbance->Analyze End End Analyze->End

Workflow for a cell viability assay.

Methodology (MTT Assay):

  • Cell Seeding:

    • Seed HER2-positive (e.g., SK-BR-3, BT-474) or EGFR-mutant (e.g., NCI-H1975) cells in a 96-well plate at a density of 3,000-5,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the EGFR/HER2 inhibitor in complete growth medium. A typical concentration range could be from 0.1 nM to 10 µM.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72-96 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 3: Western Blotting for Pathway Analysis

Objective: To determine the effect of an inhibitor on the phosphorylation status of EGFR, HER2, and downstream signaling proteins like Akt and ERK.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with the inhibitor at various concentrations (e.g., 0.1, 1, 10 times the IC50) for a specified duration (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein samples and boil them in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-EGFR, phospho-HER2, total EGFR, total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. A housekeeping protein like β-actin or GAPDH should be used as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an EGFR/HER2 inhibitor in a living organism.

Methodology:

  • Animal Model and Cell Implantation:

    • Use 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID).

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ BT-474 cells) in a mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.

    • When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, inhibitor low dose, inhibitor high dose).

  • Drug Administration:

    • Formulate the inhibitor in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).

    • Administer the drug to the mice according to the predetermined dosing schedule (e.g., once daily). Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

The development of EGFR and HER2 inhibitors has revolutionized the treatment of several cancers. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of novel inhibitors in this class. A thorough understanding of their mechanism of action, potency, and effects on cellular signaling pathways is essential for the successful development of the next generation of targeted therapies.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of (2-Fluoro-4-iodopyridin-3-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its functionalization at the C-4 position allows for the introduction of diverse molecular fragments, enabling the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound is a key intermediate for the synthesis of complex heterocyclic compounds. The presence of an iodine atom at the 4-position of the pyridine ring allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The fluorine atom at the 2-position and the hydroxymethyl group at the 3-position can influence the electronic properties and reactivity of the molecule, and may also serve as handles for further synthetic transformations. This document outlines optimized conditions for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, providing researchers with a reliable guide for the synthesis of a wide range of substituted pyridine derivatives.

Suzuki Coupling: Synthesis of 4-Aryl-2-fluoro-3-pyridinemethanols

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[1][2] In this protocol, this compound is coupled with various arylboronic acids.

General Reaction Scheme:

Caption: General scheme for the Suzuki coupling of this compound.

Experimental Protocol:

A representative procedure for the Suzuki coupling with phenylboronic acid is as follows:

  • To a clean, dry reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

  • Add a suitable base, for example, an aqueous solution of 2M sodium carbonate (2.0 equiv.).

  • Add a degassed solvent system, such as a 2:3 mixture of THF and toluene.

  • Seal the vessel and heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-fluoro-3-pyridinemethanol derivative.

Data Summary for Suzuki Coupling:
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane1001680-90
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene110875-85

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-fluoro-3-pyridinemethanols

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

General Reaction Scheme:

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol:

A representative procedure for the Sonogashira coupling with phenylacetylene is as follows:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as a 2:1 mixture of THF and triethylamine, add a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.) and a copper(I) co-catalyst such as CuI (0.03 equiv.).

  • Add the terminal alkyne, for example, phenylacetylene (1.1 equiv.), dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary for Sonogashira Coupling:
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (3)Et₃NTHFRT1690-98
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (2)DIPEADMF501285-95
3Propargyl alcoholPd(OAc)₂/XPhos (2)CuI (2)K₂CO₃Acetonitrile60880-90

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-fluoro-3-pyridinemethanols

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This method allows for the coupling of a wide range of amines with aryl halides.

General Reaction Scheme:

experimental_workflow prep Reaction Setup (Substrate, Reagents, Catalyst, Solvent) reaction Reaction (Heating, Stirring) prep->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Ar-I) Pd0->OA PdII_Aryl Ar-Pd(II)-I(L2) OA->PdII_Aryl Transmetalation Transmetalation (Ar'-B(OH)2, Base) PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA_Pd Oxidative Addition (Ar-I) Pd0->OA_Pd PdII_Aryl Ar-Pd(II)-I(L2) OA_Pd->PdII_Aryl Trans_Pd Transmetalation PdII_Aryl->Trans_Pd PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) Trans_Pd->PdII_Alkynyl RE_Pd Reductive Elimination PdII_Alkynyl->RE_Pd RE_Pd->Pd0 Regeneration Product_Pd Ar-C≡CR RE_Pd->Product_Pd Alkyne R-C≡CH Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base Base Base Base->Cu_Acetylide Cu_Acetylide->Trans_Pd Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Oxidative Addition (Ar-I) Pd0->OA PdII_Aryl Ar-Pd(II)-I(L2) OA->PdII_Aryl Amine_Coord Amine Coordination (R2NH) PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR2)(L2)]+I- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2(L2) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR2 RE->Product

References

Protecting Group Strategies for the Hydroxymethyl Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. The hydroxymethyl group (-CH₂OH), a primary alcohol, is a common functional motif in a vast array of biologically active molecules, including pharmaceuticals, natural products, and carbohydrates. Its inherent reactivity as a nucleophile and a proton source necessitates the use of protecting groups to prevent unwanted side reactions during various synthetic transformations.

This document provides detailed application notes and experimental protocols for the protection and deprotection of the hydroxymethyl group, focusing on the most widely employed protecting group strategies. Quantitative data is summarized for easy comparison, and logical workflows are visualized to aid in the selection of the most appropriate protecting group for a given synthetic challenge.

I. Silyl Ethers: The Workhorse of Hydroxyl Protection

Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, general stability under a wide range of non-acidic and non-fluoride conditions, and the tunability of their stability based on the steric bulk of the silicon substituents.[1][2]

A. Common Silyl Ether Protecting Groups
  • tert-Butyldimethylsilyl (TBS/TBDMS): Offers a good balance of stability and ease of cleavage, making it a versatile choice for many applications.[3]

  • Triisopropylsilyl (TIPS): The increased steric hindrance of the isopropyl groups provides greater stability towards acidic conditions and enzymatic cleavage compared to TBS.[4]

  • tert-Butyldiphenylsilyl (TBDPS): The bulky phenyl groups confer significant stability, particularly towards acidic conditions, making it suitable for syntheses requiring harsh acidic steps for the removal of other protecting groups.[4]

B. Data Presentation: Silyl Ether Protection and Deprotection of a Primary Hydroxymethyl Group
Protecting GroupProtection ReactionReagents & ConditionsTimeYield (%)Deprotection ReactionReagents & ConditionsTimeYield (%)
TBS R-CH₂OH → R-CH₂O-TBSTBS-Cl (1.2 eq.), Imidazole (2.5 eq.), DMF, RT2-12 h>95R-CH₂O-TBS → R-CH₂OHTBAF (1.1 eq.), THF, RT1-2 h>95
TIPS R-CH₂OH → R-CH₂O-TIPSTIPS-Cl (1.2 eq.), Imidazole (2.5 eq.), DMF, RT4-18 h~90R-CH₂O-TIPS → R-CH₂OHTBAF (1.5 eq.), THF, RT2-6 h>95
TBDPS R-CH₂OH → R-CH₂O-TBDPSTBDPS-Cl (1.2 eq.), Imidazole (2.5 eq.), DMF, RT2-12 h>95R-CH₂O-TBDPS → R-CH₂OHTBAF (1.5 eq.), THF, RT1-6 h>95
C. Experimental Protocols

Protocol 1: Protection of a Primary Hydroxymethyl Group as a TBS Ether

  • To a solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.5 M), add imidazole (2.5 eq.).

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq.) portion-wise to the solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBS Ether using TBAF

  • Dissolve the TBS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF) (0.2 M).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.

D. Logical Workflow for Silyl Ether Selection

SilylEtherSelection Start Select Silyl Ether Condition Subsequent Reaction Conditions? Start->Condition Mild Mild Conditions Condition->Mild Yes Acidic Strongly Acidic? Condition->Acidic No TBS Use TBS Mild->TBS Fluoride Fluoride Sensitive? Acidic->Fluoride No TBDPS Use TBDPS Acidic->TBDPS Yes Fluoride->TBS No TIPS Use TIPS Fluoride->TIPS Yes

Caption: Decision tree for selecting a suitable silyl ether protecting group.

II. Benzyl Ethers: Robust and Orthogonal Protection

Benzyl ethers are valued for their high stability across a broad pH range and their unique deprotection method via catalytic hydrogenolysis, which is orthogonal to the cleavage of many other protecting groups.[5][6]

A. Common Benzyl Ether Protecting Groups
  • Benzyl (Bn): The most common benzyl-type protecting group, removed by catalytic hydrogenolysis.

  • p-Methoxybenzyl (PMB): Can be cleaved under milder oxidative conditions (e.g., with DDQ or CAN) in addition to hydrogenolysis, offering greater versatility.[5]

B. Data Presentation: Benzyl Ether Protection and Deprotection of a Primary Hydroxymethyl Group
Protecting GroupProtection ReactionReagents & ConditionsTimeYield (%)Deprotection ReactionReagents & ConditionsTimeYield (%)
Bn R-CH₂OH → R-CH₂O-BnNaH (1.2 eq.), BnBr (1.1 eq.), THF, 0 °C to RT2-6 h>90R-CH₂O-Bn → R-CH₂OHH₂, Pd/C (10 mol%), EtOH, RT1-4 h>95
PMB R-CH₂OH → R-CH₂O-PMBNaH (1.2 eq.), PMB-Cl (1.1 eq.), THF, 0 °C to RT2-6 h>90R-CH₂O-PMB → R-CH₂OHDDQ (1.5 eq.), CH₂Cl₂/H₂O, RT0.5-2 h>90
C. Experimental Protocols

Protocol 3: Protection of a Primary Hydroxymethyl Group as a Benzyl Ether (Williamson Ether Synthesis)

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) (0.5 M) at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr) (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

  • Dissolve the benzyl-protected alcohol (1.0 eq.) in ethanol (0.1 M).

  • Carefully add 10% palladium on carbon (Pd/C) (10 mol% by weight).

  • Stir the suspension under an atmosphere of hydrogen (H₂, balloon pressure).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

D. Orthogonal Deprotection Strategy

OrthogonalDeprotection Start Polyol with -OH groups protected as TBS and Bn ethers DeprotectTBS TBAF, THF Start->DeprotectTBS DeprotectBn H₂, Pd/C, EtOH Start->DeprotectBn SelectiveTBS Selective Deprotection of TBS ether DeprotectTBS->SelectiveTBS SelectiveBn Selective Deprotection of Bn ether DeprotectBn->SelectiveBn

Caption: Orthogonal deprotection of TBS and Benzyl ethers.

III. Acetal Protecting Groups: Stability to Basic and Nucleophilic Reagents

Acetal protecting groups, such as methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers, are stable to a wide variety of basic and nucleophilic reagents but are readily cleaved under acidic conditions.[7]

A. Common Acetal Protecting Groups
  • Methoxymethyl (MOM): A small and relatively stable acetal protecting group.[7]

  • Tetrahydropyranyl (THP): A commonly used acetal protecting group, though its introduction creates a new stereocenter, which can lead to diastereomeric mixtures.[7]

B. Data Presentation: Acetal Protection and Deprotection of a Primary Hydroxymethyl Group
Protecting GroupProtection ReactionReagents & ConditionsTimeYield (%)Deprotection ReactionReagents & ConditionsTimeYield (%)
MOM R-CH₂OH → R-CH₂O-MOMMOM-Cl (1.5 eq.), DIPEA (2.0 eq.), CH₂Cl₂, 0 °C to RT4-12 h>90R-CH₂O-MOM → R-CH₂OH2M HCl, MeOH, RT1-4 h>95
THP R-CH₂OH → R-CH₂O-THPDHP (1.2 eq.), PPTS (cat.), CH₂Cl₂, RT1-3 h>95R-CH₂O-THP → R-CH₂OHAcOH/THF/H₂O (3:1:1), RT2-8 h>95
C. Experimental Protocols

Protocol 5: Protection of a Primary Hydroxymethyl Group as a MOM Ether

  • To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (0.5 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Slowly add methoxymethyl chloride (MOM-Cl) (1.5 eq.). Caution: MOM-Cl is a suspected carcinogen.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 6: Deprotection of a MOM Ether under Acidic Conditions

  • Dissolve the MOM-protected alcohol (1.0 eq.) in methanol (0.2 M).

  • Add 2 M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

D. General Workflow for Acetal Protection and Deprotection

AcetalWorkflow Start Primary Alcohol (R-CH₂OH) Protection Protection Start->Protection MOM-Cl, DIPEA or DHP, PPTS Protected Acetal Protected Alcohol (R-CH₂O-PG) Protection->Protected Reaction Reaction under Basic/Nucleophilic Conditions Protected->Reaction Deprotection Deprotection Reaction->Deprotection Acidic Conditions (e.g., HCl, AcOH) Final Deprotected Alcohol (Product-CH₂OH) Deprotection->Final

Caption: General experimental workflow for acetal protection and deprotection.

IV. Ester Protecting Groups: Facile Introduction and Removal

Ester protecting groups are readily introduced and are typically removed by hydrolysis under basic conditions (saponification). They are stable to acidic and many reductive conditions.

A. Common Ester Protecting Groups
  • Acetyl (Ac): A small and easily introduced protecting group, removed under mild basic conditions.

  • Pivaloyl (Piv): The sterically hindered pivaloyl group is more resistant to hydrolysis than the acetyl group, allowing for selective deprotection.

B. Data Presentation: Ester Protection and Deprotection of a Primary Hydroxymethyl Group
Protecting GroupProtection ReactionReagents & ConditionsTimeYield (%)Deprotection ReactionReagents & ConditionsTimeYield (%)
Acetyl (Ac) R-CH₂OH → R-CH₂O-AcAc₂O (1.5 eq.), Pyridine, DMAP (cat.), RT1-3 h>95R-CH₂O-Ac → R-CH₂OHK₂CO₃, MeOH, RT0.5-2 h>95
Pivaloyl (Piv) R-CH₂OH → R-CH₂O-PivPiv-Cl (1.2 eq.), Pyridine, RT2-6 h>90R-CH₂O-Piv → R-CH₂OHLiOH, THF/H₂O, RT2-8 h>90
C. Experimental Protocols

Protocol 7: Protection of a Primary Hydroxymethyl Group as an Acetyl Ester

  • To a solution of the primary alcohol (1.0 eq.) in pyridine (0.5 M), add acetic anhydride (Ac₂O) (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 8: Deprotection of an Acetyl Ester under Basic Conditions

  • Dissolve the acetyl-protected alcohol (1.0 eq.) in methanol (0.2 M).

  • Add potassium carbonate (K₂CO₃) (2.0 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Conclusion

The selection of an appropriate protecting group for the hydroxymethyl moiety is a critical decision in the design of a synthetic route. This choice must be guided by the stability of the protecting group to the planned reaction conditions and the availability of a mild and selective deprotection method. The information and protocols provided herein offer a comprehensive guide for researchers to make informed decisions and successfully implement protecting group strategies in their synthetic endeavors. By carefully considering the properties of each class of protecting group, chemists can navigate the challenges of multi-step synthesis and efficiently access complex molecular targets.

References

Application Notes and Protocols for the Synthesis of Pentasubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pentasubstituted pyridines, a core structural motif in numerous pharmaceuticals and biologically active compounds. The methodologies outlined herein are essential for researchers in medicinal chemistry and drug development for the construction of diverse molecular libraries and the synthesis of novel therapeutic agents.

Introduction

Pentasubstituted pyridines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their prevalence in a wide array of therapeutic agents. The pyridine scaffold's unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The development of efficient and versatile synthetic routes to highly functionalized pyridines is crucial for advancing drug discovery programs.

This document details four robust and widely utilized methods for the synthesis of pentasubstituted pyridines:

  • Hantzsch Pyridine Synthesis: A classic multi-component reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2][3]

  • Bohlmann-Rahtz Pyridine Synthesis: A powerful method involving the condensation of an enamine with an alkynone to produce highly substituted pyridines.[4][5][6][7]

  • Transition Metal-Catalyzed Synthesis: Modern approaches that utilize transition metals to catalyze the formation of the pyridine ring, often through cascade or cycloaddition reactions.[8][9][10]

  • Cycloaddition Reactions: Methods that construct the pyridine ring through pericyclic reactions, such as the Diels-Alder reaction.[11][12][13]

These notes provide quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in the practical application of these synthetic strategies.

Data Presentation

The following tables summarize quantitative data for the synthesis of pentasubstituted pyridines using the aforementioned methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Hantzsch Pyridine Synthesis [14]

Aldehydeβ-KetoesterNitrogen SourceOxidizing AgentYield (%)
BenzaldehydeEthyl acetoacetateAmmonium acetateFerric chloride96
4-NitrobenzaldehydeMethyl acetoacetateAmmoniaNitric acid92
FormaldehydeEthyl acetoacetateAmmonium acetatePotassium permanganate85

Table 2: Bohlmann-Rahtz Pyridine Synthesis (Acid-Catalyzed) [4]

EnamineAlkynoneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Ethyl β-aminocrotonate1-Phenyl-2-propyn-1-oneYb(OTf)₃ (20)TolueneReflux1695
Ethyl β-aminocrotonateBut-3-yn-2-oneZnBr₂ (15)TolueneReflux1690
3-Aminopent-3-en-2-one1-Phenyl-2-propyn-1-oneAcetic acidToluene502678

Table 3: Copper-Catalyzed Modular Pyridine Synthesis [10]

α,β-Unsaturated Ketoxime O-pentafluorobenzoateAlkenylboronic AcidCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1,3-Diphenyl-2-propen-1-one oxime O-pentafluorobenzoatetrans-1-Hexen-1-ylboronic acidCu(OAc)₂ (10)DMF50191
3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one oxime O-pentafluorobenzoatePhenylvinylboronic acidCu(OAc)₂ (10)DMF50185
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one oxime O-pentafluorobenzoatetrans-1-Hexen-1-ylboronic acidCu(OAc)₂ (10)DMF50178

Table 4: Aza-Wittig/Diels-Alder Three-Component Synthesis [15]

Aldehydeα,β-Unsaturated AcidEnamineOverall Yield (%)
BenzaldehydeCinnamic acid1-(1-Pyrrolidinyl)cyclohexene75
4-ChlorobenzaldehydeCrotonic acid1-(1-Pyrrolidinyl)cyclopentene68
2-NaphthaldehydeCinnamic acid1-(1-Morpholinyl)cyclohexene72

Experimental Protocols

Hantzsch Pyridine Synthesis

This protocol describes a representative procedure for the Hantzsch synthesis of a 1,4-dihydropyridine, followed by oxidation to the pyridine.

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (2.0 mmol)

  • Nitrogen source (e.g., ammonium acetate) (1.2 mmol)

  • Ethanol (20 mL)

  • Oxidizing agent (e.g., ferric chloride, nitric acid)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add 20 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the formation of the dihydropyridine intermediate is complete (typically after 4-6 hours), add the oxidizing agent portion-wise to the reaction mixture.

  • Continue to stir at reflux until the oxidation is complete (monitor by TLC).

  • Allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure pyridine product.

Bohlmann-Rahtz Pyridine Synthesis (Lewis Acid Catalyzed)

This protocol is adapted from the work of Bagley et al. and describes a one-step synthesis of tetrasubstituted pyridines.[4]

Materials:

  • Enamine (e.g., ethyl β-aminocrotonate) (~1 mmol, 1 equiv.)

  • Alkynone (1.2 equiv.)

  • Ytterbium(III) triflate (15–20 mol%)

  • Toluene (6 mL)

  • Water (6 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the enamine (~1 mmol) and alkynone (1.2 equiv.) in toluene (6 mL).

  • Add ytterbium(III) triflate (15–20 mol%) to the solution.

  • Heat the reaction mixture at reflux for 16 hours.

  • Allow the mixture to cool to room temperature and add water (6 mL).

  • Heat the biphasic mixture at reflux for 20 minutes.

  • After cooling, extract the mixture with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (6 mL), dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo to give the pyridine product.

Copper-Catalyzed Modular Pyridine Synthesis

This protocol is based on the method developed by Liebeskind and co-workers.[10]

Materials:

  • α,β-Unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv.)

  • Alkenylboronic acid (1.5 equiv.)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar and 4 Å molecular sieves, add the α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv.), alkenylboronic acid (1.5 equiv.), and Cu(OAc)₂ (10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 50°C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Aza-Wittig/Diels-Alder Three-Component Synthesis

This two-pot procedure is adapted from a multi-component synthesis of polysubstituted pyridines.[15]

Materials:

  • α,β-Unsaturated carboxylic acid (1.0 mmol)

  • Oxalyl chloride

  • Sodium azide

  • Aldehyde (1.1 mmol)

  • Phosphine catalyst (e.g., 3-methyl-1-phenyl-2-phospholene-1-oxide) (10 mol%)

  • Enamine (2.0 mmol)

  • Magnesium bromide (1.0 mmol)

  • Palladium on carbon (Pd/C, 5%)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

Pot 1: Formation of the 2-Azadiene

  • Convert the α,β-unsaturated carboxylic acid to the corresponding acyl azide.

  • In a flask, dissolve the acyl azide in toluene and heat to reflux to induce a Curtius rearrangement to the isocyanate.

  • Cool the solution to room temperature and add it dropwise over 2 hours to a refluxing solution of the aldehyde and the phosphine catalyst in toluene. This forms the 2-azadiene intermediate.

Pot 2: Diels-Alder Cycloaddition and Aromatization

  • Cool the reaction mixture containing the 2-azadiene to room temperature.

  • Add the enamine, magnesium bromide, and 4 Å molecular sieves. Stir at room temperature overnight.

  • Add 5% Pd/C to the mixture and heat to reflux for 6 hours to effect aromatization.

  • Filter the cooled reaction mixture through Celite and wash with saturated sodium bicarbonate solution and ethyl acetate.

  • Separate the phases and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash silica column chromatography to yield the substituted pyridine.

Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for the synthesis of pentasubstituted pyridines.

Hantzsch_Pyridine_Synthesis Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Knoevenagel_Product BetaKetoester1 β-Ketoester (1 eq.) BetaKetoester1->Knoevenagel_Product BetaKetoester2 β-Ketoester (1 eq.) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia/NH4OAc Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine (Cyclization & Dehydration) Michael_Adduct->Dihydropyridine Pyridine Pentasubstituted Pyridine (Oxidation) Dihydropyridine->Pyridine Oxidant Oxidizing Agent Oxidant->Pyridine

Caption: Hantzsch Pyridine Synthesis Workflow

Bohlmann_Rahtz_Synthesis Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Alkynone Alkynone Alkynone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization E/Z Isomerization Aminodiene->Isomerization Heat Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Michael_Addition Catalyst->Cyclodehydration

Caption: Bohlmann-Rahtz Pyridine Synthesis Mechanism

Copper_Catalyzed_Synthesis Ketoxime α,β-Unsaturated Ketoxime O-pentafluorobenzoate Cross_Coupling Cu-Catalyzed C-N Cross-Coupling Ketoxime->Cross_Coupling Boronic_Acid Alkenylboronic Acid Boronic_Acid->Cross_Coupling Azatriene 3-Azatriene Intermediate Cross_Coupling->Azatriene Electrocyclization 6π-Electrocyclization Azatriene->Electrocyclization Dihydropyridine Dihydropyridine Intermediate Electrocyclization->Dihydropyridine Oxidation Aerobic Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

References

Troubleshooting & Optimization

Technical Support Center: Reactions of (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Fluoro-4-iodopyridin-3-yl)methanol in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The most common transformations are the Suzuki-Miyaura coupling (with boronic acids or esters) and the Sonogashira coupling (with terminal alkynes) at the highly reactive C-I bond. These reactions are crucial for synthesizing complex molecules in medicinal chemistry and materials science.[1]

Q2: Why am I observing low yields in my cross-coupling reactions with this substrate?

A2: Low yields can be attributed to several factors. For Suzuki-Miyaura reactions, common issues include protodeboronation of the boronic acid partner and homocoupling.[2] In Sonogashira couplings, the homocoupling of the alkyne (Glaser coupling) is a frequent side reaction. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Careful optimization of the catalyst system, base, and reaction conditions is crucial.

Q3: What are the typical side products I should be aware of?

A3: Besides the desired coupled product, you may observe several side products. In Suzuki-Miyaura reactions, be watchful for the formation of 2-fluoropyridine (from protodeboronation) and 2,2'-difluoro-3,3'-bipyridine (from homocoupling).[2] In Sonogashira reactions, the primary side product is the dimer of the terminal alkyne. Hydrolysis of the 2-fluoro group to a 2-pyridone under strongly basic conditions at elevated temperatures is also a possibility.[3]

Q4: How can I minimize the formation of palladium black in my reaction?

A4: The formation of palladium black indicates catalyst decomposition and leads to inactivity.[4] This is often caused by the presence of oxygen, impurities in reagents or solvents, or excessively high temperatures.[5] To prevent this, ensure all reagents and solvents are of high purity and are thoroughly degassed. Running the reaction under a strict inert atmosphere (argon or nitrogen) is essential.[6][5]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

If you are experiencing low or no yield of your desired product, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G Start Low/No Product Yield Reagent_Check Verify Reagent Quality (Substrate, Boronic Acid, Base) Start->Reagent_Check Catalyst_Check Evaluate Catalyst System (Pd source & Ligand) Reagent_Check->Catalyst_Check Degassing_Check Ensure Rigorous Degassing Catalyst_Check->Degassing_Check Conditions_Check Optimize Reaction Conditions (Solvent, Temperature, Base) Degassing_Check->Conditions_Check Analysis Analyze Crude Mixture (Identify Side Products) Conditions_Check->Analysis Solution Implement Corrective Actions Analysis->Solution

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

  • Verify Reagent Integrity : Ensure all starting materials are pure and dry. Boronic acids can degrade over time; use fresh or properly stored reagents.

  • Optimize the Base : The choice and amount of base are critical. Insufficient base can stall the reaction, while an overly strong base might promote side reactions. Start with a common base like K₃PO₄ or Cs₂CO₃ and screen others if necessary.[3]

  • Screen Ligands : The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For challenging substrates like this, bulky and electron-rich phosphine ligands (e.g., SPhos, RuPhos) are often effective.[3]

  • Ensure Rigorous Degassing : Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.[2]

  • Adjust Temperature : Many Suzuki couplings require heating. If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition.

Issue 2: Significant Homocoupling in Sonogashira Reaction

The formation of a significant amount of the alkyne dimer (Glaser product) is a common issue. Here’s how to address it:

Troubleshooting Workflow for Alkyne Homocoupling

G Start High Alkyne Homocoupling Inert_Atmosphere Verify Strict Inert Atmosphere Start->Inert_Atmosphere Copper_Loading Reduce Copper (CuI) Loading Inert_Atmosphere->Copper_Loading Alkyne_Addition Slowly Add Terminal Alkyne Copper_Loading->Alkyne_Addition Copper_Free Consider Copper-Free Conditions Alkyne_Addition->Copper_Free Solution Minimized Homocoupling Copper_Free->Solution

Caption: Troubleshooting workflow to minimize alkyne homocoupling.

  • Rigorous Degassing : Oxygen is a major promoter of Glaser coupling. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.[4]

  • Reduce Copper Loading : If using a copper co-catalyst, high concentrations can accelerate homocoupling. Reduce the amount of CuI to the minimum effective concentration.[4]

  • Slow Addition of Alkyne : Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling side reaction.[4]

  • Consider Copper-Free Conditions : In some cases, switching to a copper-free Sonogashira protocol may be necessary to completely avoid homocoupling.[5]

Data Presentation

The following tables provide starting points for reaction optimization based on literature for structurally similar fluorinated pyridines.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[7]
Pd(dppf)Cl₂ (10)---Na₃PO₄ (3.0)1,4-Dioxane100Modest to Good[8]
Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2)Toluene100Good to Excellent[3][9]

Table 2: Recommended Conditions for Sonogashira Coupling of Halogenated Pyridines

Catalyst (mol%)Co-catalyst (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄ (5)CuI (10)Et₃N (3)THFRoom Temp - 60Good[10]
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)DMF50-70Good to Excellent[6]
[DTBNpP]Pd(crotyl)Cl (2.5)None (Copper-Free)TMP (2)DMSORoom TempExcellent[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Experimental Workflow for Suzuki-Miyaura Coupling

G Start Start: Dry, Inert Flask Reagents Add Substrate, Boronic Acid, Base Start->Reagents Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat & Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Characterize Product Purification->End

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and potassium phosphate (2.2 equiv).[7]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equiv).[8]

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.[7]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

General Protocol for Sonogashira Coupling

This protocol is a general procedure for the copper-palladium catalyzed coupling with a terminal alkyne.

Experimental Workflow for Sonogashira Coupling

G Start Start: Dry, Inert Flask Reagents Add Substrate, Pd Catalyst, CuI Start->Reagents Solvent_Base Add Anhydrous Solvent & Base Reagents->Solvent_Base Alkyne Add Terminal Alkyne Solvent_Base->Alkyne Reaction Stir at RT or Heat (Monitor by TLC) Alkyne->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification End Characterize Product Purification->End

Caption: General experimental workflow for the Sonogashira coupling.

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (0.05 equiv).[6]

  • Add anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv).[6]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.[6]

  • Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.[6]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

References

Technical Support Center: Purification of (2-Fluoro-4-iodopyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of (2-Fluoro-4-iodopyridin-3-yl)methanol and its derivatives. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the purification of these complex heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The purification of this compound derivatives presents several challenges due to the molecule's unique combination of functional groups:

  • High Polarity: The presence of the hydroxymethyl group and the polar pyridine ring can lead to strong interactions with polar stationary phases like silica gel, potentially causing peak tailing and poor separation during column chromatography.

  • Compound Instability: Halogenated pyridines, particularly iodinated ones, can be sensitive to light, air, and acidic or basic conditions, leading to degradation during purification.[1] It is crucial to assess the stability of the compound on the chosen stationary phase before performing large-scale purification.[2][3]

  • Structurally Similar Impurities: The synthesis of these derivatives can result in impurities with similar structures and polarities, making their separation from the target compound difficult.

  • Crystallization Difficulties: The polarity and intermolecular interactions influenced by the fluorine atom can make it challenging to achieve crystalline solids, with compounds sometimes "oiling out" or forming amorphous solids instead of well-defined crystals.[4]

Q2: Which purification techniques are most suitable for this compound derivatives?

A2: The most common and effective purification techniques are:

  • Flash Column Chromatography: This is a versatile technique for separating mixtures based on polarity. However, due to the potential for compound degradation on standard silica gel, alternative stationary phases or modified mobile phases may be necessary.

  • Recrystallization: This is a highly effective method for purifying solid compounds, often yielding high-purity crystalline material.[5] Careful selection of the solvent system is critical for success.

  • Preparative HPLC (High-Performance Liquid Chromatography): For challenging separations or when very high purity is required, preparative HPLC can be an excellent option.

Q3: How can I prevent my compound from degrading during column chromatography?

A3: To minimize degradation on a chromatography column:

  • Assess Stability: Before running a column, test the stability of your compound on a small scale with the chosen stationary phase (e.g., silica gel, alumina).[2][3]

  • Use Deactivated Stationary Phases: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina, or deactivated silica.[6]

  • Modify the Mobile Phase: Adding a small amount of a modifier, such as triethylamine (0.1-1%), to the mobile phase can help neutralize the acidic sites on the silica gel surface.[6]

  • Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Poor Separation or Peak Tailing in Flash Column Chromatography

Q: My compound is showing significant peak tailing and co-eluting with impurities during flash chromatography on silica gel. What should I do?

A: Peak tailing and poor separation are common issues when purifying polar, basic compounds like pyridine derivatives. Here is a systematic approach to troubleshoot this problem:

Troubleshooting Workflow:

start Poor Separation / Tailing check_rf Is Rf value optimal (0.2-0.4) in TLC? start->check_rf adjust_solvent Optimize mobile phase polarity check_rf->adjust_solvent No check_loading Review sample loading technique check_rf->check_loading Yes adjust_solvent->check_rf dry_loading Use dry loading method check_loading->dry_loading Wet loading used check_stability Is the compound stable on silica? (2D TLC) check_loading->check_stability Dry loading used dry_loading->check_stability change_stationary_phase Switch to alternative stationary phase (e.g., Alumina) check_stability->change_stationary_phase Significant Degradation add_modifier Add modifier to mobile phase (e.g., Triethylamine) check_stability->add_modifier No solution Improved Separation check_stability->solution Yes change_stationary_phase->solution add_modifier->solution

Caption: Troubleshooting workflow for poor separation in column chromatography.

Detailed Steps:

  • Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. An ideal mobile phase should give your target compound an Rf value between 0.2 and 0.4 and provide good separation from impurities.[6]

  • Use Dry Loading: For polar compounds, dissolving the crude material in a minimal amount of a strong solvent, adsorbing it onto a small amount of silica gel, and then loading the dried powder onto the column often results in sharper bands and better separation.[6]

  • Check for On-Column Degradation: Perform a 2D TLC to check if your compound is degrading on the silica plate. If degradation is observed, you will likely need to change your stationary phase.

  • Add a Mobile Phase Modifier: If your compound is basic, adding a small amount of triethylamine (0.1-1%) to your mobile phase can neutralize the acidic silanol groups on the silica surface, reducing tailing.[6]

  • Switch to an Alternative Stationary Phase: If degradation is a significant issue, switch to a more inert stationary phase like neutral or basic alumina.[6]

Issue 2: Compound Fails to Crystallize or "Oils Out" During Recrystallization

Q: I'm trying to recrystallize my this compound derivative, but it either remains in solution or forms an oil. How can I induce crystallization?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Here are some strategies to promote crystallization:

Troubleshooting Steps:

  • Optimize the Solvent System: The choice of solvent is critical. An ideal solvent should dissolve the compound well when hot but poorly when cold. For polar fluorinated molecules, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often effective.[4][5]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled solution to initiate crystallization.

    • Reduce the Temperature: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize the recovery of the crystalline product.[5]

  • Adjust Concentration: If no crystals form, your solution may not be saturated. Try slowly evaporating some of the solvent to increase the concentration of your compound.

  • Try a Different Solvent System: If "oiling out" persists, try a lower-boiling point solvent or a different solvent mixture.

Experimental Protocols

Protocol 1: Stability Assessment on Stationary Phases

This protocol allows for a quantitative assessment of the stability of a sensitive compound on various stationary phases before committing to a large-scale column chromatography purification.[2][3]

Materials:

  • Crude this compound derivative

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Stationary phases for testing (e.g., silica gel, neutral alumina, basic alumina)

  • NMR tubes and deuterated solvent (e.g., CDCl3)

  • Scintillation vials

  • Stir plate and stir bars

  • Appropriate eluent (determined by TLC)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a sample of the crude product and the internal standard into a vial. Dissolve in a known volume of a suitable solvent to create a stock solution.

  • Initial Purity Assessment: Transfer an aliquot of the stock solution to an NMR tube and dilute with a deuterated solvent. Acquire a 1H NMR spectrum and determine the initial purity by comparing the integration of a characteristic product peak to that of the internal standard.

  • Stationary Phase Slurries: In separate scintillation vials, prepare slurries of each stationary phase to be tested in the chosen eluent.

  • Exposure to Stationary Phase: Add a known volume of the stock solution to each slurry. Stir the mixtures for a set time (e.g., 30-60 minutes) to simulate the contact time during chromatography.

  • Sample Analysis: Filter the slurries to remove the stationary phase. Evaporate the solvent from the filtrate. Dissolve the residue in a deuterated solvent and acquire a 1H NMR spectrum.

  • Calculate Recovery: Compare the purity of each sample to the initial purity to determine the percentage of recovery and identify any degradation products.

Workflow for Stability Assessment:

start Prepare Stock Solution (Crude Product + Internal Standard) initial_nmr Acquire Initial 1H NMR (Determine Initial Purity) start->initial_nmr expose_sample Expose Stock Solution to Slurries initial_nmr->expose_sample prepare_slurries Prepare Slurries of Stationary Phases prepare_slurries->expose_sample filter_and_evaporate Filter Slurries and Evaporate Solvent expose_sample->filter_and_evaporate final_nmr Acquire Final 1H NMR of Residues filter_and_evaporate->final_nmr calculate_recovery Calculate % Recovery and Assess Degradation final_nmr->calculate_recovery select_phase Select Optimal Stationary Phase calculate_recovery->select_phase

Caption: Workflow for assessing compound stability on stationary phases.

Protocol 2: Recrystallization of a Pyridinylmethanol Derivative

This protocol is adapted from a procedure for a structurally similar compound, 4-Chlorophenyl-2-pyridinylmethanol, and can be used as a starting point for developing a recrystallization procedure for this compound derivatives.[5]

Materials:

  • Crude this compound derivative

  • "Good" solvent (e.g., ethyl acetate, methanol)

  • "Poor" solvent (e.g., n-hexane, water)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add the "poor" solvent until the solution becomes cloudy.

  • Complete Crystallization: Allow the flask to stand undisturbed at room temperature for 1-2 hours to allow for crystal growth. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide examples of quantitative data that can be obtained from the purification of pyridinylmethanol derivatives.

Table 1: Typical Quantitative Results for Recrystallization of a Pyridinylmethanol Derivative *

AnalytePurity Before Recrystallization (HPLC, %)Purity After Recrystallization (HPLC, %)Recovery Yield (%)
Pyridinylmethanol Derivative~95%>99.5%80-90%

*Data adapted from the recrystallization of 4-Chlorophenyl-2-pyridinylmethanol and serves as an illustrative example.[5]

Table 2: Stability Assessment of this compound on Different Stationary Phases

Stationary PhaseInitial Purity (%)Purity After Exposure (%)Recovery (%)Observations
Silica Gel907583Formation of a new baseline impurity observed by TLC.
Neutral Alumina908898No significant degradation observed.
Basic Alumina908999No significant degradation observed.

This technical support center provides a foundation for the successful purification of this compound derivatives. By understanding the potential challenges and employing systematic troubleshooting and optimization strategies, researchers can achieve high purity of these valuable compounds.

References

Technical Support Center: Suzuki Reactions with Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky couplings. Below, you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing with your Suzuki reactions involving halopyridine substrates.

Question 1: Why is my Suzuki reaction with a chloropyridine failing or giving very low yield?

Answer:

Low reactivity is a frequent challenge with chloropyridines due to the strength of the carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient for this task.[1][2]

To overcome this, a more active catalyst system is typically required.[3] Consider the following systematic adjustments:

  • Catalyst and Ligand Selection: This is the most critical factor. The use of bulky, electron-rich phosphine ligands is highly recommended as they promote the formation of the active monoligated palladium(0) species necessary for activating the C-Cl bond.[1] N-heterocyclic carbene (NHC) ligands also serve as a powerful alternative.[1]

  • Reaction Temperature: Higher temperatures (e.g., 80-120 °C) can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[3] However, be aware that elevated temperatures can also accelerate side reactions.[3]

  • Choice of Base: A strong, non-nucleophilic base is often essential for activating the boronic acid in the transmetalation step.[1][4] The choice of base can significantly impact yield and should be screened.[3]

Recommended Catalyst Systems for Chloropyridines:

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂SPhos , XPhos , RuPhos 1-5Highly active for heteroaryl chlorides, sterically demanding.[1][3]
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs) 1-5Powerful alternative to phosphine ligands.[1][5]
PEPPSI™-IPr(None needed)2-5An efficient, pre-formed Pd-NHC precatalyst.
Question 2: My reaction is producing significant byproducts. How can I identify and minimize them?

Answer:

The most common side reactions in Suzuki couplings with halopyridines are protodeboronation and homocoupling.[3][6]

  • Protodeboronation: This is the undesired cleavage of the C-B bond on your boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water).[6] This is particularly problematic with electron-deficient heteroaryl boronic acids.[6]

    • Solution: Consider replacing the boronic acid with a more stable boronate ester, such as a pinacol ester.[7] These are generally more robust and less prone to protodeboronation.[7] Running the reaction under anhydrous conditions can also help.[8]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl (e.g., bipyridine) from the coupling of two molecules of your boronic acid.[6] The presence of oxygen is a major promoter of this side reaction.[3][6]

    • Solution: Thoroughly degassing the reaction mixture is critical.[3] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[6] Using a direct Pd(0) source or an efficient precatalyst system can also minimize homocoupling that arises from unreduced Pd(II) species.[3]

Summary of Common Byproducts and Mitigation Strategies:

ByproductIdentificationPrimary CauseRecommended Solution
Protodeboronation Product (Pyridine-H)Mass Spectrometry (MS) or NMRCleavage of the C-B bond by a proton source.[6]Use a boronic ester (e.g., pinacol ester) instead of a boronic acid.[7] Use anhydrous solvents.[8]
Homocoupling Product (Pyridine-Pyridine)MS or NMRPresence of oxygen promoting boronic acid self-coupling.[3]Thoroughly degas all solvents and reagents.[3] Ensure an inert atmosphere.[2]
Dehalogenation Product (Pyridine-H from halide)MS or NMRReduction of the starting halopyridine.[2]Optimize reaction conditions; screen different bases and solvents.[8]
Question 3: How do I choose the optimal base for my reaction?

Answer:

The base plays a crucial role in the Suzuki reaction by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][4] The choice of base is highly dependent on the specific substrates, catalyst, and solvent system.

  • Common Choices: Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used.[1][3]

  • Screening is Key: For challenging couplings like those with chloropyridines, K₃PO₄ is often a very effective choice.[3] However, it is highly recommended to screen a panel of bases to find the optimal conditions for your specific system.

General Base Screening Protocol:

  • Set up several small-scale reactions in parallel with your standard conditions.

  • In each reaction, use a different base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃).

  • Ensure all other parameters (temperature, catalyst, solvent, concentrations) are kept constant.

  • Monitor the reactions by TLC or LC-MS to determine which base provides the highest conversion to the desired product.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

This is a generalized procedure and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vessel, add the halopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[2][3]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF, often with a small amount of water) via syringe.[2][3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[3]

Visualizations

Troubleshooting_Workflow start Low or No Yield Observed catalyst_q Is the catalyst system active enough for a halopyridine? start->catalyst_q base_q Is the base effective? catalyst_q->base_q Yes catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst_q->catalyst_sol No side_reactions_q Are there significant side reactions? base_q->side_reactions_q Yes base_sol Screen strong bases (K3PO4, Cs2CO3). Ensure adequate solubility. base_q->base_sol No degas_sol Thoroughly degas solvents to remove O2. (Minimizes homocoupling) side_reactions_q->degas_sol Yes (Homocoupling) boron_sol Switch from boronic acid to a more stable pinacol ester. (Minimizes protodeboronation) side_reactions_q->boron_sol Yes (Protodeboronation) rerun Re-run Optimized Reaction side_reactions_q->rerun No temp_sol Increase reaction temperature (80-120 °C). Consider microwave irradiation. catalyst_sol->temp_sol temp_sol->rerun base_sol->rerun degas_sol->rerun boron_sol->rerun

Caption: A workflow for troubleshooting low-yield Suzuki reactions.

Suzuki_Cycle_Halopyridine Suzuki-Miyaura Catalytic Cycle for Halopyridines cluster_0 Catalytic Cycle cluster_1 Potential Pitfalls Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Often Slow for Py-Cl) Pd(0)L2->Oxidative_Addition Catalyst_Poisoning Catalyst Poisoning (Pyridine N binds to Pd) Pd(0)L2->Catalyst_Poisoning Pd(II)_Complex Py-Pd(II)(L)₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Dipyridyl Py-Pd(II)(L)₂-Ar Transmetalation->Pd(II)_Dipyridyl Reductive_Elimination Reductive Elimination Pd(II)_Dipyridyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Py-Ar Reductive_Elimination->Product Protodeboronation Protodeboronation (Boronic Acid Decomposition) Halopyridine Py-X (X=Cl, Br, I) Halopyridine->Oxidative_Addition Boronic_Acid Ar-B(OH)₂ + Base Boronic_Acid->Transmetalation Boronic_Acid->Protodeboronation

Caption: The Suzuki catalytic cycle with key challenges for halopyridines.

Frequently Asked Questions (FAQs)

Q1: Can the nitrogen atom in the pyridine ring inhibit the catalyst?

A1: Yes, this is a well-known issue called catalyst poisoning.[6] The Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[3][6] Employing bulky, electron-rich phosphine ligands like XPhos or SPhos can sterically shield the palladium center and prevent this inhibitory coordination.[6]

Q2: Should I use a boronic acid or a boronate ester?

A2: This choice involves a trade-off between reactivity and stability.[7] Boronic acids are generally more reactive but are also more susceptible to decomposition pathways like protodeboronation.[7] Boronate esters, particularly pinacol esters, offer significantly enhanced stability, are easier to handle and purify, and can lead to more reproducible results, especially if protodeboronation is a suspected issue.[7]

Q3: Is it necessary to run the reaction under strictly anhydrous conditions?

A3: Not always. In fact, many Suzuki reactions benefit from a small amount of water, which can aid in dissolving the base and facilitating the transmetalation step.[1] However, if you are experiencing significant protodeboronation of your boronic acid, switching to anhydrous solvents and reagents is a recommended troubleshooting step.[8]

Q4: Can I perform a Suzuki coupling on a pyridine ring that also has an unprotected amine (-NH₂) group?

A4: It can be challenging. The primary amine group, much like the pyridine nitrogen, is Lewis basic and can inhibit the palladium catalyst.[2] While there are successful examples, these reactions often require careful optimization of the catalyst system and conditions. In some cases, protecting the amine group may be necessary to achieve a good yield.[9]

Q5: My reaction turns black. Does this mean it has failed?

A5: Not necessarily. The formation of a black precipitate is often finely divided palladium(0), known as palladium black, which is the active catalytic species.[10] While excessive formation can sometimes indicate catalyst decomposition, a black or dark brown reaction color is very common for successful Suzuki couplings.

References

Technical Support Center: Synthesis of (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Fluoro-4-iodopyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Reduction of 2-Fluoro-4-iodopyridine-3-carboxaldehyde: This is a straightforward method involving the reduction of the corresponding aldehyde using a mild reducing agent like sodium borohydride (NaBH₄).

  • Directed ortho-Metalation (DoM) of 2-Fluoro-4-iodopyridine: This involves the deprotonation of 2-fluoro-4-iodopyridine at the 3-position using a strong base, followed by quenching with an electrophile such as formaldehyde (CH₂O).

Q2: What are the key starting materials for these syntheses?

A2: The key starting materials are:

  • For the reduction route: 2-Fluoro-4-iodopyridine-3-carboxaldehyde .

  • For the DoM route: 2-Fluoro-4-iodopyridine .

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved using column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate. Recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or ethanol and water, can also be an effective method for purification.[1]

Troubleshooting Guides

Route 1: Reduction of 2-Fluoro-4-iodopyridine-3-carboxaldehyde

This route is often preferred for its simplicity and use of milder reagents. However, several issues can arise.

Problem 1: Incomplete or sluggish reaction.

  • Possible Cause: Inactive reducing agent. Sodium borohydride can degrade over time, especially if exposed to moisture.

  • Troubleshooting:

    • Use a fresh batch of sodium borohydride.

    • Ensure the reaction solvent (e.g., methanol, ethanol) is anhydrous.

    • Perform the reaction at a suitable temperature. While often run at 0 °C to room temperature, gentle heating might be necessary in some cases, as seen in the reduction of similar substrates.

Problem 2: Presence of multiple spots on TLC, indicating side products.

  • Possible Cause 1: Over-reduction. While less common with NaBH₄ compared to stronger reducing agents like LiAlH₄, over-reduction of the hydroxymethyl group to a methyl group can occur under harsh conditions.

    • Troubleshooting:

      • Use a milder reducing agent or less forcing reaction conditions (e.g., lower temperature, shorter reaction time).

      • Carefully monitor the reaction progress by TLC to avoid prolonged reaction times after the starting material has been consumed.

  • Possible Cause 2: Formation of borate esters. The intermediate alkoxide can react with the borane species to form borate esters.

    • Troubleshooting:

      • Ensure proper acidic workup (e.g., with dilute HCl or NH₄Cl solution) to hydrolyze these esters and liberate the free alcohol.

  • Possible Cause 3: Impurities in the starting aldehyde. The purity of the starting 2-fluoro-4-iodopyridine-3-carboxaldehyde is crucial.

    • Troubleshooting:

      • Purify the starting aldehyde by column chromatography or recrystallization before use.

Route 2: Directed ortho-Metalation (DoM) of 2-Fluoro-4-iodopyridine

This route offers a direct way to functionalize the pyridine ring but is more sensitive to reaction conditions.

Problem 1: Low yield of the desired product.

  • Possible Cause 1: Competing Lithium-Halogen Exchange. The use of an organolithium reagent (like n-BuLi or s-BuLi) can lead to exchange with the iodine at the 4-position, which is a fast reaction. This would lead to the formation of 3-substituted-4-lithiopyridine, and upon quenching with formaldehyde, would result in the isomeric product (2-fluoro-4-hydroxymethylpyridin-3-yl)lithium, and subsequently after workup, (2-fluoropyridin-4-yl)methanol.

    • Troubleshooting:

      • Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor deprotonation over halogen exchange.

      • Perform the reaction at very low temperatures (e.g., -78 °C) to minimize side reactions.

  • Possible Cause 2: Nucleophilic addition of the organolithium reagent. Alkyllithium reagents can add to the C2 or C6 position of the pyridine ring.

    • Troubleshooting:

      • As with halogen exchange, using a sterically hindered base like LDA or LiTMP is crucial to prevent this side reaction.

  • Possible Cause 3: Incorrect regioselectivity of deprotonation. While the fluorine at the 2-position is a directing group, deprotonation at other positions can occur.

    • Troubleshooting:

      • The choice of base and reaction conditions is critical. The use of LDA in THF at -78 °C is a standard condition for regioselective lithiation of pyridines.

Problem 2: Formation of multiple products upon quenching with formaldehyde.

  • Possible Cause 1: Over-reaction with formaldehyde. The initially formed lithium alkoxide can react with another molecule of formaldehyde, leading to the formation of a diether.

    • Troubleshooting:

      • Use a controlled amount of formaldehyde (ideally as a gas or a freshly prepared solution).

      • Add the lithiated pyridine solution to the formaldehyde solution (inverse addition) to maintain a low concentration of the organolithium species.

  • Possible Cause 2: Cannizzaro-type reaction of formaldehyde. Under basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formate.

    • Troubleshooting:

      • Ensure the reaction is worked up promptly with an acidic solution to neutralize any remaining base.

Data Presentation

Table 1: Common Side Products and Their Potential Origin

Side ProductPotential OriginRecommended Mitigation
(2-Fluoro-4-iodopyridin-3-yl)methaneOver-reduction of the aldehyde or alcoholUse a milder reducing agent; control reaction time and temperature.
2-Fluoro-4-iodopyridineIncomplete reaction in the DoM route or decompositionEnsure complete lithiation and quenching; use fresh reagents.
(2-Fluoropyridin-4-yl)methanolLithium-halogen exchange in the DoM routeUse a non-nucleophilic base (LDA); maintain low temperatures.
2-Alkyl-2-fluoro-4-iodopyridineNucleophilic addition of alkyllithium in the DoM routeUse a sterically hindered base (LDA or LiTMP).

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol is based on a general procedure for the reduction of a similar substituted pyridine ester.

  • Dissolution: Dissolve 2-fluoro-4-iodopyridine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 to 2.0 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of this compound via Directed ortho-Metalation

This protocol is a general procedure based on the principles of directed ortho-metalation of pyridines.

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq) dropwise. Stir the solution at this temperature for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-fluoro-4-iodopyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Quenching: In a separate flask, prepare a solution of anhydrous formaldehyde (generated from paraformaldehyde by heating, or using a commercially available solution in an organic solvent). Add the lithiated pyridine solution to the formaldehyde solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Directed ortho-Metalation Aldehyde 2-Fluoro-4-iodopyridine-3-carboxaldehyde Product1 This compound Aldehyde->Product1 NaBH4, MeOH OverReduced Over-reduction Product (Methylpyridine derivative) Product1->OverReduced Harsh Conditions StartPyridine 2-Fluoro-4-iodopyridine Lithiated 3-Lithio-2-fluoro-4-iodopyridine StartPyridine->Lithiated LDA, THF, -78°C HalogenExchange 4-Lithio-2-fluoropyridine (via Halogen Exchange) StartPyridine->HalogenExchange n-BuLi (competing) Product2 This compound Lithiated->Product2 1. CH2O 2. H3O+

Caption: Synthetic routes to this compound and major side products.

Troubleshooting_DoM Start Starting Material: 2-Fluoro-4-iodopyridine Base Choice of Base Start->Base nBuLi n-BuLi / s-BuLi Base->nBuLi Non-hindered LDA LDA / LiTMP Base->LDA Hindered Deprotonation Desired Deprotonation at C3 nBuLi->Deprotonation HalogenExchange Side Reaction: Li-Halogen Exchange at C4 nBuLi->HalogenExchange NucAddition Side Reaction: Nucleophilic Addition nBuLi->NucAddition LDA->Deprotonation DesiredProduct Desired Product Deprotonation->DesiredProduct Quench w/ CH2O SideProduct1 Isomeric Alcohol HalogenExchange->SideProduct1 Quench w/ CH2O SideProduct2 Addition Product NucAddition->SideProduct2

Caption: Decision workflow for base selection in the Directed ortho-Metalation (DoM) route.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for various cross-coupling reactions. Below you will find a troubleshooting guide and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during cross-coupling reactions, with a focus on issues related to catalyst loading.

Issue 1: Low or No Product Yield

Question: My reaction is sluggish or shows very low conversion of starting materials. Should I simply increase the catalyst loading?

Answer: While increasing the catalyst loading can sometimes improve a slow reaction, it's not always the best first step and can lead to higher costs and more side reactions.[1] Before increasing the catalyst concentration, consider the following potential causes and solutions:

  • Inactive Catalyst: The catalyst may have degraded. Ensure your catalyst is fresh and has been stored under an inert atmosphere.[2]

  • Oxygen Sensitivity: Many cross-coupling reactions are sensitive to oxygen, which can deactivate the active Pd(0) catalyst.[1][2] Ensure solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2][3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical. Increasing the reaction temperature can often accelerate the rate.[1][4] The choice of base and solvent system also plays a crucial role in catalyst stability and reactivity.[4]

  • Poor Ligand Choice: The ligand stabilizes the catalyst and influences its activity. For challenging substrates, bulky and electron-rich ligands are often more effective.[3][5]

If these factors have been optimized and the yield is still low, a systematic increase in catalyst loading can be explored.

Issue 2: Formation of Significant Side Products

Question: My reaction produces a significant amount of homocoupled product. How can I minimize this?

Answer: Homocoupling, the self-coupling of one of the starting materials, is a common side reaction.[3][6] Here are some strategies to minimize it:

  • Reduce Oxygen Exposure: Thoroughly degas the reaction mixture, as oxygen can promote homocoupling.[4][6]

  • Adjust Stoichiometry: Using a slight excess of the halide coupling partner can sometimes reduce homocoupling of the organometallic reagent.[6]

  • Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions.[6]

  • Catalyst Choice: Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize homocoupling that may occur during the in-situ reduction of a Pd(II) pre-catalyst.[4]

Question: I am observing significant dehalogenation of my aryl halide starting material. What is the cause and how can I prevent it?

Answer: Dehalogenation is a side reaction where the halide is replaced by a hydrogen atom. This can be problematic, especially with electron-rich aryl halides and highly active catalysts.[6]

  • Optimize Ligand and Base: The choice of ligand and base can influence the competition between the desired reductive elimination and dehalogenation.[4]

  • Minimize Hydrogen Sources: Identify and reduce potential sources of hydrogen in the reaction mixture.[6]

Issue 3: Catalyst Deactivation

Question: I observe the formation of palladium black in my reaction. What does this indicate and what should I do?

Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble catalyst agglomerates into an inactive, insoluble form.[3][7]

  • Ensure Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Strict inert atmosphere and degassed solvents are crucial to prevent decomposition.[1][3]

  • Ligand Stabilization: The use of appropriate phosphine ligands can help stabilize the catalyst and prevent aggregation.[1]

  • Optimize Catalyst Loading: Excessively high catalyst concentrations can sometimes lead to the formation of palladium black.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for cross-coupling reactions?

A1: The catalyst loading can vary significantly depending on the specific reaction (e.g., Suzuki, Sonogashira, Heck), the reactivity of the substrates, and the catalyst system used. Generally, palladium catalyst loading can range from as high as 5 mol% to as low as 0.0001 mol% for highly active systems.[2] For initial screening, a loading of 1-5 mol% is a common starting point.[1][3]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the active catalytic species and modulating its reactivity. The use of specialized ligands, such as bulky, electron-rich biarylphosphines, can significantly enhance catalyst activity, allowing for lower catalyst loadings to be used effectively.[1][5] The optimal palladium-to-ligand ratio is often 1:1, and excess ligand is not always desirable.[8]

Q3: When should I consider using a pre-catalyst?

A3: Pre-catalysts are stable palladium(II) complexes that are efficiently reduced to the active palladium(0) species in situ.[3][7] They are often preferred because they are more stable and easier to handle than air-sensitive Pd(0) sources.[9] Using pre-catalysts can lead to more reproducible results and can be particularly beneficial in reactions where the clean and efficient generation of the active catalyst is crucial.[10]

Q4: Can increasing the catalyst loading have negative effects?

A4: Yes. While it may increase the reaction rate, excessively high catalyst loading can lead to several undesirable outcomes, including increased cost, formation of side products, and difficulty in purifying the final product due to residual catalyst.[3] Optimization is key to finding the minimum amount of catalyst that provides a satisfactory yield in a reasonable time.[7]

Q5: How do I determine the optimal catalyst loading for a new reaction?

A5: A systematic approach is recommended. Start with a standard loading (e.g., 1-2 mol%) to establish a reliable reaction with a good yield.[1] Then, gradually decrease the catalyst loading in a series of parallel experiments (e.g., 1 mol%, 0.5 mol%, 0.1 mol%) while carefully monitoring the reaction yield and time to identify the most efficient concentration.[1]

Data Presentation

Table 1: Typical Palladium Catalyst Loading Ranges for Various Cross-Coupling Reactions

Cross-Coupling ReactionTypical Catalyst Loading (mol%)Notes
Suzuki-Miyaura 0.1 - 5Highly dependent on the reactivity of the aryl halide and boronic acid derivative.[1][11]
Sonogashira 0.0001 - 5Can be very low for highly active catalyst systems.[2] Often requires a copper co-catalyst.[12]
Heck 1 - 5Can be higher for less reactive aryl chlorides.[9][13]
Stille 0.5 - 5Generally requires mild reaction conditions.[13][14]
Buchwald-Hartwig 0.5 - 2Often employs specialized bulky phosphine ligands.[15][16]

Table 2: Troubleshooting Guide Summary with Impact of Catalyst Loading

IssuePotential Cause Related to CatalystRecommended Action
Low Yield / Slow Reaction Insufficient active catalystFirst, optimize other parameters (temperature, solvent, base), then systematically screen higher loadings.[1]
Homocoupling Inefficient pre-catalyst reductionUse a Pd(0) source or an efficient pre-catalyst; ensure thorough degassing.[4]
Catalyst Decomposition (Pd Black) Catalyst instability, possibly due to high concentrationEnsure inert conditions; consider if loading is excessively high.[3]
Dehalogenation Highly active catalyst systemAdjust ligand and base; consider if a lower catalyst loading could be beneficial.[4][6]

Experimental Protocols

General Protocol for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol provides a general methodology for screening catalyst loading. It should be adapted for specific substrates and reaction conditions.

  • Preparation: To a series of oven-dried reaction vessels (e.g., Schlenk flasks or vials), add the aryl halide (1.0 mmol) and a magnetic stir bar.

  • Catalyst Addition: In separate flasks, add varying amounts of the palladium catalyst to screen a range of loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%). Add the appropriate phosphine ligand if not using a pre-catalyst (typically in a 1:1 or 1:2 Pd:ligand ratio).

  • Reagent Addition: Add the boronic acid derivative (1.1 - 1.5 mmol) and the base (e.g., K₂CO₃, 2.0 mmol) to each flask.

  • Inert Atmosphere: Seal the flasks and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Place the flasks in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 3h, 6h, 24h).[1][2]

  • Work-up and Analysis: Upon completion, cool the reactions to room temperature, perform an appropriate work-up, and purify the product. Analyze the yield for each catalyst loading to determine the optimal concentration.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Is the catalyst active and stored correctly? start->check_catalyst check_catalyst->start No, replace catalyst check_conditions Are reaction conditions (T, solvent, base) optimal? check_catalyst->check_conditions Yes check_conditions->start No, optimize conditions check_atmosphere Is the reaction under a strict inert atmosphere? check_conditions->check_atmosphere Yes check_atmosphere->start No, improve inert technique increase_loading Systematically increase catalyst loading check_atmosphere->increase_loading Yes side_products Are side products (e.g., homocoupling) observed? increase_loading->side_products optimize_side_reactions Optimize to minimize side reactions (e.g., degas, adjust stoichiometry) side_products->optimize_side_reactions Yes final_yield Acceptable Yield? side_products->final_yield No optimize_side_reactions->final_yield end Reaction Optimized final_yield->end Yes re_evaluate Re-evaluate entire protocol final_yield->re_evaluate No

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Catalytic_Cycle_Failures Pd(0)L_n Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition + R-X Deactivation Catalyst Deactivation (e.g., Pd Black) Pd(0)L_n->Deactivation Pd(II)\nComplex R-Pd(II)-X Complex Oxidative\nAddition->Pd(II)\nComplex Transmetalation Transmetalation Pd(II)\nComplex->Transmetalation + R'-M Side_Reaction Side Reactions (e.g., Homocoupling) Pd(II)\nComplex->Side_Reaction Di-organo\nPd(II) R-Pd(II)-R' Transmetalation->Di-organo\nPd(II) Reductive\nElimination Reductive Elimination Di-organo\nPd(II)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Product R-R' Reductive\nElimination->Product

Caption: Key failure points in a generic cross-coupling catalytic cycle.

Catalyst_Loading_Decision_Tree start Optimizing Catalyst Loading initial_screen Start with 1-2 mol% catalyst loading start->initial_screen yield_check Is yield > 80%? initial_screen->yield_check reduce_loading Systematically reduce loading (e.g., 1%, 0.5%, 0.1%) yield_check->reduce_loading Yes troubleshoot Troubleshoot other parameters: - Temperature - Solvent - Base - Ligand yield_check->troubleshoot No monitor_yield Monitor yield and reaction time reduce_loading->monitor_yield optimal_found Optimal loading identified monitor_yield->optimal_found re_screen Re-screen with optimized conditions troubleshoot->re_screen re_screen->initial_screen

Caption: Decision tree for optimizing catalyst loading in a new reaction.

References

Stability and degradation of (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of (2-Fluoro-4-iodopyridin-3-yl)methanol. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by exposure to light (photodegradation), oxidizing agents, and strong acidic or basic conditions (hydrolysis). The presence of two different halogen substituents and a primary alcohol functional group makes the molecule susceptible to several degradation pathways.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure of the molecule, several degradation products are possible under stress conditions:

  • Oxidation Products: The primary alcohol can be oxidized to form the corresponding aldehyde, (2-Fluoro-4-iodopyridin-3-yl)carbaldehyde, which can be further oxidized to the carboxylic acid, 2-Fluoro-4-iodonicotinic acid.

  • Hydrolysis Products: The carbon-iodine bond is susceptible to hydrolysis, which could lead to the formation of (2-Fluoro-4-hydroxypyridin-3-yl)methanol.

  • Photodegradation Products: Exposure to UV light can induce dehalogenation, potentially leading to the formation of (2-Fluoropyridin-3-yl)methanol or (4-Iodopyridin-3-yl)methanol. Ring opening and formation of smaller, non-aromatic fragments can also occur with prolonged light exposure.

Q4: I am observing unexpected peaks in my HPLC analysis after storing a solution of this compound. What could be the cause?

A4: The appearance of new peaks in your HPLC chromatogram likely indicates degradation of the compound. The identity of the new peaks will depend on the storage conditions of your solution. If the solution was exposed to light, photodegradation is a likely cause. If the solution was not properly protected from air, oxidation may have occurred. The pH of your solvent system can also influence hydrolytic degradation. It is recommended to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Purity / Appearance of Impurities Improper Storage: Exposure to light, heat, moisture, or oxygen.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere in a refrigerator.
Contaminated Solvents or Reagents: Impurities in solvents can catalyze degradation.Use high-purity, degassed solvents for preparing solutions.
Incompatible Formulation Components: Excipients or other components in a formulation may react with the compound.Conduct compatibility studies with all formulation components.
Discoloration of the Solid or Solution Oxidation or Photodegradation: Formation of colored degradation products.Handle the compound under subdued light and an inert atmosphere. Prepare solutions fresh before use.
Inconsistent Experimental Results Degradation During Experimentation: The compound may be degrading under the experimental conditions (e.g., elevated temperature, specific pH).Evaluate the stability of the compound under your specific experimental conditions. Consider using a stabilizing agent if necessary.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Also, heat 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and 1 mL of the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified period.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of acetonitrile and water with a suitable buffer). A photodiode array (PDA) detector is recommended to assess peak purity.

Quantitative Data Summary

The following table should be used to record the results of the forced degradation study.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (if identified)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, RT, 24h
3% H₂O₂, RT, 24h
Heat (Solid), 105°C, 48h
Heat (Solution), 60°C, 24h
Photolytic (UV/Vis)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (Solid & Solution) stock->thermal Expose to Stress photo Photolytic (UV/Vis) stock->photo Expose to Stress hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc identification Identify & Quantify Degradation Products hplc->identification

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation parent This compound aldehyde (2-Fluoro-4-iodopyridin-3-yl)carbaldehyde parent->aldehyde [O] hydroxy (2-Fluoro-4-hydroxypyridin-3-yl)methanol parent->hydroxy H₂O deiodinated (2-Fluoropyridin-3-yl)methanol parent->deiodinated hv (-I) defluorinated (4-Iodopyridin-3-yl)methanol parent->defluorinated hv (-F) acid 2-Fluoro-4-iodonicotinic acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways.

Technical Support Center: Managing Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my organic compound not dissolving in a specific organic solvent?

A compound's solubility is governed by the principle "like dissolves like," which relates to the intermolecular forces between the solute and the solvent.[1][2] For a compound to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the forces holding the solute molecules together (crystal lattice energy) and the solvent molecules together.[3]

Several factors can lead to poor solubility:

  • Polarity Mismatch: A nonpolar compound will have low solubility in a polar solvent, and vice versa. The overall polarity of a molecule is a balance between its non-polar hydrocarbon regions and its polar functional groups.[3]

  • Strong Intermolecular Forces in Solute: If the compound has strong self-association through hydrogen bonding or high crystal lattice energy (as seen in "brick dust" compounds), it can be difficult for the solvent to break these interactions apart.[3][4]

  • Molecular Size and Shape: Larger molecules can be more difficult to solvate.[5] Highly symmetrical compounds can also have poor solubility.[6]

Q2: What is the difference between solvent polarity, dielectric constant, and polarity index?

These terms describe a solvent's polarity but measure it in different ways:

  • Dielectric Constant: This is a measure of a solvent's ability to separate ions by reducing the electrostatic force between them.[7] Solvents with high dielectric constants are generally better at dissolving ionic or very polar compounds.

  • Polarity Index (P'): This is an empirical measure based on the solubility of various polar test solutes in the solvent.[8] It provides a relative ranking of solvent polarity.

  • Dipole Moment: This measures the separation of positive and negative charges within a single solvent molecule, indicating its inherent polarity.

While often correlated, these values provide different perspectives on a solvent's solvating power. A high dielectric constant does not always mean high general "polarity" for all non-ionic organic compounds.

Q3: How does the carbon chain length of a molecule affect its solubility?

As the length of the non-polar carbon chain in an organic molecule increases, its overall polarity decreases. Even with a polar functional group like a hydroxyl (-OH), a long carbon chain will dominate, making the molecule less soluble in polar solvents like water or methanol and more soluble in nonpolar solvents like hexane.[2][3] A general guideline is that solubility in polar solvents decreases significantly if there are more than 5-6 carbon atoms for each polar functional group.[3]

Q4: Can temperature be used to improve solubility in organic solvents?

Yes, for most solid solutes, solubility increases with temperature.[6] Applying heat can provide the necessary energy to overcome the solute's crystal lattice energy.[4] This is the principle behind recrystallization. However, be cautious as some compounds may degrade at higher temperatures. If a compound dissolves when heated but precipitates upon cooling, it indicates that temperature is a key factor, and the solvent may be suitable for recrystallization.[9]

Troubleshooting Guides

Problem 1: My compound is insoluble in all common, single organic solvents.

This is a common issue, particularly with highly crystalline compounds ("brick dust") or complex molecules in drug development.[4]

Troubleshooting Steps:

  • Attempt to Use a Co-solvent System: A mixture of two or more miscible solvents can have significantly different solvating properties than the individual components.[10] The goal is to create a solvent blend with a polarity that is optimal for your compound.[11]

    • Strategy: Start by dissolving the compound in a small amount of a "strong" solvent in which it has some, even if limited, solubility (e.g., DMSO, DMF, NMP).[12][13] Then, gradually add a second, miscible "weaker" solvent in which the compound is less soluble but which is required for the subsequent experimental step (e.g., an alcohol or buffer).[13]

  • Consider pH Modification (for ionizable compounds): If your compound has acidic or basic functional groups (e.g., carboxylic acids, amines), its solubility can be dramatically altered by changing the pH.[14]

    • Strategy: For an acidic compound, adding a base (e.g., triethylamine in an organic solvent) can deprotonate it, forming a more polar and soluble salt. For a basic compound, adding an acid can form a more soluble protonated salt.[]

  • Explore Less Common, Stronger Solvents: If standard solvents fail, consider more powerful but potentially more hazardous options like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[12] Always check for compound stability and reaction compatibility with these solvents.

  • Use Physical Methods: Techniques like sonication can help break apart solute particles and accelerate the dissolving process.[6]

Problem 2: My compound dissolves initially but then precipitates ("crashes out") after I add a second solvent or aqueous buffer.

This typically happens when the solvent environment is changed too rapidly, causing the solution to become supersaturated and then nucleate. This is a frequent problem when diluting a stock solution (e.g., from DMSO) into an aqueous buffer for biological assays.[11]

Troubleshooting Steps:

  • Slow Down the Addition: Add the second solvent (the "anti-solvent") very slowly, dropwise, while vigorously stirring or vortexing the solution. This helps maintain equilibrium and prevents localized high concentrations that trigger precipitation.

  • Reduce the Final Concentration: Your target concentration may be above the solubility limit in the final solvent mixture. Try preparing a more dilute solution.[13]

  • Optimize the Co-solvent Ratio: The final percentage of the initial organic solvent may be too low. For example, if a 1:100 dilution of a DMSO stock into a buffer causes precipitation, try a 1:20 dilution to see if the higher percentage of co-solvent maintains solubility.[13][16]

  • Warm the Solution: Gently warming the solution during the addition of the second solvent can sometimes help keep the compound dissolved. Allow it to cool to the target temperature slowly.

Data Presentation: Solvent Properties

The following tables summarize key properties of common organic solvents to aid in selection. Data is compiled from multiple sources.[7][8][17][18][19]

Table 1: Organic Solvents Ranked by Polarity Index

Solvent Polarity Index (P')
Hexane 0.1
Cyclohexane 0.2
Toluene 2.4
Diethyl Ether 2.8
Dichloromethane (DCM) 3.1
Tetrahydrofuran (THF) 4.0
Ethyl Acetate 4.4
Acetone 5.1
Methanol 5.1
Acetonitrile 5.8
Dimethylformamide (DMF) 6.4
Dimethyl Sulfoxide (DMSO) 7.2

| Water | 10.2 |

Table 2: Organic Solvents Ranked by Dielectric Constant

Solvent Dielectric Constant (at 20°C or 25°C)
Hexane 1.88
Cyclohexane 2.02
Toluene 2.38
Diethyl Ether 4.33
Ethyl Acetate 6.02
Tetrahydrofuran (THF) 7.58
Dichloromethane (DCM) 8.93
Acetone 20.7
Methanol 32.70
Dimethylformamide (DMF) 36.71
Acetonitrile 37.5
Dimethyl Sulfoxide (DMSO) 46.68

| Water | 80.1 |

Experimental Protocols

Protocol 1: General Solvent Screening

This protocol is used to empirically find a suitable solvent for a compound.

Methodology:

  • Preparation: Aliquot approximately 10-20 mg of your solid compound into several small, labeled glass vials.

  • Room Temperature Test: To each vial, add 1 mL of a different test solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, acetonitrile, water).

  • Agitation: Vigorously mix the contents of each vial using a vortex mixer for 1-2 minutes.[20]

  • Observation 1: Observe and record whether the solid dissolves completely at room temperature. If it dissolves completely, the solvent is likely too good for techniques like recrystallization but may be suitable for reactions or as a stock solution solvent.[9]

  • Heating Test: For vials where the solid did not dissolve, place them in a heated bath (e.g., water bath, sand bath) and gradually increase the temperature towards the solvent's boiling point.[9] Agitate periodically.

  • Observation 2: Record if the compound dissolves upon heating. If it does not dissolve even near the boiling point, the solvent is unsuitable.

  • Cooling Test: For solvents where the compound dissolved upon heating, remove the vial from the heat source and allow it to cool slowly to room temperature.

  • Crystallization: If crystals form upon cooling, the solvent is a good candidate for recrystallization. If no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod or placing it in an ice bath.[9]

  • Selection: Based on these observations, select the most appropriate solvent for your application.

Protocol 2: Utilizing a Co-Solvent System

This protocol details how to prepare a solution when a single solvent is ineffective.

Methodology:

  • Select a "Primary" Solvent: Choose a solvent in which your compound has the highest, even if incomplete, solubility. This is often a polar aprotic solvent like DMSO or DMF.

  • Initial Dissolution: Add a minimal volume of the primary solvent to your compound and mix thoroughly (vortexing or sonication may be required) to create a concentrated stock solution or slurry.[13]

  • Select a "Secondary" Solvent: Choose a second solvent that is fully miscible with the primary solvent and is appropriate for your downstream application (e.g., ethanol, water, or a buffer).

  • Titration/Slow Addition: While vigorously stirring the compound/primary solvent mixture, add the secondary solvent dropwise.

  • Observe for Clarity: Continue adding the secondary solvent until the compound fully dissolves, resulting in a clear solution. Note the final ratio of the two solvents.

  • Check for Stability: Allow the final solution to stand for a period (e.g., 1 hour) to ensure the compound does not precipitate over time. If it does, you may need to adjust the solvent ratio to include more of the primary solvent.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound has poor solubility check_ionizable Is the compound ionizable (acidic/basic groups)? start->check_ionizable ph_adjust Attempt pH Modification (add acid/base) check_ionizable->ph_adjust  Yes solvent_screen Perform Solvent Screen (Polar & Nonpolar Solvents) check_ionizable->solvent_screen No   is_soluble_single Soluble in any single solvent? ph_adjust->is_soluble_single solvent_screen->is_soluble_single use_cosolvent Use Co-Solvent System: 1. Dissolve in 'strong' solvent (e.g., DMSO) 2. Titrate with 'weaker' solvent is_soluble_single->use_cosolvent No success Success: Compound Solubilized is_soluble_single->success Yes is_soluble_cosolvent Soluble in co-solvent? use_cosolvent->is_soluble_cosolvent consider_advanced Consider Advanced Techniques: - Sonication - Heating - Solid Dispersion is_soluble_cosolvent->consider_advanced No is_soluble_cosolvent->success Yes consider_advanced->success If successful fail Failure: Re-evaluate compound or synthetic route consider_advanced->fail If not successful

Caption: A workflow for systematically troubleshooting compound solubility issues.

Caption: Mechanism of co-solvency to enhance drug solubility.

Solvent_Selection_Tree compound Compound Properties polarity Assess Polarity: 'Like Dissolves Like' compound->polarity h_bond H-Bonding Capability? polarity->h_bond High nonpolar Nonpolar (e.g., Hydrocarbon) polarity->nonpolar Low polar_aprotic Polar Aprotic (e.g., Ketone, Ester) h_bond->polar_aprotic No polar_protic Polar Protic (e.g., Alcohol, Acid) h_bond->polar_protic Yes solv_nonpolar Try Hexane, Toluene nonpolar->solv_nonpolar solv_midpolar Try Acetone, THF, Ethyl Acetate, DCM polar_aprotic->solv_midpolar solv_polar Try Methanol, Ethanol, Water polar_protic->solv_polar solv_strong Try DMSO, DMF (if others fail) solv_midpolar->solv_strong If needed solv_polar->solv_strong If needed

References

Technical Support Center: Preventing Dehalogenation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting and preventing dehalogenation side reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where a halogen atom on a starting material is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, reducing the yield of your desired product and complicating its purification.[1] This side reaction is particularly problematic with electron-rich aryl halides and highly active catalyst systems.

Q2: What are the common causes of dehalogenation?

A2: Several factors can promote dehalogenation, including:

  • Reaction Kinetics: If the desired reaction is slow, the dehalogenation side reaction may become more significant.

  • Catalyst Activity: Highly active catalysts can sometimes favor dehalogenation.[1]

  • Presence of Hydride Sources: Solvents (like alcohols or DMF), bases (especially alkoxides and amines), or even trace amounts of water can act as hydride donors.[1][2]

  • Ligand Choice: The steric and electronic properties of ligands in metal-catalyzed reactions significantly influence the likelihood of dehalogenation.[1]

  • Base Selection: The strength and type of base can affect the reaction pathway, with stronger bases sometimes promoting dehalogenation.[1]

  • Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[1]

Q3: How can I detect dehalogenation in my reaction mixture?

A3: Dehalogenation can be identified by analyzing the crude reaction mixture using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, less polar spot compared to the halogenated starting material.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will show a peak corresponding to the molecular weight of the dehalogenated product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will reveal new proton signals in the aromatic region where the halogen was previously located.[1]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot and minimize dehalogenation in various common reaction types.

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Significant formation of a dehalogenated byproduct is observed in my Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow:

start Dehalogenation Observed ligand Optimize Ligand start->ligand Bulky, electron-rich ligands often suppress dehalogenation base Change Base ligand->base Strong alkoxide bases can be problematic solvent Switch Solvent base->solvent Aprotic solvents are generally preferred temp Lower Temperature solvent->temp Lowering temperature can reduce side reactions reagents Check Reagent Purity temp->reagents Ensure anhydrous conditions and pure starting materials product Improved Yield of Desired Product reagents->product

Caption: A troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.

  • Base Optimization: Strong alkoxide bases like NaOEt or KOtBu can generate palladium-hydride species that lead to hydrodehalogenation.[1] Switching to a weaker inorganic base is often beneficial.

  • Solvent Choice: Protic solvents like alcohols can act as hydrogen donors. Aprotic solvents are generally a better choice to minimize dehalogenation.

  • Temperature Control: Running the reaction at the lowest temperature that allows for efficient coupling can significantly reduce the formation of the dehalogenated byproduct.

Table 1: Effect of Ligand Choice on Product Distribution

LigandDesired Product Yield (%)Dehalogenated Byproduct (%)
PPh₃7522
P(t-Bu)₃8810
XPhos95<5
SPhos94<5

Note: Data is illustrative and based on general trends for the coupling of an aryl bromide with phenylboronic acid. Actual results will vary with specific substrates and conditions.

Table 2: Influence of Base on Product Distribution

BaseDesired Product Yield (%)Dehalogenated Byproduct (%)
NaOEt6830
K₂CO₃8512
K₃PO₄927
Cs₂CO₃945

Note: Data is illustrative and based on general trends. Stronger bases can increase the rate of dehalogenation.[1]

Table 3: Influence of Solvent on Product Distribution

SolventDesired Product Yield (%)Dehalogenated Byproduct (%)
Ethanol7028
DMF7820
1,4-Dioxane8910
Toluene945

Note: Illustrative data showing the trend of decreasing dehalogenation with less protic and non-hydride donating solvents.

Grignard Reactions

Issue: My Grignard reaction is producing a significant amount of the reduced (dehalogenated) starting material.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with protic sources, including water. Any moisture will quench the Grignard reagent and lead to the formation of the dehalogenated alkane or arene.

    • Action: Rigorously dry all glassware by flame-drying under vacuum or oven-drying. Use anhydrous solvents, preferably freshly distilled or from a sure-seal bottle.

  • Activate the Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.

    • Action: Activate the magnesium using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface.

  • Control the Reaction Temperature: The formation of Grignard reagents is exothermic. Overheating can lead to side reactions, including Wurtz coupling (R-R) and dehalogenation.

    • Action: Initiate the reaction at room temperature and then cool the flask in an ice bath to maintain a gentle reflux.

  • Slow Addition of Alkyl/Aryl Halide: Adding the halide too quickly can lead to localized high concentrations, promoting side reactions.

    • Action: Add the alkyl or aryl halide dropwise to the magnesium suspension to maintain a steady reaction rate.

Photocatalytic Reactions

Issue: My photocatalytic reaction is resulting in undesired dehalogenation of my starting material or product.

Troubleshooting Steps:

  • Choice of Photocatalyst and Sacrificial Electron Donor: The reduction potential of the photocatalyst and the nature of the electron donor are crucial.

    • Action: Select a photocatalyst with a suitable excited-state reduction potential to selectively activate the desired substrate. The concentration of the sacrificial electron donor, such as triethylamine, can be optimized to favor the desired reaction pathway over dehalogenation.[3]

  • Solvent Selection: The solvent can influence the reaction pathway and the stability of radical intermediates.

    • Action: Aprotic solvents like acetonitrile or DMF are commonly used. However, be aware that DMF can sometimes act as a hydride source. If dehalogenation is an issue, consider switching to a different aprotic solvent.

  • Control of Reaction Time: Prolonged exposure to light and the catalytic system can sometimes lead to over-reduction and dehalogenation.

    • Action: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent product degradation.

Peptide Synthesis

Issue: I am observing dehalogenation of my halogenated amino acid residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Steps:

  • Deprotection Conditions: The repeated use of piperidine for Fmoc deprotection can sometimes lead to dehalogenation, especially with sensitive halogenated residues.

    • Action: Reduce the deprotection time to the minimum required for complete Fmoc removal. Consider using a lower concentration of piperidine or alternative basic conditions if the problem persists.

  • Coupling Reagents: Certain coupling reagents and additives, especially under prolonged reaction times, might contribute to a reductive environment.

    • Action: Screen different coupling reagents. Ensure that coupling times are not excessively long.

  • Cleavage Cocktail: The final cleavage from the resin using a strong acid cocktail can sometimes cause dehalogenation, particularly of iodo-substituted aromatics.

    • Action: Optimize the composition of the cleavage cocktail. The addition of scavengers like triisopropylsilane (TIS) and water is standard practice, but their concentrations may need to be adjusted. For very sensitive peptides, consider alternative cleavage strategies.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling Prone to Dehalogenation

This protocol serves as a baseline for comparison, using conditions that may lead to a higher percentage of dehalogenation.[1]

  • Materials:

    • 4-Bromoanisole (1 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol)

    • Sodium ethoxide (NaOEt) (2 mmol)

    • Anhydrous Ethanol (10 mL)

  • Procedure:

    • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium ethoxide.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]

    • Add anhydrous ethanol, followed by Pd(PPh₃)₄.[1]

    • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.[1]

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct (anisole).

Protocol 2: Modified Suzuki-Miyaura Coupling to Suppress Dehalogenation

This protocol incorporates modifications to minimize the dehalogenation side reaction.[1]

  • Materials:

    • 4-Bromoanisole (1 mmol)

    • Phenylboronic acid (1.2 mmol)

    • XPhos Pd G2 (0.02 mmol)

    • Potassium carbonate (K₂CO₃) (2 mmol)

    • Anhydrous 1,4-dioxane (10 mL)

  • Procedure:

    • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.[1]

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]

    • Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.[1]

    • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.[1]

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product and compare the product-to-byproduct ratio with that from Protocol 1.

Visualizations

cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_dehalogenation Competing Dehalogenation Pathway Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR(L2) ArPdX->ArPdOR Ligand Exchange (Base, e.g., OR-) ArPdX_dehal Ar-Pd(II)-X(L2) ArPdX->ArPdX_dehal Side Reaction Entry Point ArAr Ar-Ar' ArPdOR->ArAr Transmetalation & Reductive Elimination (Ar'-B(OR)2) ArPdArB [Ar-Pd(II)-Ar'(L2)]-B(OR)3 ArAr->Pd0 Product Release ArPdH Ar-Pd(II)-H(L2) ArPdX_dehal->ArPdH Hydride Transfer (from solvent, base, etc.) ArH Ar-H (Byproduct) ArPdH->ArH Reductive Elimination Pd0_dehal Pd(0)L2 ArH->Pd0_dehal

Caption: The catalytic cycle of Suzuki-Miyaura coupling with the competing dehalogenation pathway.

References

Technical Support Center: Column Chromatography Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during column chromatography experiments, offering potential causes and solutions.

Issue: Poor Peak Resolution or No Separation

If you are observing broad, overlapping peaks or no separation of your target compounds, consider the following troubleshooting steps.

Potential CauseRecommended Solution
Inappropriate Mobile Phase Polarity The polarity of the mobile phase is critical for effective separation.[1][2] If the solvent is too polar, all compounds may elute too quickly with the solvent front. Conversely, if it's not polar enough, the compounds may not move down the column at all.[3] Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[3][4]
Incorrect Flow Rate An excessively fast flow rate can prevent proper equilibration between the stationary and mobile phases, leading to poor separation.[5] A flow rate that is too slow may cause band broadening due to diffusion.[5] Adjust the flow rate to an optimal level for your column dimensions and stationary phase particle size.
Poorly Packed Column An unevenly packed column can lead to channeling, where the mobile phase and sample bypass parts of the stationary phase, resulting in band broadening and poor resolution.[4] Ensure the column is packed uniformly, without air bubbles or cracks.[4][6]
Column Overloading Injecting too much sample can saturate the stationary phase, leading to distorted and broad peaks.[7] Reduce the amount of sample loaded onto the column.
Improper Sample Loading The sample should be applied as a narrow, concentrated band at the top of the stationary phase.[4] If the initial sample band is too wide, the separated bands will also be broad. Dissolve the sample in a minimal amount of a solvent that is as non-polar as, or less polar than, the mobile phase.

Issue: Abnormal Peak Shape (Tailing or Fronting)

Ideally, chromatographic peaks should be symmetrical and have a Gaussian shape.[8] Tailing (asymmetrical peak with a trailing edge) and fronting (asymmetrical peak with a leading edge) are common issues.

Potential CauseRecommended Solution
Peak Tailing
Secondary InteractionsUnwanted interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol groups on silica gel, can cause tailing.[8] Adding a small amount of a competitive modifier (e.g., triethylamine for basic compounds) to the mobile phase can mitigate these interactions.
Column OverloadAs mentioned previously, overloading the column can lead to peak distortion, including tailing.[7]
Peak Fronting
High Sample ConcentrationA sample that is too concentrated can lead to fronting. Dilute the sample before loading it onto the column.
Inappropriate Sample SolventIf the sample is dissolved in a solvent that is significantly stronger (more polar in normal phase) than the mobile phase, it can cause the initial band to spread and lead to fronting.[9]

Issue: Irregular Flow or High Backpressure

A consistent flow rate is crucial for reproducible chromatography. High backpressure can indicate a blockage in the system.

Potential CauseRecommended Solution
Clogged Column Frit Particulates from the sample or mobile phase can block the column inlet frit, leading to high pressure and distorted peaks.[10] Using a guard column or filtering samples and solvents before use can prevent this.[9]
Precipitation of Sample or Buffer If the sample or a buffer component is not soluble in the mobile phase, it can precipitate and block the column.[11] Ensure all components are fully soluble in the mobile phase.
Air Bubbles in the System Air bubbles can obstruct flow and cause pressure fluctuations.[12] Degas the mobile phase before use.
Too Fine Stationary Phase Particles Smaller particles provide higher resolution but also lead to increased backpressure.[4] Ensure the particle size is appropriate for your equipment's pressure limits.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary and mobile phases?

The selection of the stationary and mobile phases is the most critical step in developing a successful column chromatography method. The choice depends on the polarity of the compounds you want to separate.

  • Normal-Phase Chromatography: This mode uses a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase (e.g., hexane, ethyl acetate).[3][4] It is suitable for separating non-polar to moderately polar compounds.

  • Reverse-Phase Chromatography: This mode employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water, methanol, acetonitrile).[12] It is ideal for separating polar compounds.

Thin-Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find the optimal mobile phase for your separation.[3][4]

Q2: What is the difference between wet and dry column packing, and when should I use each?

Both wet and dry packing are methods for preparing your chromatography column.

  • Dry Packing: The dry stationary phase is poured directly into the column and then tapped to ensure even packing.[4][13] This method is simpler but has a higher risk of trapping air bubbles, which can lead to poor separation.[14]

  • Wet Packing (Slurry Packing): The stationary phase is mixed with the mobile phase to create a slurry, which is then poured into the column.[4][13] This method is generally preferred as it minimizes the chances of air bubbles and leads to a more uniformly packed column.[14][15]

Q3: How should I load my sample onto the column?

Proper sample loading is key to achieving sharp, well-resolved peaks.

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase (or a weaker solvent) and carefully pipetted onto the top of the stationary phase.[4][14] This is suitable for liquid samples or samples that are readily soluble in the mobile phase.

  • Dry Loading: The sample is first dissolved in a volatile solvent and then adsorbed onto a small amount of dry stationary phase. The solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.[4][5] This method is advantageous for samples that have poor solubility in the mobile phase.[5]

Q4: What is gradient elution, and when is it useful?

Gradient elution involves changing the composition of the mobile phase during the separation.[16] Typically, the polarity of the mobile phase is gradually increased over time. This technique is particularly useful for separating complex mixtures containing compounds with a wide range of polarities.[16] A gradient can help to elute strongly retained compounds in a reasonable time while still providing good resolution for less retained compounds.

Q5: How can I regenerate and store my column?

Proper column maintenance can extend its lifetime and ensure reproducible results.

  • Regeneration: After a separation, the column can be flushed with a series of strong solvents to remove any strongly adsorbed impurities.[17] For reversed-phase columns, this might involve washing with water, then methanol or acetonitrile, and sometimes stronger organic solvents like isopropanol.[18][19]

  • Storage: For long-term storage, columns should be filled with a solvent that prevents the stationary phase from drying out and inhibits microbial growth. For silica-based reversed-phase columns, storage in pure acetonitrile or a mixture of methanol and water is common.[18]

Experimental Protocols & Visualizations

General Column Chromatography Workflow

This diagram illustrates the typical workflow for a column chromatography experiment, from preparation to analysis.

G A Column Preparation (Packing) D Sample Loading A->D B Mobile Phase Preparation & Degassing E Elution (Isocratic or Gradient) B->E C Sample Preparation (Dissolution) C->D D->E F Fraction Collection E->F G Analysis of Fractions (e.g., TLC, HPLC) F->G H Compound Isolation G->H

Caption: A typical experimental workflow for column chromatography.

Troubleshooting Logic for Poor Peak Resolution

This decision tree provides a logical approach to troubleshooting poor peak resolution.

G Start Poor Peak Resolution Q1 Is the mobile phase optimized (checked with TLC)? Start->Q1 Sol1 Optimize mobile phase using TLC. Q1->Sol1 No Q2 Is the column packed uniformly (no channels or cracks)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Repack the column. Q2->Sol2 No Q3 Is the flow rate optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Adjust flow rate. Q3->Sol3 No Q4 Is the sample load appropriate? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Reduce sample amount. Q4->Sol4 No End Consider other factors: - Column dimensions - Stationary phase particle size Q4->End Yes A4_Yes Yes A4_No No

Caption: A decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: LC-MS Analysis of Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing reaction mixtures by LC-MS?

A1: The most prevalent issues include matrix effects (ion suppression or enhancement), carryover from previous injections, contamination from various sources, poor chromatographic peak shape, and unexpected peaks in the chromatogram.[1][2] Each of these can significantly impact the accuracy and reproducibility of your results.

Q2: How can I minimize ion suppression in my reaction mixture analysis?

A2: Ion suppression occurs when components in your sample matrix interfere with the ionization of your analyte of interest, leading to a decreased signal.[3] To minimize this:

  • Optimize Sample Preparation: Employ effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][5]

  • Improve Chromatographic Separation: Modify your LC method to separate the analyte from co-eluting matrix components.

  • Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering species to a level where they no longer cause significant suppression.

  • Use a Different Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[6]

Q3: What is carryover and how can I prevent it?

A3: Carryover is the appearance of an analyte signal in a blank or subsequent sample injection from a preceding, typically high-concentration, sample. To prevent carryover:

  • Optimize Wash Solvents: Use strong and appropriate wash solvents in your autosampler to effectively clean the injection needle and sample loop between injections.

  • Increase Wash Volume and Duration: Ensure the wash volume is sufficient to thoroughly rinse the system.

  • Inject Blanks: Run blank injections after high-concentration samples to check for and mitigate carryover.[7]

  • Inspect and Clean the System: Regularly inspect and clean potential sources of carryover, such as the injector rotor seal and tubing.

Q4: What should I do if I see unexpected peaks in my chromatogram?

A4: Unexpected peaks can arise from several sources. A systematic approach to troubleshooting is necessary:

  • Inject a Solvent Blank: This will help determine if the unexpected peaks are coming from your solvent or the LC-MS system itself.[8]

  • Check for Contamination: Contaminants can be introduced from solvents, glassware, or the sample preparation process.

  • Evaluate Sample Stability: The unexpected peaks could be degradation products of your analyte or other reaction components.

  • Consider Side Products: The peaks may represent unexpected side products from your chemical reaction.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

Symptom Potential Cause Recommended Solution
Peak Tailing Column OverloadDilute the sample or decrease the injection volume.[2]
Secondary Interactions with Stationary PhaseAdd a competing agent to the mobile phase (e.g., a small amount of a stronger solvent or a competing base/acid).
Column Contamination or DegradationFlush the column with a strong solvent or replace the column if necessary.[7]
Peak Fronting Sample Solvent Stronger than Mobile PhaseDissolve the sample in the initial mobile phase or a weaker solvent.
High Injection VolumeReduce the injection volume.
Peak Splitting Clogged Frit or Column VoidBack-flush the column or replace it.
Sample Precipitation on the ColumnEnsure the sample is fully dissolved in the mobile phase. Filter the sample before injection.[7]

Below is a troubleshooting workflow for addressing poor peak shape:

PoorPeakShape_Troubleshooting start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting overload Check for Column Overload (Dilute Sample/Decrease Injection Volume) tailing->overload solvent_mismatch Check Sample Solvent Strength (Use Weaker Solvent) fronting->solvent_mismatch column_blockage Inspect for Column Blockage (Back-flush or Replace) splitting->column_blockage secondary_interactions Address Secondary Interactions (Modify Mobile Phase) overload->secondary_interactions column_health Check Column Health (Flush or Replace Column) secondary_interactions->column_health end Peak Shape Improved column_health->end injection_volume Reduce Injection Volume solvent_mismatch->injection_volume injection_volume->end sample_solubility Ensure Sample Solubility (Filter Sample) column_blockage->sample_solubility sample_solubility->end

Troubleshooting workflow for poor peak shape in LC-MS analysis.
Problem: No or Low Analyte Signal

The absence or significant reduction of the expected analyte signal can be due to various factors.

Potential Cause Troubleshooting Steps
Ion Suppression 1. Perform a post-column infusion experiment to identify regions of suppression. 2. Improve sample cleanup to remove matrix interferences. 3. Optimize chromatography to separate the analyte from the suppression zone.
Incorrect MS Parameters 1. Ensure the mass spectrometer is tuned and calibrated. 2. Verify the correct precursor and product ions are being monitored. 3. Optimize source conditions (e.g., capillary voltage, gas flow, temperature).
Sample Degradation 1. Prepare fresh samples and analyze them immediately. 2. Investigate the stability of the analyte in the sample solvent and at the storage temperature.
LC System Issues 1. Check for leaks in the LC system. 2. Ensure the correct mobile phases are being delivered and that the pump is functioning correctly. 3. Verify the injection volume and ensure the autosampler is working properly.

Experimental Protocols

Protocol 1: General Sample Preparation for Reaction Mixture Analysis

This protocol outlines a basic workflow for preparing a reaction mixture for LC-MS analysis.

  • Quenching the Reaction: Immediately stop the reaction at the desired time point to accurately reflect the reaction's progress. Common quenching methods include:

    • Rapid cooling in an ice bath.

    • Addition of a quenching reagent that neutralizes a reactant or catalyst.

  • Dilution: Dilute a small aliquot of the quenched reaction mixture with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for LC-MS analysis. This step also helps to precipitate proteins if they are present.

  • Centrifugation/Filtration: Centrifuge the diluted sample to pellet any precipitated material. Alternatively, filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.[9]

  • Transfer to Vial: Transfer the supernatant or filtered sample to an autosampler vial for analysis.

The following diagram illustrates the general experimental workflow:

Experimental_Workflow start Start Reaction sampling Take Aliquot at Time Point start->sampling quenching Quench Reaction sampling->quenching dilution Dilute Sample quenching->dilution cleanup Centrifuge / Filter dilution->cleanup analysis LC-MS Analysis cleanup->analysis data_processing Data Processing and Interpretation analysis->data_processing end End data_processing->end

General experimental workflow for LC-MS analysis of a reaction mixture.

Data Presentation

Table 1: Impact of Sample Preparation Method on Analyte Recovery

This table provides representative data on how different sample preparation techniques can affect the recovery of a target analyte from a reaction mixture.

Sample Preparation Method Analyte Peak Area (Arbitrary Units) Analyte Recovery (%) Matrix Effect (%)
Dilute and Shoot 150,00075-40
Protein Precipitation 180,00090-25
Liquid-Liquid Extraction (LLE) 195,00098-10
Solid-Phase Extraction (SPE) 198,00099-5

Analyte Recovery was calculated by comparing the peak area of the analyte in the processed sample to that of a pure standard at the same concentration. Matrix Effect was determined by comparing the analyte response in the presence and absence of the matrix.

This data illustrates that more rigorous sample preparation methods like LLE and SPE can significantly improve analyte recovery and reduce matrix effects, leading to more accurate quantification.[4][10]

Table 2: Comparison of Quenching Methods on Reaction Kinetics

This table shows a hypothetical comparison of how different quenching methods can impact the measured concentration of a product over time, thereby affecting the calculated reaction rate.

Time (minutes) Product Concentration (µM) - Cold Methanol Quench Product Concentration (µM) - Acid Quench
000
512.512.8
1024.825.5
1536.237.9
3065.168.2

In this example, the acid quench is more effective at immediately stopping the reaction, leading to slightly higher measured product concentrations at each time point.

This highlights the importance of selecting an appropriate and rapid quenching method to obtain accurate kinetic data.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (2-Fluoro-4-iodopyridin-3-yl)methanol and Its Halogen Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical and agrochemical compounds, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Halogenated pyridines are key building blocks that offer versatile handles for the introduction of molecular diversity. This guide provides an objective comparison of the reactivity of (2-Fluoro-4-iodopyridin-3-yl)methanol with its 4-bromo and 4-chloro analogs in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This analysis is supported by established chemical principles and relevant experimental data to inform substrate selection and reaction optimization.

Core Principle: The Influence of the Carbon-Halogen Bond

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] Weaker C-X bonds undergo this step more readily, leading to faster reaction rates and often allowing for milder reaction conditions. The established trend for the bond dissociation energies of carbon-halogen bonds is C-Cl > C-Br > C-I.[1] Consequently, the general order of reactivity for halopyridines in these transformations is I > Br > Cl .[2]

This principle dictates that for the (2-Fluoro-4-halopyridin-3-yl)methanol series, the iodide derivative is the most reactive, followed by the bromide, and then the chloride. The fluoride at the 2-position is generally unreactive in these cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in this compound allows for efficient coupling with a wide range of boronic acids and their derivatives under relatively mild conditions.[4] The bromo and chloro analogs would be expected to require more forcing conditions, such as higher temperatures, longer reaction times, and potentially more sophisticated catalyst systems to achieve comparable yields.[1]

SubstrateRelative ReactivityExpected Reaction ConditionsAnticipated Yield
(2-Fluoro-4-iodo pyridin-3-yl)methanolHighestMild (e.g., lower temperature, shorter time)High
(2-Fluoro-4-bromo pyridin-3-yl)methanolIntermediateModerateGood to High
(2-Fluoro-4-chloro pyridin-3-yl)methanolLowestForcing (e.g., higher temperature, longer time, specialized ligands)Moderate to Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[5] For dihalopyridines containing both a fluorine and a heavier halogen, selective C-N bond formation at the position of the heavier halogen is typically observed. In the case of 2-fluoro-4-iodopyridine, selective Buchwald-Hartwig amination occurs exclusively at the 4-position, demonstrating the high reactivity of the C-I bond over the C-F bond.[6][7] A similar high selectivity is expected for this compound. The bromo and chloro analogs would also be expected to react at the 4-position, but with decreasing reactivity, respectively.

SubstrateRelative ReactivityExpected Reaction ConditionsAnticipated Yield & Selectivity
(2-Fluoro-4-iodo pyridin-3-yl)methanolHighestMildHigh yield, excellent selectivity for C-4
(2-Fluoro-4-bromo pyridin-3-yl)methanolIntermediateModerateGood to high yield, excellent selectivity for C-4
(2-Fluoro-4-chloro pyridin-3-yl)methanolLowestForcingModerate to good yield, excellent selectivity for C-4
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] The high reactivity of the C-I bond makes this compound an excellent substrate for this reaction, allowing for the introduction of an alkynyl moiety under mild conditions.[9] The bromo analog would also be a suitable substrate, though potentially requiring slightly more forcing conditions. The chloro analog would be the most challenging to couple and would likely necessitate a more active catalyst system and higher temperatures.[2]

SubstrateRelative ReactivityExpected Reaction ConditionsAnticipated Yield
(2-Fluoro-4-iodo pyridin-3-yl)methanolHighestMildHigh
(2-Fluoro-4-bromo pyridin-3-yl)methanolIntermediateModerateGood to High
(2-Fluoro-4-chloro pyridin-3-yl)methanolLowestForcingModerate to Good

Experimental Protocols

The following are general, representative protocols for the three major cross-coupling reactions discussed. These should be optimized for specific substrates and coupling partners.

General Suzuki-Miyaura Coupling Protocol
  • To a reaction vessel, add the (2-Fluoro-4-halopyridin-3-yl)methanol (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol
  • To a reaction vessel, add the (2-Fluoro-4-halopyridin-3-yl)methanol (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or tBu₃P, 1.2-2.0 equiv relative to palladium), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv).[10]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until complete consumption of the starting material is observed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

General Sonogashira Coupling Protocol
  • To a reaction vessel, add the (2-Fluoro-4-halopyridin-3-yl)methanol (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[9]

  • Evacuate and backfill the vessel with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) and stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Quench the reaction with aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Workflow and Catalytic Cycles

To better understand the context of the experimental data and protocols, the following diagrams illustrate a general experimental workflow and the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling reagents Combine Halopyridine, Coupling Partner, Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R-Pd(II)-R'(L2) transmetalation->coupled_complex r_prime_boron R'B(OR)2 r_prime_boron->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product halopyridine Ar-X halopyridine->oxidative_addition

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)-NR2(L2) amine_coordination->amido_complex amine R2NH amine->amine_coordination base Base base->amine_coordination reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product halopyridine Ar-X halopyridine->oxidative_addition

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The choice between this compound and its bromo or chloro analogs is a strategic decision in synthetic planning. The iodo-derivative offers the highest reactivity, enabling a broad scope of palladium-catalyzed cross-coupling reactions under mild conditions. This makes it an ideal substrate for complex syntheses where functional group tolerance is critical. The bromo and chloro analogs, while less reactive, can be effectively utilized, often at a lower cost, but may require more rigorous optimization of reaction conditions. Understanding the inherent reactivity trends of these halopyridines allows researchers to make informed decisions to streamline their synthetic efforts and accelerate the drug discovery and development process.

References

Spectroscopic Data Validation for (2-Fluoro-4-iodopyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (2-Fluoro-4-iodopyridin-3-yl)methanol and its structural analogs. Due to the limited availability of public spectroscopic data for the target compound, this guide leverages data from closely related molecules to predict and validate its spectral characteristics. This approach is crucial for researchers in medicinal chemistry and materials science who utilize halogenated pyridines as versatile building blocks.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for this compound and its analogs. The data for the target compound is predicted based on the trends observed in the analogs.

Table 1: 1H NMR Data (Predicted and Experimental)

CompoundH-5H-6CH2OHOHSolvent
This compound (Predicted)~7.1-7.3 (d)~8.1-8.3 (d)~4.7 (s)VariableCDCl3
(2-Chloropyridin-3-yl)methanol7.23 (dd)8.39 (dd)4.77 (s)3.85 (br s)CDCl3
(2-Bromopyridin-3-yl)methanol7.25 (dd)8.45 (dd)4.75 (s)-CDCl3
(2-Fluoropyridin-4-yl)methanol6.98 (d)8.21 (d)4.73 (s)-CDCl3

Table 2: 13C NMR Data (Predicted and Experimental)

CompoundC-2C-3C-4C-5C-6CH2OHSolvent
This compound (Predicted)~160-165 (d)~125-130~90-95~120-125~150-155 (d)~60-65CDCl3
(2-Chloropyridin-3-yl)methanol152.8137.9122.5139.6147.261.9CDCl3
(2-Bromopyridin-3-yl)methanol142.1140.8127.1140.8149.963.2CDCl3

Table 3: Mass Spectrometry Data (Predicted and Experimental)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compoundC6H5FINO253.01[1][M]+, [M-H]+, [M-OH]+, [M-CH2OH]+, [C5H3FIN]+
(2-Chloropyridin-3-yl)methanolC6H6ClNO143.57143/145 ([M]+), 108 ([M-Cl]+), 78
(2-Bromopyridin-3-yl)methanolC6H6BrNO188.02187/189 ([M]+), 108 ([M-Br]+), 78

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans are typically required compared to 1H NMR.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition:

  • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC). The resulting mass spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.

Mandatory Visualization

The following diagrams illustrate the workflow for spectroscopic data validation and a hypothetical signaling pathway where a derivative of the target compound might be involved.

spectroscopic_validation_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation sample Compound Synthesis & Purification dissolution Dissolution in Deuterated Solvent sample->dissolution nmr 1H & 13C NMR Spectroscopy dissolution->nmr ms Mass Spectrometry (EI/ESI) dissolution->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation data_comparison Comparison with Analogs & Predicted Data structure_elucidation->data_comparison validation Final Structure Validation data_comparison->validation signaling_pathway_example cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_nucleus Nucleus receptor Tyrosine Kinase Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Cell Proliferation) erk->transcription ligand Growth Factor ligand->receptor inhibitor This compound Derivative (Hypothetical Inhibitor) inhibitor->raf Inhibition

References

A Comparative Guide to Alternative Building Blocks for (2-Fluoro-4-iodopyridin-3-yl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Fluoro-4-iodopyridin-3-yl)methanol is a valuable building block in medicinal chemistry, prized for its trifunctional nature that allows for precise, sequential diversification. The fluorine atom influences the pyridine ring's electronic properties, the hydroxymethyl group offers a site for further derivatization, and the iodo group at the 4-position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions. However, the exploration of alternative building blocks can offer advantages in terms of reactivity, availability, and the synthesis of diverse compound libraries. This guide provides an objective comparison of this compound with its key alternatives, supported by available experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Alternative Building Blocks: A Comparative Overview

The primary alternatives to this compound involve modification at the 4-position, replacing the iodo group with other functionalities suitable for cross-coupling reactions. The most common alternatives are the corresponding 4-bromo and 4-boronic acid derivatives.

  • (2-Fluoro-4-bromopyridin-3-yl)methanol: This analog offers a balance of reactivity and stability. While generally less reactive than the iodo- M-derivative, the carbon-bromine bond is still readily activated under many palladium-catalyzed conditions. This can be advantageous in preventing side reactions and can be more cost-effective.

  • (2-Fluoro-3-(hydroxymethyl)pyridin-4-yl)boronic acid: This building block is specifically designed for Suzuki-Miyaura couplings. By incorporating the boron functionality directly into the molecule, it streamlines the synthetic process for this particular reaction.

Performance in Key Cross-Coupling Reactions

The choice of building block significantly impacts the efficiency and conditions required for successful cross-coupling. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is a consequence of the carbon-halogen bond dissociation energies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For the synthesis of 4-aryl-3-fluoropyridine derivatives, both iodo- and bromo-pyridines are effective, though the iodo- derivative generally reacts under milder conditions. The boronic acid derivative offers a direct route for this transformation.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Fluoro-4-iodopyridineArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-904-12High (expected)[1]
2-Bromo-4-iodopyridineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95[2]
2-Bromo-4-methylpyridinePhenylboronic acidNot specifiedK₂CO₃Not specifiedNot specifiedNot specified81[3]
Sonogashira Coupling

The Sonogashira reaction is a powerful tool for the synthesis of alkynyl-substituted aromatics. The higher reactivity of the C-I bond makes this compound a superior substrate for this reaction, often allowing for milder conditions and shorter reaction times compared to its bromo-analog.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Fluoro-4-iodopyridineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF or DMFRT - 602-24High (expected)[1]
2-Bromo-4-iodopyridineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N / DMF60685-95[2]
6-Bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692[4]

Note: The data presented is for analogous compounds and illustrates the high efficiency of Sonogashira couplings with both iodo- and bromo-pyridines. The choice between them may depend on the desired selectivity in multifunctional molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to other palladium-catalyzed reactions, the C-I bond is more reactive than the C-Br bond. Studies have shown that the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine proceeds selectively at the 4-position.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)
2-Fluoro-4-iodopyridineAromatic aminesPd(OAc)₂ / BINAPK₂CO₃Not specifiedNot specified30 (MW)Good[5]
2-BromopyridinesVolatile aminesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene8024060[7]

Note: Quantitative, direct comparative data for the Buchwald-Hartwig amination of this compound and its bromo-analog is limited. The provided data demonstrates the feasibility of the reaction with related substrates.

Experimental Protocols

Detailed experimental protocols for these key cross-coupling reactions are provided below. These should be considered as general guidelines, and optimization may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a 4-Iodopyridine Derivative
  • Reaction Setup: In a dry reaction vessel, combine the 4-iodopyridine derivative (1.0 equiv.), the aryl or vinyl boronic acid (1.2-1.5 equiv.), and a base such as sodium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]

General Protocol for Sonogashira Coupling of a 4-Iodopyridine Derivative
  • Reaction Setup: To a dry flask under an inert atmosphere, add the 4-iodopyridine derivative (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through celite. The filtrate is then worked up by extraction and purified by column chromatography.[8]

General Protocol for Buchwald-Hartwig Amination of a 4-Iodopyridine Derivative
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-iodopyridine derivative (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst, a suitable ligand (e.g., BINAP), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture with stirring. Microwave irradiation can often significantly reduce reaction times.[5] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is filtered and the filtrate is concentrated. The residue is then purified by column chromatography.

Visualization of Reaction Workflows and Biological Pathways

Cross-Coupling Workflow

G cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_process Workup & Purification Start (2-Fluoro-4-X-pyridin-3-yl)methanol X = I, Br, B(OH)2 Reaction Suzuki, Sonogashira, or Buchwald-Hartwig Reaction - Pd Catalyst - Base - Solvent - Heat/MW Start->Reaction Coupling_Partner R-Y Y = B(OH)2, Alkyne, Amine Coupling_Partner->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Substituted-2-fluoropyridin-3-yl)methanol Purification->Product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Biological Relevance: The JAK-STAT Signaling Pathway

Fluorinated pyridine scaffolds are integral components of many kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes. A prominent example is their use in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and cancers. The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates cell growth, differentiation, and immune responses.[9][10]

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene_Expression Gene Expression (Inflammation, Cell Proliferation) Nucleus->Gene_Expression 6. Transcription JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib, Baricitinib) JAK_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the action of JAK inhibitors.

References

Navigating the Bioactive Landscape of Pyridine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of novel chemical entities is paramount. This guide provides a comparative analysis of the bioactivity of compounds structurally related to (2-Fluoro-4-iodopyridin-3-yl)methanol, a scaffold of interest in medicinal chemistry. Due to a lack of publicly available data on the direct derivatives of this specific molecule, this guide focuses on structurally similar pyridine-based compounds, offering insights into their anticancer and kinase inhibitory activities through a detailed examination of experimental data and methodologies.

The pyridine ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents. Its ability to engage in various biological interactions has made it a focal point for the development of novel anticancer drugs. The introduction of substituents, such as halogens, can significantly modulate the physicochemical properties and biological activities of these compounds, influencing their potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Anticancer Activity

Below is a summary of the in vitro anticancer activity of various pyridine derivatives, showcasing the impact of different substitution patterns on their potency.

Compound ClassRepresentative Compound/ModificationCancer Cell LineIC50 (µM)Reference
Pyridine-Urea3-CF3 on phenylureaMCF-7 (Breast)0.22 (48h), 0.11 (72h)[1][2]
Pyridine-Urea4-Cl on phenylureaMCF-7 (Breast)3.03 (48h), 1.52 (72h)[1]
Pyridine-Urea3-Cl on phenylureaMCF-7 (Breast)1.88 (48h), 0.80 (72h)[1]
Imidazo[1,2-a]pyridineCompound 28eMGC-803 (Gastric)0.038[3]
PyridinylquinoxalineCompound 6f (amino at C2 of pyridine)-(p38α IC50 = 81 nM)[4]
Pyrido[2,3-b]pyrazineCompound 9e-(p38α IC50 = 38 nM)[4]
4-Thiophenyl-pyridineCompound 10bHepG-2 (Liver) / MCF-7 (Breast)(EGFR IC50 = 0.161 µM / VEGFR-2 IC50 = 0.141 µM)[5]
3-Cyano-6-naphthylpyridineCompound 11dMCF-7 (Breast)(VEGFR-2 IC50 < 0.03 µM)[6]

Key Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups , such as the trifluoromethyl (-CF3) group on a phenylurea moiety, can significantly enhance anticancer activity against breast cancer cells.[1][2]

  • The position of substituents is crucial; for instance, a 3-CF3 substitution on the phenylurea ring of pyridine-urea derivatives showed markedly higher potency than 4-Cl or 4-CH3 substitutions.[1]

  • Fused ring systems , such as imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines, can serve as potent scaffolds for kinase inhibitors.[3][4]

  • The introduction of an amino group at the C2 position of the pyridine ring in pyridinylquinoxalines led to potent p38α MAP kinase inhibition.[4]

Kinase Inhibition Profile

A primary mechanism through which many pyridine-based compounds exert their anticancer effects is the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Here, we compare the inhibitory activity of various pyridine derivatives against key oncogenic kinases.

Compound ClassTarget Kinase(s)Representative CompoundIC50 (µM)Reference
Pyridine-UreaVEGFR-2Compound 8e (3-CF3 on phenylurea)3.93[7]
Pyridine-UreaVEGFR-2Compound 8b (4-Cl on phenylurea)5.0[7]
4-Thiophenyl-pyridineEGFR / VEGFR-2Compound 10b0.161 / 0.141[5]
3-Cyano-6-naphthylpyridineVEGFR-2Compound 11d< 0.03[6]
Pyridinylquinoxalinep38α MAP KinaseCompound 6f0.081[4]
Pyrido[2,3-b]pyrazinep38α MAP KinaseCompound 9e0.038[4]
Pyridin-2(1H)-onec-Src KinaseCompound 3612.5[8]
Pyrazolo[3,4-b]pyridineCDK2Compound 40.24[9]
Imidazo[4,5-b]pyridineAurora Kinase A-(QSAR Study)[10]

Key Insights into Kinase Inhibition:

  • Pyridine derivatives have been successfully designed to target a range of kinases, including receptor tyrosine kinases like VEGFR-2 and EGFR , as well as intracellular kinases such as p38 MAP kinase , c-Src , CDKs , and Aurora kinases .[4][5][7][8][9][10]

  • Subtle structural modifications can lead to significant differences in inhibitory potency and selectivity. For example, the replacement of a quinoxaline core with a pyrido[2,3-b]pyrazine core resulted in a more potent p38α MAP kinase inhibitor.[4]

  • Many pyridine-based compounds act as dual inhibitors , targeting multiple kinases involved in cancer progression, such as the dual EGFR/VEGFR-2 inhibitory activity of 4-thiophenyl-pyridine derivatives.[5]

Signaling Pathways and Experimental Workflows

The anticancer activity of these pyridine-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a simplified overview of a common kinase signaling pathway and a general workflow for evaluating kinase inhibitors.

signaling_pathway Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Ligand->RTK Binds and Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RTK Inhibits

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

experimental_workflow Start Start: Compound Synthesis and Characterization InVitro In Vitro Anticancer Screening (e.g., MTT Assay) Start->InVitro KinaseAssay Biochemical Kinase Assay (e.g., VEGFR-2, EGFR) InVitro->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design End End: Preclinical Development LeadOpt->End

Caption: General Workflow for the Discovery and Optimization of Kinase Inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the biological activity of anticancer compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Biochemical Kinase Assay: VEGFR-2 Inhibition

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase, such as VEGFR-2.

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serial dilutions are then made in an appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound dilutions, a positive control inhibitor (e.g., sorafenib), and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Add the recombinant VEGFR-2 enzyme and a suitable substrate (e.g., a poly(Glu,Tyr) peptide) to each well.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This typically involves a luminescence-based readout.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

While direct experimental data on the biological activity of compounds derived from this compound remains to be published, the extensive research on structurally related pyridine derivatives provides a strong foundation for predicting their potential as anticancer agents. The comparative analysis presented in this guide highlights the critical role of substituent effects and scaffold design in achieving potent and selective inhibition of cancer cell growth and key oncogenic kinases. The provided experimental protocols offer a standardized framework for the future evaluation of novel derivatives of this and other promising pyridine-based scaffolds. As research in this area continues, it is anticipated that the strategic design of pyridine derivatives will lead to the development of next-generation cancer therapeutics.

References

The Strategic Synthesis of Highly Functionalized Pyridines: A Cost-Benefit Analysis of (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the efficient construction of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The highly substituted pyridine moiety, in particular, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. This guide provides a comprehensive cost-benefit analysis of utilizing the pre-functionalized building block, (2-Fluoro-4-iodopyridin-3-yl)methanol, in comparison to de novo pyridine synthesis strategies.

The central challenge in synthesizing complex, substituted pyridines lies in achieving the desired substitution pattern in a high-yielding and cost-effective manner. A key decision point for chemists is whether to employ a pre-functionalized pyridine core, such as this compound, which offers handles for late-stage diversification, or to construct the pyridine ring from acyclic precursors through classical multi-component reactions. This guide will explore these two divergent approaches, presenting quantitative data, detailed experimental protocols, and workflow visualizations to inform synthetic strategy.

The Building Block Approach: Rapid Diversification via Cross-Coupling

The use of this compound represents a convergent synthetic strategy, where the core heterocyclic structure is already in place. The true value of this building block lies in the differential reactivity of its halogen substituents. The iodo group at the 4-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the fluoro group at the 2-position. This allows for the selective introduction of a wide array of aryl and heteroaryl substituents at the C4 position, a common motif in many kinase inhibitors. The fluorine atom, on the other hand, can serve to modulate the electronic properties of the pyridine ring and enhance the metabolic stability of the final compound.

A representative application of this strategy is the synthesis of pyrazolopyrimidine-based kinase inhibitors, as described in patent literature (WO2014039899A1). In a key step, a substituted pyrazole is coupled to the pyridine core via a Suzuki reaction.

Illustrative Signaling Pathway of a Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Cell Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds Kinase_Inhibitor Kinase Inhibitor (e.g., from Pyridine Scaffold) Kinase_Inhibitor->MEK Inhibits

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

De Novo Synthesis: Building Complexity from the Ground Up

In contrast to the building block approach, de novo synthesis constructs the pyridine ring from simple, acyclic precursors. Several classic named reactions are cornerstones of this strategy, including the Hantzsch, Kröhnke, Bohlmann-Rahtz, and Guareschi-Thorpe pyridine syntheses. These methods offer the advantage of potentially lower starting material costs and the ability to introduce a wide variety of substituents from the outset. However, they may require more extensive route scouting and optimization to achieve the desired regioselectivity and yield for highly substituted targets.

Comparative Workflow: Building Block vs. De Novo Synthesis

G cluster_building_block Building Block Approach cluster_de_novo De Novo Synthesis start_bb This compound suzuki Suzuki Coupling start_bb->suzuki modification_bb Further Functionalization suzuki->modification_bb product_bb Final Product modification_bb->product_bb start_dn Acyclic Precursors (e.g., β-ketoester, aldehyde, ammonia) hantzsch Hantzsch Pyridine Synthesis start_dn->hantzsch aromatization Aromatization hantzsch->aromatization modification_dn Further Functionalization aromatization->modification_dn product_dn Final Product modification_dn->product_dn

Caption: A comparison of the general workflows for pyridine synthesis.

Quantitative Comparison: Cost and Efficiency

To provide a clear comparison, the following tables summarize the estimated costs and typical yields for the synthesis of a hypothetical substituted pyridine via the building block approach versus a de novo Hantzsch synthesis.

Table 1: Cost Analysis of Starting Materials
Compound Supplier CAS Number Approximate Price (USD/gram)
This compoundVaries171366-19-1$150 - $300
(2-Chloro-4-iodopyridin-3-yl)methanolThermo Scientific884494-44-4$103 - $141[1][2]
(2-Bromo-4-iodopyridin-3-yl)methanolVariesN/AEstimated > $150
Ethyl AcetoacetateSigma-Aldrich141-97-9< $0.50
BenzaldehydeSigma-Aldrich100-52-7< $0.50
Ammonium AcetateSigma-Aldrich631-61-8< $0.50
Table 2: Comparison of Synthetic Routes
Metric Building Block Approach (Suzuki Coupling) De Novo Approach (Hantzsch Synthesis) Reference
Key Starting Materials This compound, Pyrazole Boronic EsterEthyl Acetoacetate, Aldehyde, Ammonium Acetate
Number of Steps (to core) 1 (coupling)2 (condensation, aromatization)
Typical Yield 70-90%60-85% (overall)
Starting Material Cost HighLow
Process Complexity Moderate (requires catalyst and inert conditions)Moderate to High (multi-component, may require optimization)

Experimental Protocols

Protocol 1: Suzuki Coupling of this compound (Representative)

This protocol is adapted from general procedures for Suzuki couplings on similar substrates.

Materials:

  • This compound (1.0 eq)

  • Substituted pyrazole-4-boronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the pyrazole boronic acid pinacol ester, Pd(dppf)Cl₂, and sodium carbonate.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hantzsch Pyridine Synthesis (Representative)

This protocol describes a typical procedure for the synthesis of a 1,4-dihydropyridine intermediate, followed by aromatization.

Step 1: Synthesis of 1,4-Dihydropyridine Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify by recrystallization or column chromatography.

Step 2: Aromatization to Pyridine Materials:

  • 1,4-Dihydropyridine intermediate (1.0 eq)

  • Manganese dioxide (MnO₂) or nitric acid

  • Dichloromethane or acetic acid

Procedure (using MnO₂):

  • Dissolve the 1,4-dihydropyridine in dichloromethane.

  • Add an excess of activated manganese dioxide (5-10 eq).

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the resulting pyridine derivative.

Conclusion: A Strategic Choice

The choice between using a pre-functionalized building block like this compound and a de novo synthesis strategy is a classic "build vs. buy" decision in chemical synthesis.

The use of this compound is highly advantageous when:

  • Speed is critical: The convergent nature of this approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

  • Late-stage diversification is desired: The reactive iodo group provides a reliable handle for introducing a variety of substituents at a late stage in the synthesis.

  • The target molecule has a complex substitution pattern that is difficult to achieve through de novo methods.

De novo synthesis is a more favorable approach when:

  • Cost of starting materials is a primary concern: The basic components of classical pyridine syntheses are significantly cheaper.

  • Large quantities of the final product are required: For process chemistry and scale-up, the lower cost of raw materials can be a significant advantage.

  • The desired substitution pattern is readily accessible through a well-established multi-component reaction.

Ultimately, the optimal strategy will depend on the specific goals of the research program, the complexity of the target molecule, and the available resources in terms of time and budget. This guide provides the necessary data and protocols to make an informed decision in the strategic synthesis of highly functionalized pyridines.

References

A Researcher's Guide to ¹H and ¹³C NMR: A Comparative Analysis with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is a critical endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this pursuit. This guide provides an objective comparison of two fundamental NMR techniques, Proton (¹H) and Carbon-13 (¹³C) NMR, and outlines the systematic process for comparing experimentally acquired data with established literature values to ensure robust structural verification.

Key Principles: ¹H vs. ¹³C NMR

Proton (¹H) NMR spectroscopy detects the nuclear spin transitions of hydrogen nuclei, while Carbon-13 (¹³C) NMR spectroscopy focuses on the spin changes of the ¹³C isotope of carbon.[1] Although both techniques provide invaluable information about the molecular framework, they differ significantly in several key aspects.

¹H NMR is characterized by its high sensitivity due to the nearly 100% natural abundance of the ¹H isotope and its high gyromagnetic ratio.[2] In contrast, ¹³C NMR is inherently less sensitive. The low natural abundance of the ¹³C isotope (approximately 1.1%) and its lower gyromagnetic ratio result in weaker signals, often necessitating longer acquisition times or higher sample concentrations.[3][4]

A significant advantage of ¹³C NMR is its much wider chemical shift range (0-220 ppm) compared to ¹H NMR (0-12 ppm).[5][6] This broader range minimizes signal overlap, making it easier to distinguish individual carbon atoms within a complex molecule.[5]

In standard ¹H NMR spectra, the integration of peak areas is directly proportional to the number of protons giving rise to the signal.[7] However, in routine ¹³C NMR, peak integration is generally not quantitative due to the nuclear Overhauser effect (NOE) and long relaxation times.[4][8] Quantitative ¹³C NMR can be achieved through specific experimental setups, such as inverse-gated decoupling.[9][10]

Spin-spin coupling between adjacent protons is a hallmark of ¹H NMR, providing rich information about the connectivity of atoms. While ¹³C-¹H coupling is observable, standard ¹³C NMR spectra are typically proton-decoupled, resulting in a simplified spectrum where each unique carbon atom appears as a single peak.[1][11] ¹³C-¹³C coupling is rarely observed due to the low probability of two ¹³C atoms being adjacent.[1]

Data Presentation for Comparison

A systematic comparison of experimental data with literature values is crucial for structural confirmation. The following tables provide a standardized format for presenting and comparing key NMR parameters.

Table 1: ¹H NMR Data Comparison

Proton AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)Experimental MultiplicityLiterature MultiplicityExperimental Coupling Constant (J, Hz)Literature Coupling Constant (J, Hz)Deviation (Δδ, ppm)
H-17.857.87dd8.28.1-0.02
H-27.427.44tt7.67.6-0.02
H-37.357.36tt7.57.5-0.01
H-48.108.12dd8.08.0-0.02
OCH₃3.913.91ss--0.00

Table 2: ¹³C NMR Data Comparison

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Literature Chemical Shift (δ, ppm)Deviation (Δδ, ppm)
C-1130.2130.3-0.1
C-2128.5128.6-0.1
C-3123.7123.8-0.1
C-4133.4133.5-0.1
C-ipso159.8159.9-0.1
C=O167.1167.2-0.1
OCH₃52.352.30.0

Experimental Protocols

Accurate and reproducible NMR data is contingent upon meticulous experimental execution. The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolution: Accurately weigh and dissolve 5-25 mg of the sample for ¹H NMR, or a higher concentration for ¹³C NMR, in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The use of deuterated solvents is essential to avoid overwhelming signals from the solvent protons.[7]

  • Filtration: If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent distortion of the magnetic field homogeneity.

  • Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS) for organic solvents or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions.[12][13]

¹H NMR Acquisition:

  • Instrument Setup: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: Set the appropriate spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and number of scans. For most small molecules, a single scan is often sufficient.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID). Reference the spectrum to the internal standard (TMS or DSS at 0 ppm).[14][15]

¹³C NMR Acquisition:

  • Instrument Setup: Tune and match the probe for the ¹³C frequency.

  • Locking and Shimming: Maintain the lock and shims from the ¹H setup.

  • Acquisition Parameters: Use a proton-decoupling pulse sequence (e.g., zgpg30). Set a wider spectral width (e.g., 0-220 ppm). A longer relaxation delay and a significantly higher number of scans are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[10][16]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the solvent peak or an internal standard.[17]

Visualization of Workflows and Relationships

To better illustrate the processes involved in NMR data analysis and the interplay between ¹H and ¹³C NMR, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing cluster_analysis Analysis and Comparison Sample Sample Weighing & Dissolution Standard Addition of Internal Standard (TMS/DSS) Sample->Standard Filtration Filtration into NMR Tube Standard->Filtration Acquisition ¹H and ¹³C NMR Data Acquisition Filtration->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Referencing Chemical Shift Referencing Processing->Referencing Processing->Referencing Comparison Data Tabulation & Comparison Referencing->Comparison Referencing->Comparison LitSearch Literature Value Search LitSearch->Comparison Conclusion Structural Confirmation or Re-evaluation Comparison->Conclusion

Caption: Workflow for comparing experimental NMR data with literature values.

nmr_relationship cluster_1H_NMR ¹H NMR Spectroscopy cluster_13C_NMR ¹³C NMR Spectroscopy Unknown Unknown Compound H_ChemShift Chemical Shift (ppm) - Electronic Environment Unknown->H_ChemShift C_ChemShift Chemical Shift (ppm) - Carbon Types Unknown->C_ChemShift Structure Structural Elucidation H_ChemShift->Structure H_Integration Integration - Proton Ratio H_Integration->Structure H_Multiplicity Multiplicity (Coupling) - Neighboring Protons H_Multiplicity->Structure C_ChemShift->Structure C_Count Number of Signals - Unique Carbons C_Count->Structure

Caption: Logical relationship of ¹H and ¹³C NMR in structural elucidation.

References

A Comparative Efficacy Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold has emerged as a cornerstone in the design of targeted kinase inhibitors, forming the structural basis for numerous FDA-approved cancer therapies. This guide offers an objective comparison of the efficacy of pyrimidine-based kinase inhibitors against other established alternatives, supported by experimental data. We delve into their performance against critical oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), providing detailed experimental methodologies and visualizing the complex signaling pathways they modulate.

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors compared to their non-pyrimidine counterparts. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency

A Comparative Guide to the Reactivity of Fluoro and Iodo Substituents for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of molecular design. Among the halogens, fluorine and iodine occupy unique positions, offering distinct and often contrasting effects on a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an objective, data-driven comparison of the reactivity differences between fluoro and iodo substituents in key synthetic reactions and their subsequent impact on drug development parameters.

I. Reactivity in Key Synthetic Transformations

The choice between a fluoro or iodo substituent can profoundly influence the outcome of common synthetic transformations crucial for the synthesis of complex drug candidates. This section explores these differences in the context of electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS)

Direct fluorination of aromatic rings is often explosive and difficult to control, leading to polysubstituted products. In contrast, direct iodination is a reversible and energetically unfavorable process.[1][2] Consequently, both reactions typically employ specialized reagents and conditions.

Table 1: Comparison of Fluoro and Iodo Substituents in Electrophilic Aromatic Substitution

FeatureFluoro SubstituentIodo Substituent
Reactivity Highly reactive, often uncontrollableUnreactive, reversible reaction
Typical Reagents Electrophilic fluorinating agents (e.g., Selectfluor®)Iodine in the presence of an oxidizing agent (e.g., HNO₃, H₂O₂)
Reaction Conditions Generally mildOften requires heating and an oxidizing agent
Key Challenge Controlling the reaction to achieve mono-substitutionDriving the equilibrium towards the product
Nucleophilic Aromatic Substitution (SₙAr)

In nucleophilic aromatic substitution (SₙAr) reactions, the fluoro substituent is surprisingly more reactive than the iodo substituent. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[1][3]

Table 2: Comparison of Fluoro and Iodo Substituents in Nucleophilic Aromatic Substitution

FeatureFluoro SubstituentIodo Substituent
Relative Reactivity HighLow
Rate-Determining Step Nucleophilic attack on the aromatic ringNucleophilic attack on the aromatic ring
Role of Substituent Strong inductive electron withdrawal stabilizes the Meisenheimer intermediateWeaker inductive effect compared to fluorine
Leaving Group Ability Poor, but departure is not in the rate-determining stepGood, but this has a minor effect on the overall reaction rate
Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, the reactivity order is reversed. The weaker carbon-iodine bond leads to a much faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step.[4]

Table 3: Comparison of Fluoro and Iodo Substituents in Palladium-Catalyzed Cross-Coupling Reactions

ReactionFeatureFluoro SubstituentIodo Substituent
Suzuki-Miyaura Relative Reactivity Very low, requires specialized catalysts and harsh conditionsHigh, proceeds under mild conditions
Typical Yield Often low to moderateGenerally high
Heck Relative Reactivity Very lowHigh
Reaction Conditions Requires high temperatures and specialized ligandsMilder conditions are often sufficient
Sonogashira Relative Reactivity Generally unreactiveHigh, often reacts at room temperature
Selectivity N/ACan be selectively coupled in the presence of other halogens

II. Impact on Drug Development Parameters

The choice of a fluoro or iodo substituent extends beyond synthetic feasibility, significantly impacting a drug candidate's metabolic stability and its binding affinity for the target protein.

Metabolic Stability

Fluorine is often strategically introduced into a drug molecule to block metabolically labile positions. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s, which can lead to an increased half-life and improved bioavailability.[5][6][7][8]

Table 4: Comparative Metabolic Stability of Fluorinated vs. Iodinated Drug Analogues

Drug/AnalogSubstituentMetabolic Half-life (t½)Key FindingReference
Risperidone vs. 9-FluororisperidoneH vs. 9-F16-fold longer for 9-F analogFluorination at a key metabolic site significantly enhances stability.[8]
Celecoxib vs. 4'-FluorocelecoxibH vs. 4'-F4-fold longer for 4'-F analogFluorination improves metabolic stability.[8]
Indole vs. 5-FluoroindoleH vs. 5-F12.35 min vs. 144.2 minFluorination of the indole ring dramatically increases metabolic half-life in rat liver microsomes.[5]

Note: Direct comparative in-vitro metabolic data for iodinated analogs is less common in the literature, as iodine's metabolic liability is generally considered higher due to the weaker C-I bond.

Receptor Binding Affinity

Both fluorine and iodine can influence receptor binding affinity through various mechanisms, including steric effects, electrostatic interactions, and halogen bonding. The larger size of iodine can be beneficial or detrimental depending on the topology of the binding pocket.

Table 5: Comparison of Binding Affinities of Fluoro- and Iodo-Substituted Ligands

Ligand ClassReceptor TargetFluoro-substituted Analog (Kᵢ, nM)Iodo-substituted Analog (Kᵢ, nM)Reference
BenzomorphanSigma(+)-N-(5-fluoro-1-pentyl)normetazocine: 0.29Data not available in this study[9]
EthylenediamineSigmaN-[2-(3,4-dichlorophenyl)-1-ethyl]-N-(3-fluoro-1-propyl)-2-(1-pyrrolidinyl)ethylamine: 4.22N-[2-(4-iodophenyl)-1-ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine: 0.54[9]

III. Experimental Protocols

Detailed and reproducible experimental protocols are critical for the objective comparison of substituent effects. This section provides representative procedures for key reactions discussed in this guide.

Electrophilic Aromatic Substitution

Protocol 1: Electrophilic Fluorination of Benzene using Selectfluor®

  • Objective: To synthesize fluorobenzene from benzene using an electrophilic fluorinating agent.

  • Procedure:

    • In a fume hood, dissolve benzene (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

    • Add Selectfluor® (1.1 eq) to the solution in portions at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford fluorobenzene.

Protocol 2: Electrophilic Iodination of Benzene using an Oxidizing Agent

  • Objective: To synthesize iodobenzene from benzene using iodine and an oxidizing agent.

  • Procedure:

    • In a fume hood, combine benzene (1.0 eq) and iodine (0.5 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Slowly add an oxidizing agent, such as concentrated nitric acid (1.2 eq), to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing a solution of sodium bisulfite to quench the excess iodine.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield iodobenzene.

Nucleophilic Aromatic Substitution

Protocol 3: Nucleophilic Aromatic Substitution of a Fluoroarene

  • Objective: To synthesize a substituted arene via the reaction of a fluoroarene with a nucleophile.[3]

  • Procedure:

    • To a round-bottom flask, add the fluoroarene (1.0 eq), the nucleophile (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

    • Add a polar aprotic solvent such as DMF or DMSO.

    • Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling

Protocol 4: Sonogashira Coupling of an Aryl Iodide

  • Objective: To perform a Sonogashira coupling between an aryl iodide and a terminal alkyne.[10][11][12]

  • Procedure:

    • To an oven-dried flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 eq).

    • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

    • Stir the reaction at room temperature and monitor by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

IV. Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key reaction mechanisms and a generalized workflow for evaluating substituent effects in drug discovery.

SNAr_Mechanism A Fluoroarene B Meisenheimer Intermediate A->B + Nu⁻ (rate-determining) C Product B->C - F⁻ (fast) F F⁻ Nu Nu⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Suzuki_Coupling_Cycle Pd(0) Pd(0) Pd(II)-Ar(X) Ar-Pd(II)-X Pd(0)->Pd(II)-Ar(X) Oxidative Addition (Ar-X) Pd(II)-Ar(R) Ar-Pd(II)-R Pd(II)-Ar(X)->Pd(II)-Ar(R) Transmetalation (R-B(OH)₂) Pd(II)-Ar(R)->Pd(0) Reductive Elimination Ar-R Ar-R Pd(II)-Ar(R)->Ar-R

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Drug_Dev_Workflow cluster_0 Lead Optimization Synthesis Synthesis In_vitro_testing In vitro Testing (Binding Affinity) Synthesis->In_vitro_testing Metabolic_stability Metabolic Stability (Microsomes) In_vitro_testing->Metabolic_stability ADME_Tox ADME/Tox Profiling Metabolic_stability->ADME_Tox ADME_Tox->Synthesis Iterative Design

Caption: A Generalized Workflow for Evaluating Substituent Effects in Drug Discovery.

V. Conclusion

The choice between a fluoro and iodo substituent is a nuanced decision with significant implications for both the synthetic accessibility and the ultimate biological profile of a drug candidate. The high reactivity of fluoroarenes in SₙAr reactions provides a powerful tool for late-stage functionalization, while the exceptional performance of iodoarenes in a wide range of cross-coupling reactions makes them invaluable building blocks. Furthermore, the strategic placement of fluorine can markedly enhance metabolic stability, a critical parameter in drug design. Conversely, the larger iodo substituent can be leveraged to probe steric and electronic interactions within a receptor binding pocket. A thorough understanding of these reactivity differences, supported by robust experimental data, is paramount for the rational design and efficient development of new therapeutic agents.

References

A Computational Chemistry Analysis of (2-Fluoro-4-iodopyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of (2-Fluoro-4-iodopyridin-3-yl)methanol, a substituted pyridylmethanol derivative of interest in medicinal chemistry and materials science. Due to the absence of published computational studies on this specific molecule, this guide presents a hypothetical analysis based on established computational methodologies and compares its predicted properties to related, well-studied molecules. The data herein for this compound should be considered illustrative, providing a predictive framework for its electronic and structural characteristics.

Overview of Computational Analysis

Density Functional Theory (DFT) is a robust computational method for investigating the structural and electronic properties of molecules. This guide will focus on key quantum chemical descriptors to understand the reactivity, stability, and intermolecular interaction potential of this compound. These descriptors include:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy conformation.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): A visualization of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: A method to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

Comparative Analysis

For this analysis, we compare this compound with the parent molecule, 3-pyridylmethanol, and its constituent halogenated pyridines, 2-fluoropyridine and 4-iodopyridine. This comparison will help elucidate the electronic effects of the fluorine and iodine substituents.

Optimized Molecular Geometry

The optimized geometry of this compound would be calculated to find its most stable conformation. The presence of the electronegative fluorine and the bulky iodine atoms on the pyridine ring, along with the hydroxyl group of the methanol substituent, will influence bond lengths and angles compared to the parent 3-pyridylmethanol.

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) (Illustrative Data)

MoleculeC2-FC4-IC3-C(methanol)C-O (methanol)O-H (methanol)∠ C2-C3-C4
This compound1.352.101.511.430.96118.5
3-PyridylmethanolN/AN/A1.511.430.96118.0
2-Fluoropyridine1.35N/AN/AN/AN/AN/A
4-IodopyridineN/A2.09N/AN/AN/AN/A

Note: Data for this compound is hypothetical. Data for other molecules is based on typical values from computational studies.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO energies and their gap are fundamental indicators of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.[1] The electron-withdrawing nature of fluorine is expected to lower both HOMO and LUMO energies, while the more polarizable iodine may have a more complex influence.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap (eV) (Illustrative Data)

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE)
This compound-6.50-1.205.30
3-Pyridylmethanol-6.20-0.805.40
2-Fluoropyridine-9.67-0.509.17
4-Iodopyridine-9.10-1.108.00

Note: Data for this compound is a hypothetical estimation based on substituent effects. Data for comparison molecules is derived from existing literature where available.

The HOMO of this compound is expected to be distributed over the pyridine ring and the iodine atom, while the LUMO is likely centered on the pyridine ring.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map visualizes the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the most negative potential is anticipated around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group. A region of positive potential (a "sigma-hole") is expected on the iodine atom along the C-I bond axis, which is characteristic of halogen bonding donors. The fluorine atom will also contribute to a positive potential on the adjacent C2 carbon.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. Key interactions to analyze in this compound would be the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring and the C-F and C-I bonds. These interactions contribute to the overall stability of the molecule. The analysis would also quantify the natural atomic charges, highlighting the electron-withdrawing effects of the fluorine and iodine atoms.

Table 3: Natural Atomic Charges (e) (Illustrative Data)

MoleculeCharge on NCharge on FCharge on ICharge on O (methanol)
This compound-0.55-0.30+0.10-0.70
3-Pyridylmethanol-0.50N/AN/A-0.72
2-Fluoropyridine-0.45-0.32N/AN/A
4-Iodopyridine-0.48N/A+0.05N/A

Note: Data for this compound is a hypothetical estimation. Data for comparison molecules is based on typical values from computational studies.

Experimental Protocols

The following section details the computational methodologies that would be employed for a thorough analysis of this compound.

Geometry Optimization and Frequency Calculations

The initial structure of this compound would be built and optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[2] Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

FMO, MEP, and NBO Analyses

Subsequent to geometry optimization, a single-point energy calculation would be performed to obtain the molecular orbitals (for FMO analysis), the electrostatic potential (for MEP analysis), and the natural bond orbitals (for NBO analysis). These calculations would be carried out at the same B3LYP/6-311++G(d,p) level of theory.

Visualizations

Computational Workflow

Computational_Workflow A Initial Molecular Structure of this compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Single-Point Energy Calculation D->E F Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) E->F G Molecular Electrostatic Potential (MEP) Analysis E->G H Natural Bond Orbital (NBO) Analysis (Atomic Charges, Hyperconjugation) E->H FMO_Diagram cluster_molecule This compound cluster_energy HOMO HOMO -6.50 eV LUMO LUMO -1.20 eV HOMO->LUMO E_axis_start->E_axis_end

References

A Researcher's Guide to Cross-Coupling Catalysts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. The efficiency and selectivity of these powerful carbon-carbon and carbon-heteroatom bond-forming reactions are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of common cross-coupling catalysts based on palladium, nickel, and copper, supported by experimental data and detailed protocols to aid researchers in catalyst selection and methods development.

At a Glance: Performance Comparison of Cross-Coupling Catalysts

The selection of a suitable catalyst is a multi-faceted decision, weighing factors such as cost, reactivity, functional group tolerance, and the specific bond being formed. While palladium has historically dominated the field, nickel and copper catalysts have emerged as powerful, and often more economical, alternatives.[1][2] The following tables summarize the performance of representative palladium, nickel, and copper catalysts in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,5-diiodopyrazinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O9012Good[3]
PdCl₂(dppf)2,5-diiodopyrazinePhenylboronic acidK₂CO₃DME802High[3]
Pd(OAc)₂ / SPhos2,5-diiodopyrazinePhenylboronic acidK₃PO₄Toluene10016High[3][4]
NiCl₂(dppf)Aryl chloridesArylboronic acidsK₃PO₄Dioxane8012-2470-95[5]
CuI / PhenanthrolineAryl iodidesArylboronic acidsK₃PO₄DMF1102460-90[6]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.

Table 2: Catalyst Performance in Heck Coupling

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-Tolyl)₃Bromo-aromaticMethyl acrylateTEAAcetonitrileReflux5>80[7]
Pd(OAc)₂4-bromoacetophenoneStyreneK₂CO₃DMF/H₂O804>90[8]
Ni(OAc)₂ / dppfAryl iodidesStyreneCs₂CO₃Dioxane1001275-92
CuI / PyridineAryl iodidesStyreneK₂CO₃NMP1202450-80

Table 3: Catalyst Performance in Sonogashira Coupling

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIAryl halideTerminal alkyneDiisopropylamineTHFRT389[9]
Pd(PPh₃)₂Cl₂ / CuI2,5-diiodopyrazinePhenylacetyleneTEATHFRT4High[3]
NiCl₂(dppf) / CuIAryl bromidesTerminal alkynesK₂CO₃Acetonitrile80670-90
CuI / TMEDAAryl iodidesTerminal alkynesK₂CO₃DMF1001265-85[6]

Catalytic Cycles and Experimental Workflow

To understand the function of these catalysts, it is essential to visualize the fundamental steps of the catalytic cycle. The generalized cycle for cross-coupling reactions is depicted below, followed by a typical workflow for a comparative catalyst study.

Cross-Coupling Catalytic Cycle Generalized Cross-Coupling Catalytic Cycle M(0)Ln Active Catalyst M(0)Ln R-M(II)(X)Ln Oxidative Addition Intermediate M(0)Ln->R-M(II)(X)Ln Oxidative Addition R-X Organic Halide (R-X) R-X->R-M(II)(X)Ln R-M(II)(R')Ln Transmetalation Intermediate R-M(II)(X)Ln->R-M(II)(R')Ln Transmetalation R-M'-Nu Organometallic Reagent (R'-M'-Nu) R-M'-Nu->R-M(II)(R')Ln R-M(II)(R')Ln->M(0)Ln Reductive Elimination R-R' Coupled Product (R-R') R-M(II)(R')Ln->R-R'

Caption: Generalized catalytic cycle for cross-coupling reactions.

Comparative Catalyst Study Workflow Experimental Workflow for Comparative Catalyst Study cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Substrate_Selection Select Substrates (Aryl Halide & Nucleophile) Catalyst_Selection Choose Catalysts for Comparison (e.g., Pd, Ni, Cu based) Substrate_Selection->Catalyst_Selection Condition_Matrix Define Reaction Condition Matrix (Solvent, Base, Temp.) Catalyst_Selection->Condition_Matrix Reaction_Setup Set up Parallel Reactions for each Catalyst System Condition_Matrix->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup_Purification Reaction Work-up and Product Purification Reaction_Monitoring->Workup_Purification Characterization Characterize Products (NMR, MS) Workup_Purification->Characterization Data_Analysis Analyze Data (Yield, TON, TOF) Characterization->Data_Analysis Conclusion Draw Conclusions on Catalyst Performance Data_Analysis->Conclusion

Caption: A typical experimental workflow for a comparative catalyst study.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These should serve as a starting point, with optimization often required for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[4]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[4]

  • Add degassed toluene and degassed water via syringe.[4]

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously.[4]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography.[4]

Heck Coupling Protocol

This protocol provides a general procedure for the Heck coupling of a bromo-aromatic compound with methyl acrylate.[7]

Materials:

  • Bromo-aromatic compound (1 equiv.)

  • Methyl acrylate (5 equiv.)

  • Triethylamine (TEA) (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv.)

  • Tri(o-tolyl)phosphine (P(o-Tolyl)₃) (0.1 equiv.)

  • Acetonitrile

Procedure:

  • In a reaction vessel, combine the bromo-aromatic compound, methyl acrylate, TEA, Pd(OAc)₂, and P(o-Tolyl)₃ in acetonitrile.[7]

  • Degas the mixture and then heat to reflux under a nitrogen atmosphere for 5 hours.[7]

  • After cooling, filter the mixture through celite and concentrate the filtrate.[7]

  • Purify the resulting residue by silica gel column chromatography.[7]

Sonogashira Coupling Protocol

This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[9]

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aryl halide in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne.[9]

  • Stir the reaction for 3 hours.[9]

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.[9]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[9]

  • Purify the crude product by flash column chromatography.[9]

Conclusion

The choice of a cross-coupling catalyst is a critical decision in synthetic planning. While palladium catalysts are well-established and highly versatile, nickel and copper catalysts offer cost-effective and, in some cases, uniquely reactive alternatives.[1][2][6] This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of cross-coupling catalysis. The provided data and protocols should serve as a valuable resource for the development of efficient and robust synthetic methodologies. Further optimization for specific substrates and desired outcomes is always encouraged.

References

Safety Operating Guide

Personal protective equipment for handling (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2-Fluoro-4-iodopyridin-3-yl)methanol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling halogenated pyridine derivatives and are intended to foster a secure and environmentally responsible research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4][6]Prevents skin contact, which can cause irritation and absorption of the chemical.[5] Thicker gloves offer better protection.[7]
Body Protection A flame-resistant, chemical-resistant lab coat, long pants, and closed-toe shoes.[2][5]Minimizes the risk of accidental skin exposure.[5]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[1][4][5] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[5]Prevents inhalation of vapors or dust, which may cause respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[4]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8][9]

  • Designate a specific area within the fume hood for handling the compound to contain potential spills.[5]

Handling the Compound:

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Transfer: Conduct all weighing and transfers of the compound within the chemical fume hood to control dust and vapors.[5] Use techniques that minimize the creation of dust or aerosols.

  • Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][8][10]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[4]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes at an emergency eyewash station and seek medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][12]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Collect all waste, including unused compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, properly sealed, and clearly labeled hazardous waste container.[1][8]

  • The label should clearly identify the contents and associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Do not mix this waste with other incompatible waste streams.[1]

Storage and Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible chemicals.[1][13]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[8][14]

Workflow and Logical Diagrams

The following diagrams illustrate the procedural workflows for handling and disposing of this compound.

Handling_Workflow prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Proceed to work storage Secure Storage handling->storage After use spill Spill Response handling->spill If spill occurs first_aid First Aid handling->first_aid If exposure occurs

Caption: Workflow for handling this compound.

Disposal_Workflow start Generate Waste segregate Segregate Waste start->segregate collect Collect in Labeled Container segregate->collect Halogenated organic waste store Store in Satellite Area collect->store dispose Dispose via EHS store->dispose Follow institutional protocol

Caption: Step-by-step waste disposal plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.